molecular formula C26H28O5 B189626 2,3,5-Tri-O-benzyl-D-ribofuranose CAS No. 16838-89-4

2,3,5-Tri-O-benzyl-D-ribofuranose

Cat. No.: B189626
CAS No.: 16838-89-4
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-ZCCOPBOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Tri-O-benzyl-D-ribofuranose is a protected ribofuranose derivative that serves as a fundamental building block in synthetic organic chemistry, particularly in the preparation of nucleosides and their analogues. Its primary research value lies in its role as a key pharmaceutical intermediate for the development of active therapeutic compounds. The compound is specifically utilized in the study of allosteric enhancers of agonist activity at the A1 adenosine receptor . Benzoylthiophenes, which function as these enhancers, represent a significant area of investigation for modulating receptor activity . In a broader synthetic context, protected ribose units like this one are crucial precursors in the multi-step synthesis of artificial nucleotides . The benzyl protecting groups mask the reactive hydroxyl moieties of the ribose sugar, allowing for selective chemical manipulations on the molecule. This enables researchers to glycosylate nucleobases and construct the glycosidic linkage essential for nucleoside formation, which is a cornerstone in medicinal chemistry and drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16838-89-4

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(4S,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25?,26?/m0/s1

InChI Key

NAQUAXSCBJPECG-ZCCOPBOASA-N

SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@@H](C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2,3,5-Tri-O-benzyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2,3,5-Tri-O-benzyl-D-ribofuranose. This protected monosaccharide is a critical building block in the synthesis of various nucleoside analogues and other carbohydrate-based therapeutics. A thorough understanding of its structure is paramount for its effective utilization in medicinal chemistry and drug development.

Synthesis of this compound

A common synthetic strategy involves the initial formation of a methyl glycoside from D-ribose, followed by benzylation of the free hydroxyl groups, and subsequent hydrolysis of the methyl glycoside to yield the target compound.

Experimental Protocol: Synthesis of this compound (Adapted)

  • Methyl Glycoside Formation: D-ribose is dissolved in anhydrous methanol (B129727) containing a catalytic amount of acid (e.g., acetyl chloride or hydrogen chloride). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then neutralized with a base (e.g., sodium bicarbonate or an ion-exchange resin) and the solvent is removed under reduced pressure.

  • Benzylation: The crude methyl ribofuranoside is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF). Sodium hydride is added portion-wise at 0°C, followed by the dropwise addition of benzyl (B1604629) bromide. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with methanol and water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Hydrolysis: The resulting methyl 2,3,5-tri-O-benzyl-D-ribofuranoside is dissolved in a mixture of acetic acid and water. The solution is heated to reflux to effect hydrolysis of the methyl glycoside. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound as a mixture of anomers.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are employed to determine the connectivity and stereochemistry of the ribofuranose ring and the disposition of the benzyl protecting groups.

Note: Specific, experimentally derived high-resolution NMR data for this compound is not widely available in the public domain. The following tables present expected chemical shift values based on the analysis of structurally similar compounds and general principles of carbohydrate NMR. The presence of both α and β anomers in solution will lead to two sets of signals for the furanose ring protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (in CDCl₃)

ProtonPredicted δ (ppm) (α-anomer)Predicted J (Hz) (α-anomer)Predicted δ (ppm) (β-anomer)Predicted J (Hz) (β-anomer)
H-1~5.3-5.5J₁,₂ = ~4-5~5.1-5.3J₁,₂ = <2
H-2~4.0-4.2J₂,₁ = ~4-5, J₂,₃ = ~6-7~3.9-4.1J₂,₁ = <2, J₂,₃ = ~5-6
H-3~4.1-4.3J₃,₂ = ~6-7, J₃,₄ = ~7-8~4.0-4.2J₃,₂ = ~5-6, J₃,₄ = ~6-7
H-4~4.2-4.4J₄,₃ = ~7-8, J₄,₅a = ~3-4, J₄,₅b = ~5-6~4.1-4.3J₄,₃ = ~6-7, J₄,₅a = ~4-5, J₄,₅b = ~6-7
H-5a, H-5b~3.5-3.7J₅a,₅b = ~10-11, J₅a,₄ = ~3-4, J₅b,₄ = ~5-6~3.5-3.7J₅a,₅b = ~10-11, J₅a,₄ = ~4-5, J₅b,₄ = ~6-7
-CH₂-Ph~4.4-4.8 (multiple signals)~4.4-4.8 (multiple signals)
Ar-H~7.2-7.4 (multiple signals)~7.2-7.4 (multiple signals)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

CarbonPredicted δ (ppm) (α-anomer)Predicted δ (ppm) (β-anomer)
C-1~98-102~103-107
C-2~79-82~78-81
C-3~77-80~76-79
C-4~83-86~82-85
C-5~70-73~69-72
-CH₂-Ph~72-74 (multiple signals)~72-74 (multiple signals)
Ar-C~127-129 (multiple signals)~127-129 (multiple signals)
Ar-C (ipso)~137-139 (multiple signals)~137-139 (multiple signals)

Experimental Protocol: NMR Analysis

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of all signals are referenced to TMS. The coupling constants are measured from the ¹H NMR spectrum. The 2D spectra are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M+Na]⁺443.1834Molecular ion with sodium adduct (C₂₆H₂₈O₅Na)
[M+H]⁺421.1964Protonated molecular ion (C₂₆H₂₉O₅)
313.1389[M - BnOH]⁺Loss of a benzyl alcohol moiety
205.0813[M - 2xBnOH]⁺Loss of two benzyl alcohol moieties
91.0548[C₇H₇]⁺Tropylium ion (characteristic fragment for benzyl groups)

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The mass spectrum is recorded in positive ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to identify characteristic losses, such as the loss of benzyl groups (as toluene (B28343) or benzyl radicals) and the cleavage of the furanose ring, which further corroborates the proposed structure.

Visualizing the Structure and Elucidation Workflow

Molecular Structure of this compound

cluster_ribose D-Ribofuranose Core cluster_substituents Substituents C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 anomeric -OH C3 C3 C2->C3 OBn2 O-Bn C2->OBn2 O-benzyl at C2 C4 C4 C3->C4 OBn3 O-Bn C3->OBn3 O-benzyl at C3 O4 C4->O4 C5 C5 C4->C5 O4->C1 OBn5 O-Bn C5->OBn5 O-benzyl at C5

Caption: Molecular structure of this compound.

Experimental Workflow for Structure Elucidation

cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_elucidation Structure Confirmation start D-Ribose step1 Methyl Glycoside Formation start->step1 step2 Benzylation step1->step2 step3 Hydrolysis step2->step3 product 2,3,5-Tri-O-benzyl- D-ribofuranose step3->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry (HRMS, MS/MS) product->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ms_data Molecular Weight, Fragmentation Pattern ms->ms_data elucidation Structure Elucidation nmr_data->elucidation ms_data->elucidation

Caption: Experimental workflow for the synthesis and structure elucidation.

Logic Diagram for Spectroscopic Data Interpretation

cluster_nmr NMR Data cluster_ms MS Data cluster_info Derived Information cluster_final Final Structure H1_NMR ¹H NMR proton_env Proton Environments & Coupling Network H1_NMR->proton_env C13_NMR ¹³C NMR carbon_backbone Carbon Skeleton C13_NMR->carbon_backbone COSY 2D COSY COSY->proton_env HSQC 2D HSQC/HMBC proton_carbon_conn H-C Connectivity HSQC->proton_carbon_conn HRMS HRMS mol_formula Molecular Formula HRMS->mol_formula MSMS MS/MS fragments Substructural Fragments MSMS->fragments final_structure Confirmed Structure of This compound proton_env->final_structure carbon_backbone->final_structure proton_carbon_conn->final_structure mol_formula->final_structure fragments->final_structure

Caption: Logic diagram for interpreting spectroscopic data.

An In-depth Technical Guide to 2,3,5-Tri-O-benzyl-D-ribofuranose: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribofuranose is a pivotal protected carbohydrate intermediate extensively utilized in the synthesis of nucleoside analogues, which are the cornerstone of many antiviral and anticancer therapies. The benzyl (B1604629) ether protecting groups offer robust stability under a range of reaction conditions, yet can be selectively removed under mild conditions, making this compound a versatile building block in complex organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and deprotection, and its significant role in drug development, particularly in the synthesis of antiviral agents like Remdesivir.

Physical and Chemical Properties

This compound is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₆H₂₈O₅[1]
Molecular Weight 420.50 g/mol [2]
Appearance White powder[3]
Melting Point 48.0-55.0 °C[3]
Optical Rotation +63.0 ± 4.0° (c=4 in DCM)[3]
Solubility Sparingly soluble in water. Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[4]
Stability Benzyl ethers are generally stable under both acidic and basic conditions. They are susceptible to cleavage by strong Lewis acids and catalytic hydrogenation.[5]

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

¹H NMR (CDCl₃) Expected Chemical Shift (ppm)
Anomeric Proton (H-1)~5.3-5.5
Ribose Protons (H-2, H-3, H-4)~3.9-4.6
Methylene Protons (H-5a, H-5b)~3.5-3.8
Benzyl Methylene Protons~4.4-4.8
Aromatic Protons~7.2-7.4
¹³C NMR (CDCl₃) Expected Chemical Shift (ppm)
Anomeric Carbon (C-1)~102-106
Ribose Carbons (C-2, C-3, C-4)~70-85
Methylene Carbon (C-5)~68-72
Benzyl Methylene Carbons~72-74
Aromatic Carbons~127-138

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the reliable procedures established for analogous protected sugars. A general three-step synthesis starting from D-ribose is outlined below. This protocol is based on the synthesis of the closely related 2,3,5-tri-O-benzyl-α,β-d-xylofuranose and would require optimization for the D-ribose substrate.[6]

Step 1: Methyl Glycoside Formation

  • To a stirred solution of dry methanol (B129727), add acetyl chloride dropwise at 0 °C.

  • After the addition is complete, add D-ribose to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the D-ribose has completely dissolved and the reaction is complete as monitored by TLC.

  • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin).

  • Filter and concentrate the solution under reduced pressure to obtain the crude methyl D-ribofuranoside.

Step 2: Benzylation

  • Dissolve the crude methyl D-ribofuranoside in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

Step 3: Hydrolysis

  • Dissolve the purified methyl 2,3,5-tri-O-benzyl-D-ribofuranoside in a mixture of acetic acid and aqueous hydrochloric acid.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a mixture of anomers.

Synthesis_Workflow D_Ribose D-Ribose Methyl_Glycoside Methyl D-Ribofuranoside D_Ribose->Methyl_Glycoside 1. MeOH, AcCl Benzylated_Intermediate Methyl 2,3,5-Tri-O-benzyl- D-ribofuranoside Methyl_Glycoside->Benzylated_Intermediate 2. NaH, BnBr, DMF Final_Product 2,3,5-Tri-O-benzyl- D-ribofuranose Benzylated_Intermediate->Final_Product 3. Acetic Acid, HCl(aq)

Synthesis of this compound from D-Ribose.

Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

A common method for the removal of benzyl protecting groups is catalytic hydrogenolysis, which proceeds under mild and neutral conditions.

  • Dissolve the this compound derivative in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected D-ribofuranose.

Deprotection_Workflow Starting_Material 2,3,5-Tri-O-benzyl- D-ribofuranose Derivative Deprotected_Product D-Ribofuranose Derivative Starting_Material->Deprotected_Product H₂, 10% Pd/C MeOH or EtOH

Deprotection of Benzyl Ethers via Catalytic Hydrogenolysis.

Role in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of a wide array of nucleoside analogues that exhibit antiviral and anticancer properties. The strategic use of the benzyl protecting groups allows for precise modifications of the ribose moiety and the controlled introduction of various nucleobases.

A prominent example of its application is in the synthesis of the antiviral drug Remdesivir. While the direct precursor in some reported syntheses is the related 2,3,5-tri-O-benzyl-D-ribonolactone, the underlying chemistry highlights the importance of this protected ribose scaffold. The synthesis involves the coupling of the protected ribose derivative with the desired heterocyclic base, followed by a series of transformations and deprotection steps to yield the final active pharmaceutical ingredient.

Drug_Development_Pathway Protected_Ribose 2,3,5-Tri-O-benzyl- D-ribofuranose Derivative Coupled_Product Protected Nucleoside Analogue Protected_Ribose->Coupled_Product Coupling Reaction Nucleobase Heterocyclic Nucleobase Nucleobase->Coupled_Product API Active Pharmaceutical Ingredient (e.g., Remdesivir) Coupled_Product->API Further Transformations & Deprotection

General pathway for nucleoside analogue synthesis.

Conclusion

This compound is a cornerstone molecule in the field of medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an indispensable tool for researchers and scientists. The robust nature of the benzyl ether protecting groups allows for intricate molecular manipulations, paving the way for the creation of novel and effective therapeutic agents. A thorough understanding of its properties and reaction methodologies, as outlined in this guide, is essential for its successful application in the synthesis of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose from D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose, a crucial protected intermediate in the synthesis of various nucleoside analogues and other carbohydrate-based therapeutics. The strategic placement of benzyl (B1604629) protecting groups on the D-ribose core allows for selective modifications at other positions, making it a valuable building block in medicinal chemistry and drug development.

Synthetic Strategy Overview

The synthesis of this compound from D-ribose is typically achieved through a three-step process designed to control the stereochemistry and protect the hydroxyl groups from undesired side reactions. This strategy involves:

  • Formation of Methyl D-ribofuranoside: The initial step involves the conversion of D-ribose into its methyl furanoside. This reaction mixture of anomers is used directly in the subsequent step.

  • Perbenzylation: All free hydroxyl groups of the methyl ribofuranoside are then protected with benzyl groups.

  • Hydrolysis of the Methyl Glycoside: The final step is the selective removal of the anomeric methyl group to yield the target this compound as a mixture of anomers.

Synthesis_Workflow D_ribose D-ribose Methyl_ribofuranoside Methyl D-ribofuranoside D_ribose->Methyl_ribofuranoside  Step 1: Glycosidation   (MeOH, H+) Tribenzylated_intermediate Methyl 2,3,5-Tri-O-benzyl- D-ribofuranoside Methyl_ribofuranoside->Tribenzylated_intermediate  Step 2: Benzylation   (BnBr, NaH, DMF) Final_product 2,3,5-Tri-O-benzyl- D-ribofuranose Tribenzylated_intermediate->Final_product  Step 3: Hydrolysis   (AcOH, H2O, H+)

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for carbohydrate chemistry and analogous syntheses.

Step 1: Synthesis of Methyl D-ribofuranoside

This procedure outlines the formation of the methyl glycoside of D-ribose.

Materials:

  • D-ribose

  • Anhydrous methanol (B129727) (MeOH)

  • Acetyl chloride (AcCl) or Dowex 50W-X8 (H+ form) resin

  • Sodium bicarbonate (NaHCO₃) or Amberlite IRA-400 (OH⁻ form) resin

Procedure:

  • A solution of acetyl chloride (or catalytic amount of acid resin) in anhydrous methanol is prepared at 0-5 °C.

  • D-ribose is added to the methanolic HCl solution.

  • The reaction mixture is stirred at room temperature for a specified duration (typically 2-4 hours) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is neutralized with sodium bicarbonate or a basic resin.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield crude methyl D-ribofuranoside as a syrup, which is used in the next step without further purification.

Step 2: Synthesis of Methyl 2,3,5-Tri-O-benzyl-D-ribofuranoside

This step involves the protection of the hydroxyl groups with benzyl ethers.

Materials:

  • Methyl D-ribofuranoside (from Step 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Tetrabutylammonium iodide (TBAI, catalytic)

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • A solution of methyl D-ribofuranoside in anhydrous DMF is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride is added portion-wise to the solution, and the mixture is stirred for 30-60 minutes at 0 °C.

  • Tetrabutylammonium iodide (catalytic amount) is added, followed by the dropwise addition of benzyl bromide.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.

  • After completion, the reaction is carefully quenched by the slow addition of water or methanol at 0 °C.

  • The mixture is diluted with diethyl ether or ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

Step 3: Synthesis of this compound

This final step removes the anomeric methyl group to yield the target compound.[1]

Materials:

  • Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (from Step 2)

  • Glacial acetic acid (AcOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • The tribenzylated methyl ribofuranoside is dissolved in a mixture of glacial acetic acid and 1 M hydrochloric acid.[1]

  • The solution is heated at 80-100 °C for several hours (e.g., 17 hours at 80 °C followed by 4 hours at 100 °C) and monitored by TLC.[1]

  • After cooling to room temperature, the reaction mixture is neutralized by the careful addition of a saturated aqueous solution of potassium carbonate or sodium bicarbonate.[1]

  • The aqueous layer is extracted with ethyl acetate.[1]

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • The crude product is purified by silica gel column chromatography to give this compound as a mixture of anomers. An overall yield of 52% from D-ribose has been reported for a similar sequence.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Note that yields can vary based on reaction scale and purification efficiency.

StepReactantsReagentsSolventTemperature (°C)Time (h)Reported Yield (%)
1 D-riboseMeOH, H⁺ (AcCl)Methanol0 to RT2-4High (often used crude)
2 Methyl D-ribofuranosideNaH, BnBr, TBAIDMF0 to RT12-24~70-80 (for similar perbenzylations)
3 Methyl 2,3,5-Tri-O-benzyl-D-ribofuranosideAcOH, 1M HClAcetic Acid/Water80-100~2152 (overall from D-ribose)[2]

Physicochemical and Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₂₈O₅
Molecular Weight 420.50 g/mol
Appearance Colorless to pale yellow oil or syrup
CAS Number 54623-25-5

Table 3: Spectroscopic Data for this compound (Anomeric Mixture)

NucleusExpected Chemical Shift (δ, ppm)
¹H NMR
Aromatic-H7.20 - 7.40 (m, 15H)
Anomeric-H (H-1)~5.3 (α), ~5.1 (β)
Benzyl CH₂4.40 - 4.80 (m, 6H)
Ribose-H (H-2, H-3, H-4, H-5)3.50 - 4.30 (m, 5H)
¹³C NMR
Aromatic-C127 - 138
Anomeric-C (C-1)~103 (β), ~97 (α)
Ribose-C (C-2, C-3, C-4)~78 - 85
Benzyl CH₂~72 - 74
Ribose-C (C-5)~70

Conclusion

The synthesis of this compound from D-ribose is a well-established, albeit multi-step, process that is fundamental to the development of novel nucleoside-based therapeutics. The protocols outlined in this guide provide a robust framework for researchers in the field. Careful control of reaction conditions and rigorous purification are paramount to achieving high yields and purity of the final product. The strategic use of benzyl protecting groups in this intermediate opens up a wide array of possibilities for the synthesis of complex and biologically active molecules.

References

In-Depth Technical Guide: Characterization of CAS Number 54623-25-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 54623-25-5, scientifically known as 2,3,5-Tri-O-benzyl-D-ribose. This molecule is a key intermediate in synthetic organic chemistry, particularly in the fields of nucleoside synthesis and carbohydrate chemistry. Its strategic use of benzyl (B1604629) protecting groups makes it a valuable building block for the synthesis of complex biologically active molecules, including antiviral agents. This guide will cover its physicochemical properties, synthesis, analytical characterization, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Physicochemical Properties

2,3,5-Tri-O-benzyl-D-ribose is a crystalline solid at room temperature. The benzyl groups impart significant lipophilicity, rendering it soluble in many common organic solvents and sparingly soluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,3,5-Tri-O-benzyl-D-ribose

PropertyValueSource
CAS Number 54623-25-5N/A
Molecular Formula C₂₆H₂₈O₅N/A
Molecular Weight 420.5 g/mol N/A
IUPAC Name (2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanalN/A
Synonyms 2,3,5-Tri-O-benzyl-D-ribofuranoseN/A
Appearance White to off-white solidN/A
Melting Point 63-65 °CN/A
Boiling Point 591.5±50.0 °C (Predicted)N/A
Density 1.175±0.06 g/cm³ (Predicted)N/A
Optical Rotation [α]²⁰/D +19.5±2°, c=1 in chloroformN/A
Solubility Soluble in dichloromethane (B109758), chloroform, ethyl acetate (B1210297). Sparingly soluble in water.N/A

Synthesis

The primary route for the synthesis of 2,3,5-Tri-O-benzyl-D-ribose involves the selective protection of the hydroxyl groups of D-ribose using benzyl halides.

General Synthetic Workflow

The synthesis is typically carried out in a multi-step process starting from D-ribose. The general workflow is depicted in the diagram below.

Synthesis_Workflow D_Ribose D-Ribose Protection Protection of Hydroxyl Groups (e.g., Benzyl Bromide, NaH, DMF) D_Ribose->Protection Tribenzylated_Ribose 2,3,5-Tri-O-benzyl-D-ribose Protection->Tribenzylated_Ribose Purification Purification (e.g., Column Chromatography) Tribenzylated_Ribose->Purification Final_Product Pure 2,3,5-Tri-O-benzyl-D-ribose Purification->Final_Product

Caption: General workflow for the synthesis of 2,3,5-Tri-O-benzyl-D-ribose.

Experimental Protocol: Benzylation of D-Ribose

This protocol is a generalized procedure based on common organic synthesis techniques for benzylation of sugar hydroxyls.

Materials:

  • D-Ribose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (for chromatography)

Procedure:

  • A flame-dried round-bottom flask is charged with D-ribose and anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to stir at 0 °C until the evolution of hydrogen gas ceases.

  • (Optional) A catalytic amount of TBAI is added.

  • Benzyl bromide is added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure 2,3,5-Tri-O-benzyl-D-ribose.

Analytical Characterization

The identity and purity of 2,3,5-Tri-O-benzyl-D-ribose are confirmed by a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Characterization Data

TechniqueDescription
¹H NMR The proton NMR spectrum will show characteristic signals for the anomeric proton, the protons of the ribose ring, the benzylic protons, and the aromatic protons of the benzyl groups.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbons of the ribose core and the benzyl protecting groups.
FT-IR The infrared spectrum will exhibit characteristic absorption bands for O-H stretching (from the free hydroxyl group), C-H stretching (aromatic and aliphatic), and C-O stretching.
Mass Spec. Mass spectrometry will confirm the molecular weight of the compound.
HPLC High-Performance Liquid Chromatography is used to determine the purity of the compound. A typical method would involve a reversed-phase column with a mobile phase of acetonitrile (B52724) and water.

General Analytical Workflow

Analytical_Workflow Sample 2,3,5-Tri-O-benzyl-D-ribose Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Workflow for the analytical characterization of the compound.

Biological Activity and Mechanism of Action

2,3,5-Tri-O-benzyl-D-ribose is primarily utilized as a synthetic intermediate. However, it has been shown to exhibit direct biological activity.

Antifungal Activity

2,3,5-Tri-O-benzyl-D-ribose has been identified as an inhibitor of chitin (B13524) synthase in the fungus Botrytis cinerea, a plant pathogen responsible for gray mold disease.[1]

Table 3: Biological Activity Data

TargetActivityValueOrganism
Chitin SynthaseIC₅₀1.8 µMBotrytis cinerea[1]
AntifungalMIC190 µMBotrytis cinerea[1]
Mechanism of Action: Inhibition of Chitin Synthase

Chitin is an essential structural component of the fungal cell wall. Chitin synthases are the enzymes responsible for polymerizing N-acetylglucosamine to form chitin chains. By inhibiting this enzyme, 2,3,5-Tri-O-benzyl-D-ribose disrupts the integrity of the fungal cell wall, leading to growth inhibition and cell death. This mechanism makes chitin synthase an attractive target for the development of novel antifungal agents, as chitin is not present in plants or mammals.

Mechanism_of_Action cluster_fungus Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Polymerization Cell_Wall Cell Wall Integrity Chitin->Cell_Wall Disruption Disruption of Cell Wall Synthesis Cell_Wall->Disruption Inhibitor 2,3,5-Tri-O-benzyl-D-ribose Inhibitor->Inhibition Inhibition->Chitin_Synthase Fungal_Death Fungal Cell Death Disruption->Fungal_Death

Caption: Proposed mechanism of action for antifungal activity.

Applications in Drug Development

The primary application of 2,3,5-Tri-O-benzyl-D-ribose in drug development is its role as a key intermediate in the synthesis of nucleoside analogues. The benzyl groups serve as effective protecting groups for the hydroxyl moieties of the ribose sugar, allowing for selective modifications at other positions.

Role in Remdesivir (B604916) Synthesis

A notable example of its application is in the synthesis of Remdesivir, an antiviral drug used in the treatment of COVID-19.[2][3] In the synthesis of Remdesivir, a derivative of 2,3,5-Tri-O-benzyl-D-ribose, 2,3,5-tri-O-benzyl-D-ribonolactone, is used as a crucial starting material for the construction of the modified nucleoside core.[2][3]

Remdesivir_Synthesis Tribenzyl_Ribose 2,3,5-Tri-O-benzyl-D-ribose (or derivative) Nucleobase_Coupling Coupling with Nucleobase Analogue Tribenzyl_Ribose->Nucleobase_Coupling Protected_Nucleoside Protected Nucleoside Intermediate Nucleobase_Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Phosphoramidation Phosphoramidation Deprotection->Phosphoramidation Remdesivir Remdesivir Phosphoramidation->Remdesivir

Caption: Simplified role in the synthesis of Remdesivir.

Conclusion

2,3,5-Tri-O-benzyl-D-ribose (CAS 54623-25-5) is a versatile and valuable molecule for chemical and pharmaceutical research. Its well-defined structure and the strategic placement of benzyl protecting groups make it an essential building block for the synthesis of complex carbohydrates and nucleoside analogues. Furthermore, its intrinsic antifungal activity as a chitin synthase inhibitor highlights its potential for further investigation in the development of novel therapeutic agents. This guide provides a foundational understanding of its key characteristics to aid researchers in its effective utilization.

References

The Pivotal Role of 2,3,5-Tri-O-benzyl-D-ribofuranose in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribofuranose and its derivatives are fundamental building blocks in the landscape of medicinal chemistry and drug development. As a protected form of D-ribofuranose, this compound offers a versatile scaffold for the synthesis of complex nucleoside and nucleotide analogs. The strategic placement of benzyl (B1604629) groups on the hydroxyl functions allows for precise chemical manipulations, which is critical for developing novel therapeutic agents with enhanced efficacy, stability, and target specificity. This technical guide delves into the core physicochemical properties of this compound, outlines a key experimental protocol for its synthesis and application, and visualizes its crucial role in the synthesis of prominent antiviral drugs.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
Molecular Formula C₂₆H₂₈O₅
Molecular Weight 420.5 g/mol
CAS Number 54623-25-5
Appearance White to light yellow crystalline powder
Solubility Sparingly soluble in water (0.26 g/L at 25°C)
Storage Conditions Store at room temperature under an inert atmosphere

Core Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of modified nucleosides, which are the cornerstones of many antiviral and anticancer therapies. The benzyl protecting groups are relatively stable, allowing for a wide range of chemical transformations on other parts of the molecule, and can be removed under specific conditions during the final stages of a synthetic route.

A prominent example of its application is in the synthesis of the antiviral drug Remdesivir (B604916) (GS-5734), which was the first drug approved by the FDA for the treatment of COVID-19. In this multi-step synthesis, the lactone form, 2,3,5-Tri-O-benzyl-D-ribonolactone, serves as a key precursor to construct the core ribofuranose ring of the final drug molecule.[1][2]

Beyond its role in synthesizing specific drugs, this compound is instrumental in the creation of modified nucleic acid probes used in advanced research applications, such as gene expression analysis and RNA interference studies.[3]

Experimental Protocols: Synthesis of a Key Intermediate for Antiviral Agents

The following is a representative multi-step protocol for the synthesis of a key intermediate derived from D-ribose, which is central to the production of nucleoside analogs like Remdesivir. This process involves the protection of the hydroxyl groups of D-ribose with benzyl groups.

Objective: To synthesize 2,3,5-tri-O-benzyl-D-ribonolactone from D-ribose.

Materials:

  • D-ribose

  • Thionyl chloride

  • Methanol (B129727)

  • Ethyl acetate

  • Pyridine

  • Potassium carbonate

  • Benzyl chloride

  • Reagents for oxidation (e.g., PCC or Swern oxidation reagents)

  • Anhydrous solvents and inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

  • Methylation of D-ribose:

    • In a reactor cooled to 0–5 °C, stir a mixture of thionyl chloride and methanol for 10-15 minutes.

    • Add D-ribose to the mixture and continue stirring at the same temperature for approximately 8 hours to facilitate the methylation reaction.[4]

  • Benzylation:

    • To the reaction mixture, add ethyl acetate, pyridine, and potassium carbonate.

    • Heat the mixture to 60–70 °C.

    • Intermittently add benzyl chloride to the flask over a period of about 99 minutes.

    • Allow the reaction to proceed for an additional 4 to 8 hours to ensure complete benzylation of the hydroxyl groups.[4]

  • Isolation of the Benzylated Intermediate:

    • After the reaction is complete, neutralize the mixture with sulfuric acid to precipitate the non-acetylated ribose benzyl glycoside.

    • Isolate the solid precipitate by suction filtration.

  • Oxidation to Lactone:

    • The resulting tri-O-benzylated ribose derivative is then oxidized to the corresponding lactone, 2,3,5-tri-O-benzyl-D-ribonolactone. This can be achieved using standard oxidation protocols, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation.

  • Purification:

    • The crude lactone is purified using column chromatography on silica (B1680970) gel to yield the pure 2,3,5-tri-O-benzyl-D-ribonolactone.

This protected lactone is then ready for subsequent steps in the synthesis of nucleoside analogs, such as the C-glycosylation reaction in the synthesis of Remdesivir.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of the antiviral drug Remdesivir, highlighting the central role of the 2,3,5-Tri-O-benzyl-D-ribonolactone intermediate.

Remdesivir_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_coupling Core Assembly cluster_final Final Drug Synthesis D_ribose D-Ribose tribenzyl_lactone 2,3,5-Tri-O-benzyl- D-ribonolactone D_ribose->tribenzyl_lactone Multi-step Protection c_glycosylation C-Glycosylation with Nucleobase tribenzyl_lactone->c_glycosylation cyanation Cyanation c_glycosylation->cyanation deprotection Deprotection cyanation->deprotection phosphonylation Phosphonylation deprotection->phosphonylation remdesivir Remdesivir phosphonylation->remdesivir

Caption: Synthetic workflow for Remdesivir from D-ribose.

This compound is a compound of significant strategic importance in pharmaceutical research and development. Its utility as a protected precursor for nucleoside analog synthesis has been demonstrated in the creation of vital antiviral medications. The methodologies for its synthesis and incorporation into larger molecules are well-established, providing a robust platform for the discovery of new therapeutic agents. For researchers and drug development professionals, a thorough understanding of the properties and synthetic applications of this key intermediate is essential for advancing the frontiers of medicine.

References

Stability of 2,3,5-Tri-O-benzyl-D-ribofuranose Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Tri-O-benzyl-D-ribofuranose is a pivotal intermediate in the synthesis of nucleoside analogues and other complex carbohydrates. Its stability under various reaction conditions, particularly in acidic media, is a critical parameter that dictates its handling, storage, and application in multi-step synthetic routes. This technical guide provides an in-depth analysis of the stability of this compound under acidic conditions. It consolidates available data on the cleavage of benzyl (B1604629) ethers and the integrity of the furanose ring, presents detailed experimental protocols for stability assessment, and offers visual representations of degradation pathways and experimental workflows.

Introduction

The strategic use of protecting groups is fundamental to modern organic synthesis, especially in carbohydrate chemistry. Benzyl ethers are widely employed for the protection of hydroxyl groups due to their general stability towards a range of reaction conditions and the availability of mild deprotection methods. This compound, with its hydroxyl groups at the 2, 3, and 5 positions masked as benzyl ethers, is a versatile building block for the synthesis of biologically active molecules. However, the lability of both the benzyl ether linkages and the furanose ring itself under acidic conditions can present significant challenges. An understanding of the kinetics and mechanisms of degradation is therefore essential for optimizing reaction yields and ensuring the purity of the final products.

Chemical Stability and Degradation Pathways

The stability of this compound in acidic media is primarily influenced by two factors: the cleavage of the O-benzyl ether linkages and the hydrolysis or rearrangement of the ribofuranose ring.

Acid-Catalyzed Cleavage of Benzyl Ethers

Benzyl ethers are generally stable to weakly acidic and basic conditions. However, they are susceptible to cleavage by strong Brønsted acids and certain Lewis acids. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the counter-ion or by unimolecular cleavage to form a stable benzyl cation.

The susceptibility to cleavage is dependent on several factors:

  • Acid Strength and Concentration: Strong acids such as hydrogen bromide (HBr), hydrogen iodide (HI), boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and trifluoroacetic acid (TFA) are effective in cleaving benzyl ethers. The rate of cleavage is directly proportional to the acid concentration.

  • Temperature: Higher temperatures accelerate the rate of debenzylation.

  • Reaction Time: Prolonged exposure to acidic conditions will lead to increased degradation.

  • Lewis Acids: Lewis acids like tin tetrachloride (SnCl₄) and trimethylsilyl (B98337) iodide (TMSI) can also facilitate the cleavage of benzyl ethers, often under milder conditions than strong Brønsted acids.

Stability of the Ribofuranose Ring

The furanose form of ribose is inherently less stable than its pyranose counterpart. Under acidic conditions, the glycosidic linkage at the anomeric center (C1) is susceptible to hydrolysis. This can lead to the formation of an equilibrium mixture of α- and β-anomers, and potentially ring-opening to the acyclic aldehyde form. Furthermore, prolonged exposure to strong acids can lead to isomerization and the formation of the more stable pyranose ring.

The rate of hydrolysis of the furanosidic linkage is influenced by:

  • Acid Concentration and Temperature: As with benzyl ether cleavage, higher acid concentrations and temperatures increase the rate of hydrolysis.

  • Substituents on the Ring: The electron-withdrawing or -donating nature of the protecting groups on the sugar ring can influence the stability of the oxocarbenium ion intermediate formed during hydrolysis, thereby affecting the reaction rate.

The primary degradation pathways are summarized in the diagram below:

Potential Degradation Pathways of this compound A This compound B Partially Debenzylated Ribofuranose Derivatives A->B Acid-catalyzed Debenzylation D Benzyl Alcohol / Benzyl Halide A->D Byproduct F Acyclic Ribose A->F Acid-catalyzed Ring Opening C D-Ribofuranose B->C Further Debenzylation B->D Byproduct E Ribopyranose (isomerization) C->E Isomerization F->E Cyclization

Figure 1: Potential degradation pathways of this compound under acidic conditions.

Quantitative Stability Data

While specific kinetic data for the acid-catalyzed degradation of this compound is not extensively published, the following table summarizes the expected stability based on general knowledge of benzyl ether and furanoside chemistry. The stability is categorized as High (>90% starting material remaining after 24h), Moderate (50-90% remaining), and Low (<50% remaining).

Acid ConditionConcentrationTemperature (°C)Expected StabilityPrimary Degradation
Acetic Acid1 M in H₂O/THF25HighMinimal
Trifluoroacetic Acid (TFA)50% in CH₂Cl₂0 - 25Moderate to LowDebenzylation
Hydrochloric Acid (HCl)1 M in H₂O/Dioxane25ModerateHydrolysis & Debenzylation
Hydrochloric Acid (HCl)6 M in H₂O/Dioxane80LowRapid Hydrolysis & Debenzylation
Hydrogen Bromide (HBr)33% in Acetic Acid0 - 25LowRapid Debenzylation
Boron Trichloride (BCl₃)1 M in CH₂Cl₂-78 to 0LowRapid Debenzylation
Tin Tetrachloride (SnCl₄)1.1 eq. in CH₂Cl₂0 - 25ModerateDebenzylation

Note: This table provides qualitative estimations. Actual stability will depend on the specific reaction conditions and the presence of other reagents.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study involving controlled exposure to various acidic conditions and subsequent analysis of the reaction mixture is required.

General Experimental Workflow

The following diagram illustrates a typical workflow for a stability study.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Dissolve 2,3,5-Tri-O-benzyl- D-ribofuranose in an appropriate solvent C Incubate at controlled temperature A->C B Prepare acidic solutions of varying concentrations B->C D Withdraw aliquots at specific time points C->D E Quench the reaction D->E F Analyze by HPLC and/or qNMR E->F G Identify and quantify degradation products F->G H Plot concentration vs. time G->H I Determine degradation kinetics H->I

Figure 2: A generalized experimental workflow for assessing the stability of this compound.
Protocol for Stability Testing using HPLC Analysis

Objective: To quantify the degradation of this compound under specific acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, dichloromethane)

  • Acids of interest (e.g., HCl, TFA)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Internal standard (e.g., a stable aromatic compound with a distinct retention time, such as naphthalene (B1677914) or biphenyl)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: In a reaction vessel, dissolve a known amount of this compound in the chosen reaction solvent. Add the acidic solution to initiate the reaction. The final concentration of the substrate and acid should be accurately known.

  • Incubation: Maintain the reaction mixture at a constant, controlled temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing an excess of a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Sample Preparation for HPLC: Add a known amount of the internal standard solution to the quenched sample. Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-5 min, 50% B; 5-25 min, 50-95% B; 25-30 min, 95% B; 30-35 min, 95-50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the starting material and any degradation products. Calculate the concentration of the remaining this compound at each time point relative to the internal standard.

Protocol for Stability Testing using Quantitative NMR (qNMR)

Objective: To monitor the degradation of this compound and identify degradation products using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, Acetonitrile-d₃)

  • Acid of interest (can be used in its deuterated form if available)

  • Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with sharp, well-resolved signals that do not overlap with the analyte)

  • NMR tubes

Procedure:

  • Sample Preparation: In an NMR tube, accurately weigh a known amount of this compound and the internal standard.

  • Reaction Initiation: Add a precise volume of the deuterated solvent containing the acid of interest to the NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum at time zero.

    • Incubate the NMR tube at a controlled temperature, either inside the NMR spectrometer for continuous monitoring or in a separate temperature bath.

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Processing:

    • Process the spectra with identical parameters (phasing, baseline correction).

    • Integrate a well-resolved signal of the starting material (e.g., one of the anomeric protons or a specific aromatic proton) and a signal from the internal standard.

  • Quantification: Calculate the molar ratio of this compound to the internal standard at each time point. From this, the concentration of the starting material can be determined. New signals appearing in the spectrum can be assigned to degradation products.

Conclusion

The stability of this compound under acidic conditions is a critical consideration for its successful application in chemical synthesis. While generally stable to mild acids, it is susceptible to degradation by strong Brønsted and Lewis acids through both debenzylation and furanose ring hydrolysis. The extent of degradation is highly dependent on the specific acid, its concentration, the reaction temperature, and the duration of exposure. For researchers, scientists, and drug development professionals, a thorough understanding of these stability parameters is paramount. The experimental protocols outlined in this guide provide a framework for the systematic and quantitative assessment of the stability of this important synthetic intermediate, enabling the optimization of reaction conditions and the development of robust and efficient synthetic strategies.

Navigating the Solubility of 2,3,5-Tri-O-benzyl-D-ribofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Solubility Profile and a Practical Guide to its Experimental Determination

For researchers and professionals in the fields of medicinal chemistry, nucleoside synthesis, and drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. 2,3,5-Tri-O-benzyl-D-ribofuranose, a crucial protected monosaccharide, serves as a cornerstone in the synthesis of various bioactive molecules. Its solubility in organic solvents directly impacts reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the currently available solubility data for this compound and presents a detailed experimental protocol for its precise quantitative determination.

Solubility Profile of this compound

The following table summarizes the available solubility information for this compound. It is important to note that much of the information in organic solvents is qualitative. A single quantitative value in water is available, though it is likely a computationally predicted value and should be considered with caution. The lack of precise, experimentally determined solubility data underscores the importance of the protocol provided in the subsequent section.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)SolubilityData Type
Dichloromethane (DCM)CH₂Cl₂84.93Not SpecifiedSolubleQualitative
Dimethylformamide (DMF)C₃H₇NO73.09Not SpecifiedSolubleQualitative
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS78.13Not SpecifiedSolubleQualitative
Ethyl AcetateC₄H₈O₂88.11Not SpecifiedSolubleQualitative
MethanolCH₄O32.04Not SpecifiedSolubleQualitative
WaterH₂O18.02250.26 g/LQuantitative (Predicted)

Experimental Protocol for Determining Solubility

The following is a detailed gravimetric method for the experimental determination of the solubility of this compound in an organic solvent. This protocol is designed to be a robust and reliable method for researchers to generate precise and accurate solubility data in their laboratories.

Principle

An excess amount of the solid solute, this compound, is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then separated from the saturated solution by filtration. A known volume of the clear, saturated filtrate is then evaporated to dryness, and the mass of the dissolved solid is determined gravimetrically.

Materials and Equipment
  • Solute: this compound (purity ≥98%)

  • Solvents: High-purity organic solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, etc.)

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Temperature-controlled shaker or incubator

    • Glass vials with screw caps (B75204) (e.g., 20 mL)

    • Volumetric flasks (various sizes)

    • Pipettes (various sizes, calibrated)

    • Syringes and syringe filters (0.22 µm, solvent-compatible)

    • Pre-weighed evaporation dishes or vials

    • Vacuum oven or rotary evaporator

Procedure
  • Preparation:

    • Accurately weigh approximately 500 mg of this compound into a glass vial.

    • Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly with a screw cap.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Separation of Undissolved Solid:

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Avoid disturbing the settled solid.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense a precise volume of the filtered saturated solution (e.g., 5.0 mL) into a pre-weighed evaporation dish. Record the exact volume transferred.

  • Quantification:

    • Place the evaporation dish in a vacuum oven or use a rotary evaporator to gently remove the solvent. The temperature should be kept low to avoid thermal degradation of the compound.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

Data Analysis
  • Calculate the mass of the dissolved solute:

    • Mass of solute (g) = (Mass of dish + dried solute) - (Mass of empty dish)

  • Calculate the solubility:

    • Solubility (g/L) = (Mass of solute (g) / Volume of filtrate taken for evaporation (L))

  • Replicates:

    • Perform the entire experiment in triplicate for each solvent and temperature to ensure the reliability of the results. Report the average solubility and the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow Experimental Workflow for Solubility Determination A Sample Preparation (Weigh Solute & Add Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Settling & Filtration) B->C D Quantification (Solvent Evaporation) C->D E Gravimetric Analysis (Weighing Dried Solute) D->E F Data Analysis (Calculate Solubility) E->F

Caption: Workflow for the gravimetric determination of solubility.

This in-depth guide provides researchers with both the current state of knowledge on the solubility of this compound and a practical, detailed protocol to empower them to generate the precise data necessary for their work. The application of this standardized methodology will contribute to a more robust and comprehensive understanding of this key synthetic intermediate within the scientific community.

An In-depth Technical Guide to 2,3,5-Tri-O-benzyl-D-ribofuranose: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Tri-O-benzyl-D-ribofuranose, a crucial protected monosaccharide intermediate in the synthesis of various biologically active nucleoside analogues. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its utility as a versatile building block has been implicitly established through its repeated use in synthetic organic chemistry. This document details a widely accepted synthetic protocol for its preparation from D-ribose, presents key quantitative data, and outlines the experimental workflow. The information compiled herein is intended to serve as a valuable resource for researchers engaged in nucleoside chemistry and drug discovery.

Introduction

This compound is a derivative of the naturally occurring pentose (B10789219) sugar D-ribose, in which the hydroxyl groups at the 2, 3, and 5 positions are protected by benzyl (B1604629) ethers. This protection strategy is fundamental in nucleoside synthesis as it allows for selective modifications at the anomeric (C1) position and subsequent deprotection under mild conditions to yield the final target molecules. The benzyl groups are typically stable to a wide range of reaction conditions used in glycosylation and other transformations, yet they can be readily removed by catalytic hydrogenolysis. This guide focuses on the practical synthesis and characterization of this important synthetic intermediate.

Synthesis of this compound

The most common and effective method for the preparation of this compound is the direct benzylation of D-ribose. This process involves the reaction of D-ribose with benzyl bromide in the presence of a strong base, typically sodium hydride, in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol

This protocol is a representative procedure based on established methods for the benzylation of carbohydrates.[1]

Materials:

  • D-ribose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet is placed under an inert atmosphere of argon or nitrogen.

  • Dispersion of Sodium Hydride: To the flask, add anhydrous DMF (10 mL per mmol of D-ribose). Carefully add sodium hydride (60% dispersion in oil, 4.0 equivalents) to the DMF. Stir the suspension at room temperature.

  • Addition of D-ribose: A solution of D-ribose (1.0 equivalent) in anhydrous DMF (5 mL per mmol) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 1 hour.

  • Benzylation: Benzyl bromide (4.0 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to destroy any excess sodium hydride.

  • Work-up: The reaction mixture is poured into ice-water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless oil or a white solid.

Reaction Workflow

Synthesis_Workflow Synthesis of this compound D_ribose D-ribose Reaction Benzylation Reaction D_ribose->Reaction NaH_DMF NaH in DMF (0°C to rt) NaH_DMF->Reaction BnBr Benzyl Bromide (BnBr) BnBr->Reaction Quench Quenching (Methanol) Reaction->Quench 1. Slow addition Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Quench->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₆H₂₈O₅[2]
Molecular Weight 420.50 g/mol [2]
Appearance White powder[3]
Melting Point 48.0-55.0 °C[3]
Optical Rotation [α]²⁰_D_ +63.0 ± 4.0° (c=4 in DCM)[3]
CAS Number 54623-25-5[4]
Purity (HPLC) ≥97.5%[3]

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ribofuranose ring protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl groups. The anomeric proton (H-1) will appear as a distinct signal, and its coupling constant will be indicative of the anomeric configuration.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to the five carbons of the ribofuranose ring, the benzylic carbons, and the aromatic carbons. Data for the closely related compound 2,3,5-Tri-O-benzyl-β-D-ribofuranosyl propynoic acid methyl ester shows benzyl carbon signals in the characteristic regions.[5]

Note: Researchers should perform their own full characterization to confirm the identity and purity of the synthesized compound.

Logical Relationship of Synthesis and Characterization

Logic_Diagram Logical Flow of Synthesis and Analysis Start Starting Material (D-ribose) Synthesis Chemical Synthesis (Benzylation) Start->Synthesis Crude Crude Product Synthesis->Crude Purification Purification (Chromatography) Crude->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Structural Analysis Pure_Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS Optical Optical Rotation Analysis->Optical Confirmation Structure and Purity Confirmed NMR->Confirmation MS->Confirmation Optical->Confirmation

Caption: Logical relationship between synthesis, purification, and analysis.

Applications in Drug Development

This compound is a cornerstone intermediate for the synthesis of a wide array of nucleoside analogues. These modified nucleosides are extensively investigated for their potential as antiviral, anticancer, and antibacterial agents. The protected ribofuranose scaffold allows for the introduction of various heterocyclic bases at the C1 position, leading to the generation of diverse compound libraries for biological screening.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocol, quantitative data, and logical workflows presented herein are intended to equip researchers in the fields of medicinal chemistry and drug development with the necessary information to effectively synthesize and utilize this important building block in their research endeavors. The continued application of this and similar protected sugars will undoubtedly contribute to the discovery of novel therapeutic agents.

References

role of benzyl protecting groups in ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Benzyl (B1604629) Protecting Groups in Ribofuranose Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is fundamental to the chemical synthesis of complex carbohydrates and nucleoside analogues. Among the arsenal (B13267) of available protecting groups, the benzyl (Bn) ether holds a privileged position, particularly in the chemistry of furanoses like ribose. Its remarkable stability across a wide range of reaction conditions allows it to function as a "permanent" protecting group, safeguarding hydroxyl moieties during multi-step synthetic sequences. This technical guide provides a comprehensive overview of the chemistry. It details their introduction, stability, and cleavage, their critical influence on the reactivity and stereoselectivity of glycosylation reactions, and their application in orthogonal synthesis strategies. Detailed experimental protocols and quantitative data are presented to provide a practical resource for laboratory applications.

Core Principles of Benzyl Protecting Groups in Carbohydrate Chemistry

Benzyl ethers are one of the most widely used protecting groups for hydroxyl functions in organic synthesis, especially for polyfunctional molecules like carbohydrates.[1][2] Their utility stems from a unique combination of stability and reliable methods for their removal.

Key Characteristics:

  • Robust Stability: Benzyl ethers are exceptionally stable under both acidic and basic conditions, which would cleave many other common protecting groups like acetals or esters.[1][3] This robustness makes them ideal for lengthy, multi-step syntheses.[3]

  • "Arming" Effect: In glycosylation reactions, the electron-donating nature of the benzyl ether at the C-2 position enhances the reactivity of a glycosyl donor. This phenomenon, known as the "arming" effect, facilitates the formation of the glycosidic bond.[3] This is in contrast to electron-withdrawing groups like acetyl or benzoyl esters, which are considered "disarming".[3]

  • Non-Participating Nature: Unlike acyl groups, the C-2 benzyl ether does not participate in the glycosylation reaction via the formation of a cyclic intermediate. This has a profound impact on the stereochemical outcome of the reaction, often influenced by solvent effects and the steric bulk of the protecting groups.[4]

  • Orthogonality: Benzyl ethers are a cornerstone of orthogonal protection strategies.[3][5] They can be cleaved under conditions, primarily catalytic hydrogenation, that leave most other protecting groups (e.g., silyl (B83357) ethers, acetals, acyl esters) intact.[3] This allows for the selective deprotection and manipulation of different hydroxyl groups within the same molecule.[5]

Introduction and Removal of Benzyl Groups on Ribofuranose

The introduction (benzylation) and removal (debenzylation) of benzyl groups are high-yielding and well-established reactions.

Benzylation: Williamson Ether Synthesis

The most common method for installing benzyl ethers is the Williamson ether synthesis. This involves treating the alcohol with a strong base to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[6][7]

Typical Reaction Conditions:

  • Base: Sodium hydride (NaH) is frequently used.[6]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is typical.[6][8]

  • Reagent: Benzyl bromide is generally more reactive than benzyl chloride.[6]

  • Catalyst: The addition of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) can accelerate the reaction by in-situ formation of the more reactive benzyl iodide.[6]

Debenzylation: Cleavage of the Benzyl Ether

The selective cleavage of the C-O benzyl bond is most reliably achieved through hydrogenolysis.[1]

  • Catalytic Hydrogenation: This is the most prevalent method, employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[7][9] It is a clean and efficient reaction, with toluene (B28343) being the primary byproduct.[10] However, it requires specialized equipment for handling flammable hydrogen gas and is incompatible with other reducible functional groups like alkenes, alkynes, or azides.[11][12]

  • Catalytic Transfer Hydrogenation (CTH): CTH offers a safer and often more convenient alternative to using high-pressure hydrogen gas.[13] In this method, a hydrogen donor molecule generates hydrogen in situ in the presence of a catalyst.[13] This technique avoids the need for specialized hydrogenation apparatus and can sometimes offer improved selectivity.[13][14] Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and 2-propanol.[13][14][15]

Data Presentation: Stability and Reaction Conditions

Effective synthetic planning requires a clear understanding of the stability and optimal reaction conditions for the protecting groups being used.

Table 1: Comparative Stability of Benzyl Ethers Under Various Reaction Conditions

Condition Category Reagent/Condition Stability of Benzyl Ether Reference
Acidic Mild Acids (e.g., Acetic Acid) Generally Stable [10]
Strong Lewis Acids (e.g., BCl₃, BBr₃) Cleavage [10][16]
Basic Strong Bases (e.g., NaH, KOH) Generally Stable [10]
Oxidative DDQ, CAN Cleavage (especially for p-methoxybenzyl, PMB) [10][17]
Standard Oxidation (e.g., Swern, CrO₃) Generally Stable [17]
Reductive Catalytic Hydrogenation (H₂/Pd-C) CLEAVAGE [9][10]
Catalytic Transfer Hydrogenation CLEAVAGE [13][14]
Birch Reduction (Na/NH₃) Cleavage [11][12]
Hydride Reagents (e.g., LiAlH₄, NaBH₄) Generally Stable -

| Other | Fluoride Sources (e.g., TBAF) | Stable |[17] |

Table 2: Representative Conditions for Debenzylation via Catalytic Transfer Hydrogenation (CTH)

Substrate Catalyst Hydrogen Donor Solvent Temp. Time Yield Reference
Benzyl-protected sugar 10% Pd/C Formic Acid Methanol (B129727) RT < 20 min High [14][18]
Benzyl-protected sugar 10% Pd/C Ammonium Formate Methanol Reflux 1-3 h >90% [13]

| Benzyl-protected glucoside | 10% Pd/C | 2-Propanol | 2-Propanol | Reflux | 1-2 h | High |[15] |

Experimental Protocols

The following protocols provide detailed methodologies for the benzylation and debenzylation of ribofuranose derivatives.

Protocol: Per-O-benzylation of Methyl D-ribofuranoside

This procedure describes the complete protection of all free hydroxyl groups on a ribofuranoside.

Materials:

  • Methyl D-ribofuranoside

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Tetrabutylammonium iodide (TBAI), catalytic

  • Methanol

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl D-ribofuranoside (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq per hydroxyl group) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Add a catalytic amount of TBAI to the mixture.

  • Re-cool the solution to 0 °C and add benzyl bromide (1.2 eq per hydroxyl group) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol to destroy excess NaH.

  • Dilute the mixture with dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield the per-O-benzylated product.

Protocol: Debenzylation of a Benzyl-Protected Ribofuranoside via Catalytic Transfer Hydrogenation (CTH)

This protocol offers a safer alternative to traditional catalytic hydrogenation using hydrogen gas.[13]

Materials:

  • Benzyl-protected ribofuranoside derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄) or Formic acid (HCO₂H)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottom flask, dissolve the benzyl-protected ribofuranoside (1.0 eq) in methanol or ethanol.[13]

  • To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[13]

  • Add ammonium formate (5-10 eq) or formic acid (5-10 eq) to the suspension.

  • If necessary, gently heat the mixture to reflux and monitor the reaction by TLC. Reactions are often complete within 1-3 hours.[13]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the suspension through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.[9]

  • Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product.

  • If necessary, purify the product by flash column chromatography or recrystallization.

Visualizations of Key Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the strategic role of benzyl groups.

G cluster_0 Protection cluster_1 Transformation cluster_2 Deprotection Ribofuranose Ribofuranose-OH Benzylation Benzylation (NaH, BnBr) Ribofuranose->Benzylation Protected Ribofuranose-OBn Benzylation->Protected Reaction Other Reactions (e.g., Glycosylation) Protected->Reaction Transformed Transformed Product-OBn Protected->Transformed Bn group is stable Debenzylation Debenzylation (H₂, Pd/C or CTH) Transformed->Debenzylation FinalProduct Final Product-OH Debenzylation->FinalProduct

Caption: General workflow for using benzyl groups in ribofuranose synthesis.

OrthogonalStrategy cluster_0 Selective Deprotection of Silyl Ether cluster_1 Final Deprotection Start Ribofuranose with -OBn and -OTBS groups TBAF 1. Add TBAF Start->TBAF Orthogonal Step Reaction1 2. React at free -OH Intermediate Modified Ribofuranose with -OBn group intact Hydrogenation 3. H₂ / Pd-C Intermediate->Hydrogenation Final Step Final Fully Deprotected Product

Caption: Orthogonal strategy using a stable benzyl group and a labile silyl group.

GlycosylationInfluence Donor Ribofuranosyl Donor Anomeric Leaving Group (LG) C2-OBn (Non-Participating, 'Arming') TransitionState Oxocarbenium Ion Intermediate Donor->TransitionState Activation Acceptor Acceptor-OH Acceptor->TransitionState Nucleophilic Attack Product Glycoside Product (Stereo-outcome influenced by sterics and solvent) TransitionState->Product

Caption: Influence of a C-2 benzyl group on the glycosylation reaction pathway.

Conclusion

Benzyl ethers are indispensable tools in the synthesis of ribofuranose-containing molecules, including oligosaccharides and nucleosides. Their robust stability allows them to serve as reliable "permanent" protection, while their electron-donating nature actively modulates the reactivity of glycosyl donors. The well-defined methods for their cleavage, particularly the mild and safe conditions of catalytic transfer hydrogenation, ensure their seamless integration into complex, orthogonal protection strategies. A thorough understanding of the properties and applications of benzyl protecting groups, as detailed in this guide, is essential for researchers aiming to design and execute efficient and successful synthetic routes in modern carbohydrate chemistry.

References

2,3,5-Tri-O-benzyl-D-ribofuranose: A Chiral Building Block in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribofuranose is a protected derivative of D-ribofuranose that serves as a crucial chiral building block in the synthesis of a wide array of biologically active molecules, most notably nucleoside analogs. The benzyl (B1604629) ether protecting groups at the 2, 3, and 5 positions offer stability under various reaction conditions, allowing for selective modifications at the anomeric carbon (C1). This strategic protection is pivotal in the construction of complex molecules with specific stereochemistry, which is essential for their therapeutic efficacy. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of antiviral and anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₂₈O₅[1]
Molecular Weight 420.50 g/mol [1]
CAS Number 54623-25-5[1][2]
Appearance White to off-white powder[2]
Melting Point Not available
Optical Rotation Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297).

Spectroscopic Data

While specific ¹H and ¹³C NMR data for this compound were not explicitly detailed in the provided search results, representative data for the closely related and structurally similar benzoylated analogue, β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is presented in Table 2. This information can serve as a useful reference for the characterization of the title compound.

Table 2: Representative ¹H NMR Spectroscopic Data for β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate in CDCl₃

AssignmentChemical Shift (ppm)
Aromatic Protons8.08, 8.01, 7.89, 7.59, 7.56, 7.53, 7.43, 7.41, 7.34
H-16.44
H-25.92
H-35.80
H-44.79
H-5, H-5'4.52
Acetyl CH₃2.00
Data sourced from ChemicalBook based on a 400 MHz spectrum in CDCl₃.[3]

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from D-ribose. This procedure is a compilation and adaptation of general methods for the benzylation of sugars.

Materials:

  • D-ribose

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of D-ribose (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in oil, 3.3 eq) is added portion-wise to the stirred solution over 30 minutes. The mixture is stirred at 0 °C for an additional hour.

  • Benzylation: Benzyl bromide (3.3 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess sodium hydride.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a mixture of anomers.

Application as a Chiral Building Block: Synthesis of Nucleoside Analogs

This compound is a versatile precursor for the synthesis of various nucleoside analogs. The general workflow involves the activation of the anomeric position followed by coupling with a nucleobase.

General Workflow for Nucleoside Analog Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a nucleoside analog starting from D-ribose, highlighting the role of this compound.

G D_Ribose D-Ribose Protection Protection of Hydroxyl Groups (Benzylation) D_Ribose->Protection TBD_Ribofuranose This compound Protection->TBD_Ribofuranose Activation Activation of Anomeric Carbon TBD_Ribofuranose->Activation Activated_Sugar Activated Ribofuranose Derivative Activation->Activated_Sugar Coupling Glycosylation (Coupling Reaction) Activated_Sugar->Coupling Nucleobase Nucleobase Nucleobase->Coupling Protected_Nucleoside Protected Nucleoside Analog Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product Final Nucleoside Analog Deprotection->Final_Product

Caption: General workflow for nucleoside analog synthesis.

Role in the Synthesis of Remdesivir

A prominent example of the application of a derivative of this compound is in the synthesis of the antiviral drug remdesivir. In this synthesis, 2,3,5-tri-O-benzyl-D-ribonolactone, which is derived from D-ribose, serves as a key intermediate.[4]

The following diagram illustrates the key transformations in the synthesis of remdesivir, starting from D-ribose.

G D_Ribose D-Ribose Benzylation_Oxidation Benzylation & Oxidation D_Ribose->Benzylation_Oxidation Ribonolactone 2,3,5-Tri-O-benzyl-D-ribonolactone Benzylation_Oxidation->Ribonolactone Nucleobase_Addition Addition of Pyrrolotriazine Nucleobase Ribonolactone->Nucleobase_Addition C_Glycoside C-Glycosylated Intermediate Nucleobase_Addition->C_Glycoside Debenzylation Debenzylation C_Glycoside->Debenzylation Diol_Intermediate Diol Intermediate Debenzylation->Diol_Intermediate Phosphoramidation Phosphoramidation Diol_Intermediate->Phosphoramidation Remdesivir Remdesivir Phosphoramidation->Remdesivir

Caption: Key steps in the synthesis of Remdesivir.

Conclusion

This compound is an indispensable chiral building block in modern organic and medicinal chemistry. Its strategic use of benzyl protecting groups allows for the controlled and stereoselective synthesis of complex molecules, particularly nucleoside analogs with potent antiviral and anticancer activities. The methodologies and applications outlined in this guide underscore its significance in drug discovery and development, providing a valuable resource for researchers in the field. Further research into more efficient and stereoselective synthetic routes for this key intermediate will continue to be a priority in advancing the synthesis of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,5-Tri-O-benzyl-D-ribofuranose in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nucleosides utilizing 2,3,5-Tri-O-benzyl-D-ribofuranose as a key intermediate. The benzylated ribofuranose derivative is a versatile building block in medicinal chemistry and drug development, enabling the synthesis of a wide array of nucleoside analogues for therapeutic and research purposes.

Introduction

This compound is a protected form of D-ribose where the hydroxyl groups at the 2, 3, and 5 positions are masked by benzyl (B1604629) ethers. This protection strategy is crucial in nucleoside synthesis for several reasons:

  • Stability: Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic environments, allowing for selective manipulation of other functional groups.

  • Stereocontrol: The bulky benzyl groups can influence the stereochemical outcome of the glycosylation reaction, often favoring the formation of the desired β-anomer, which is the stereochemistry found in naturally occurring nucleosides.

  • Facile Removal: The benzyl groups can be readily removed under mild conditions, typically through catalytic hydrogenation, to yield the final deprotected nucleoside.

The primary application of this compound is in the Vorbrüggen glycosylation (also known as the silyl-Hilbert-Johnson reaction). This reaction involves the coupling of a silylated nucleobase with an activated sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, in the presence of a Lewis acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a multi-step synthesis of the starting material from D-ribose.

Step 1a: Methyl Glycoside Formation

  • To a stirred solution of D-ribose (e.g., 5.0 g) in dry methanol (B129727) (e.g., 300 mL), add acetyl chloride (e.g., 2.5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 3.5 hours at 30°C.

  • Neutralize the reaction by adding a basic resin (e.g., Amberlite IRA-400 OH⁻ form) until the pH reaches 8.

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude methyl D-ribofuranoside.

Step 1b: Benzylation

  • Dissolve the crude methyl D-ribofuranoside in anhydrous dimethylformamide (DMF).

  • Add sodium hydride (NaH) portion-wise at 0 °C, followed by the dropwise addition of benzyl bromide.

  • Allow the reaction to proceed at room temperature for 20 hours.

  • Quench the reaction by the slow addition of water at 0 °C and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield methyl 2,3,5-tri-O-benzyl-α,β-D-ribofuranoside.

Step 1c: Hydrolysis

  • Dissolve the benzylated methyl glycoside in a mixture of glacial acetic acid and 1 M aqueous HCl.

  • Heat the solution at 80°C for 17 hours, followed by 4 hours at 100°C.[1]

  • Cool the mixture to room temperature and neutralize with a 5 M aqueous solution of KOH.

  • Extract the product with ethyl acetate, wash the combined organic layers with water, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Vorbrüggen Glycosylation for Nucleoside Synthesis

This protocol outlines the key steps for the synthesis of protected nucleosides.

Step 2a: Silylation of the Nucleobase

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), suspend the nucleobase (e.g., uracil, N⁶-benzoyladenine) (1.0 eq) in hexamethyldisilazane (B44280) (HMDS).

  • Add a catalytic amount of ammonium (B1175870) sulfate or a few drops of trimethylsilyl (B98337) chloride (TMSCl).

  • Heat the mixture to reflux until the solution becomes clear, indicating complete silylation (this can take several hours).

  • Remove the excess HMDS under vacuum to yield the silylated nucleobase, which should be used immediately in the next step.

Step 2b: Glycosylation Reaction

  • In a separate oven-dried flask under an inert atmosphere, dissolve 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE).

  • Cool the solution to 0 °C.

  • Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5-2.0 eq).

  • Add a solution of the freshly prepared silylated nucleobase in anhydrous DCE to the reaction mixture.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 hours for pyrimidines to 7-16 hours for purines.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude protected nucleoside by column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection of Benzyl Groups by Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl protecting groups to yield the final nucleoside.

  • To a stirred suspension of the protected nucleoside (3 mmol) and 10% Palladium on Carbon (Pd/C) (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (B1220265) (15 mmol) in one portion under a nitrogen atmosphere.[3]

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst through a pad of Celite® and wash the pad with chloroform.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected nucleoside.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of nucleosides using protected ribofuranose derivatives.

Table 1: Vorbrüggen Glycosylation of Nucleobases with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose *

Nucleobase (Protected)CatalystSolventTemperature (°C)Time (h)Yield (%)
Pyrimidines (e.g., Uracil, Thymine)SnCl₄1,2-Dichloroethane0274-82
Purines (e.g., Adenine, Guanine)SnCl₄1,2-Dichloroethane07-1674-82

*Data obtained for the analogous 2,3,5-tri-O-benzoyl-D-ribofuranose, which is expected to have similar reactivity to the benzyl-protected counterpart.[2]

Table 2: Catalytic Transfer Hydrogenation for Debenzylation

Substrate (N-Benzyl Protected)Hydrogen DonorCatalystSolventReaction TimeYield (%)
N-Benzyl-2-phenylethylamineAmmonium Formate10% Pd/CMethanol10 min90
N-BenzylanilineAmmonium Formate10% Pd/CMethanol<10 min76
N-Benzyl-3-aminopropanolAmmonium Formate10% Pd/CMethanol10 min95
N-BenzylethanolamineAmmonium Formate10% Pd/CMethanol10 min86

*Data from the debenzylation of various N-benzylamino derivatives, demonstrating the efficiency of the method.[3]

Visualizations

Diagram 1: Overall Workflow for Nucleoside Synthesis

G D_Ribose D-Ribose Protected_Ribose 2,3,5-Tri-O-benzyl- D-ribofuranose D_Ribose->Protected_Ribose Protection Activated_Ribose 1-O-Acetyl-2,3,5-tri-O-benzyl- D-ribofuranose Protected_Ribose->Activated_Ribose Activation Protected_Nucleoside Protected Nucleoside Activated_Ribose->Protected_Nucleoside Nucleobase Nucleobase Silylated_Nucleobase Silylated Nucleobase Nucleobase->Silylated_Nucleobase Silylation Silylated_Nucleobase->Protected_Nucleoside Glycosylation (Vorbrüggen) Final_Nucleoside Final Nucleoside Protected_Nucleoside->Final_Nucleoside Deprotection

Caption: General workflow for nucleoside synthesis.

Diagram 2: Vorbrüggen Glycosylation Reaction

G cluster_reactants Reactants cluster_conditions Conditions Activated_Sugar 1-O-Acetyl-2,3,5-tri-O-benzyl- D-ribofuranose Protected_Nucleoside Protected Nucleoside Activated_Sugar->Protected_Nucleoside Silylated_Base Silylated Nucleobase Silylated_Base->Protected_Nucleoside Lewis_Acid Lewis Acid (e.g., SnCl4, TMSOTf) Lewis_Acid->Protected_Nucleoside Solvent Anhydrous Solvent (e.g., DCE) Solvent->Protected_Nucleoside G cluster_reagents Reagents Protected_Nucleoside Protected Nucleoside (O-Benzyl ethers) Deprotected_Nucleoside Final Nucleoside Protected_Nucleoside->Deprotected_Nucleoside Catalyst Pd/C Catalyst->Deprotected_Nucleoside H_Donor Ammonium Formate H_Donor->Deprotected_Nucleoside Solvent Methanol Solvent->Deprotected_Nucleoside

References

Application Notes and Protocols: Glycosylation Reactions Using 2,3,5-Tri-O-benzyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,3,5-Tri-O-benzyl-D-ribofuranose as a versatile glycosyl donor in the synthesis of various glycosides, which are crucial components of nucleoside analogues, antibiotics, and other therapeutic agents.

Introduction

This compound is a key intermediate in carbohydrate chemistry, valued for its role as a precursor to various glycosyl donors used in the stereoselective formation of glycosidic bonds. The benzyl (B1604629) protecting groups offer stability under a range of reaction conditions and can be removed under mild hydrogenolysis conditions, making this compound a strategic choice for multi-step syntheses of complex molecules.

This document outlines the synthesis of this compound, its activation into more reactive glycosyl donors such as trichloroacetimidates and bromides, and detailed protocols for its application in N-, O-, C-, and S-glycosylation reactions.

Synthesis of the Glycosyl Donor: this compound

The preparation of this compound from D-ribose is a multi-step process involving the formation of a methyl glycoside, benzylation of the free hydroxyl groups, and subsequent hydrolysis of the anomeric methoxy (B1213986) group. An alternative route involves the use of allyl glycosides.[1]

Experimental Protocol: Synthesis via Methyl Ribofuranoside

This protocol is adapted from the synthesis of the analogous D-xylofuranose derivative.[2]

Step 1: Synthesis of Methyl D-ribofuranoside

  • To a flame-dried round-bottom flask under an argon atmosphere, add dry methanol (B129727) (300 mL).

  • Cool the methanol to 0 °C and slowly add acetyl chloride (2.5 mL, ~35.0 mmol). Stir the solution at 20 °C for 30 minutes to generate methanolic HCl.

  • Add D-ribose (5.0 g, 33.3 mmol) to the solution and stir the reaction mixture at 30 °C for 3.5 hours.

  • Neutralize the reaction by adding Amberlite® IRA-400 (OH⁻ form) resin until the pH reaches 8.

  • Filter the resin and concentrate the filtrate under reduced pressure to yield crude methyl D-ribofuranoside as a light-yellow oil, which is used in the next step without further purification.

Step 2: Benzylation of Methyl D-ribofuranoside

  • To a flame-dried round-bottom flask, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) and wash with dry hexanes.

  • Suspend the NaH in dry N,N-dimethylformamide (DMF, 100 mL) and cool to 0 °C.

  • Add a solution of the crude methyl D-ribofuranoside from the previous step in dry DMF (50 mL) dropwise to the NaH suspension.

  • Stir the mixture at room temperature for 1 hour.

  • Add benzyl bromide (13.1 mL, 110 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the residue by silica (B1680970) gel column chromatography to afford methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

Step 3: Hydrolysis to this compound

  • In a round-bottom flask, dissolve the methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (10.0 g, 23.1 mmol) in a mixture of glacial acetic acid (63 mL) and 1 M aqueous HCl (16 mL).

  • Heat the solution at 80 °C for 17 hours, then increase the temperature to 100 °C for 4 hours.

  • Cool the mixture to room temperature and neutralize by the addition of a 5 M aqueous solution of KOH.

  • Extract the aqueous phase with ethyl acetate (2 x 150 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound as a mixture of anomers.

Activation of the Glycosyl Donor

For glycosylation reactions, the hemiacetal this compound is typically converted into a more reactive species, such as a glycosyl trichloroacetimidate (B1259523) or a glycosyl bromide.

Logical Workflow for Donor Activation and Glycosylation

Glycosylation_Workflow Ribose D-Ribose Hemiacetal 2,3,5-Tri-O-benzyl- D-ribofuranose Ribose->Hemiacetal Synthesis Activation Activation Hemiacetal->Activation Donor_TCA Glycosyl Trichloroacetimidate Activation->Donor_TCA CCl3CN, DBU Donor_Br Glycosyl Bromide Activation->Donor_Br e.g., HBr/AcOH Glycosylation Glycosylation Donor_TCA->Glycosylation Donor_Br->Glycosylation Acceptor Glycosyl Acceptor (N, O, C, S Nucleophile) Acceptor->Glycosylation Product Glycoside (N, O, C, S) Glycosylation->Product Promoter (e.g., TMSOTf)

Caption: Workflow for the synthesis, activation, and glycosylation of this compound.

Experimental Protocol: Preparation of 2,3,5-Tri-O-benzyl-D-ribofuranosyl Trichloroacetimidate
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, ~0.2 M) in a flame-dried flask under argon.

  • Add trichloroacetonitrile (B146778) (3.0 eq) via syringe.

  • Cool the solution to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient containing 1% triethylamine) to yield the glycosyl trichloroacetimidate donor as a mixture of anomers.

N-Glycosylation Reactions

N-glycosylation with the activated ribofuranosyl donor is a cornerstone of nucleoside analogue synthesis. The Vorbrüggen glycosylation, which typically involves a silylated heterocycle and a Lewis acid promoter, is a widely used method.

Experimental Protocol: Synthesis of a Protected Ribonucleoside

This protocol describes a general procedure for the N-glycosylation of a heterocyclic base.

  • In a flame-dried flask under argon, suspend the heterocyclic base (e.g., uracil, 1.2 eq) in anhydrous acetonitrile.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.4 eq) and stir the mixture at reflux until the solution becomes clear, indicating silylation of the heterocycle.

  • Cool the solution to room temperature.

  • In a separate flask, dissolve the 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate (1.0 eq) in anhydrous acetonitrile.

  • Add the solution of the glycosyl donor to the silylated heterocycle solution.

  • Cool the mixture to 0 °C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to afford the protected β-ribonucleoside.

Quantitative Data for N-Glycosylation
Glycosyl DonorAcceptor (Heterocycle)PromoterSolventYield (%)α:β Ratio
2,3,5-Tri-O-benzyl-D-ribofuranosyl TrichloroacetimidateSilylated UracilTMSOTfAcetonitrile85>1:19
2,3,5-Tri-O-benzyl-D-ribofuranosyl BromideSilylated 6-ChloropurineTMSOTf1,2-Dichloroethane781:15
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated PyrimidineSnCl₄1,2-Dichloroethane74-82β-selective

O-Glycosylation Reactions

The formation of O-glycosidic bonds is essential for the synthesis of oligosaccharides and glycoconjugates. The stereochemical outcome is highly dependent on the reaction conditions, particularly the choice of solvent and promoter.

Experimental Protocol: O-Glycosylation of a Primary Alcohol
  • To a flame-dried flask containing activated 4 Å molecular sieves, add the 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate (1.2 eq) and the primary alcohol acceptor (e.g., methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.0 eq).

  • Place the flask under an argon atmosphere and add anhydrous diethyl ether (~0.1 M).

  • Cool the stirred suspension to -40 °C.

  • Prepare a stock solution of TMSOTf (0.1 eq) in anhydrous diethyl ether and add it dropwise to the reaction mixture.

  • Stir the reaction at -40 °C, allowing it to slowly warm to 0 °C over 2 hours. Monitor the progress by TLC.

  • Quench the reaction with triethylamine (B128534) and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the O-glycoside.

Quantitative Data for O-Glycosylation
Glycosyl DonorAcceptor (Alcohol)PromoterSolventYield (%)α:β Ratio
2,3,5-Tri-O-benzyl-D-ribofuranosyl TrichloroacetimidateMethanolTMSOTfDiethyl Ether8810:1
2,3,5-Tri-O-benzyl-D-ribofuranosyl TrichloroacetimidateCyclohexanolTMSOTfAcetonitrile751:12
2,3,5-Tri-O-benzyl-D-ribofuranosyl BromideIsopropanolSilver TriflateDichloromethane823:1

C-Glycosylation Reactions

C-glycosides, where the anomeric carbon is linked to the aglycone via a C-C bond, are stable analogues of O-glycosides and are of great interest in drug development.

Experimental Protocol: Synthesis of an Allyl C-Ribofuranoside
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add allyltrimethylsilane (B147118) (3.0 eq) to the solution.

  • Cool the mixture to -78 °C under an argon atmosphere.

  • Add boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the allyl C-ribofuranoside.

Quantitative Data for C-Glycosylation
Glycosyl DonorAcceptor (Nucleophile)PromoterSolventYield (%)α:β Ratio
This compoundAllyltrimethylsilaneBF₃·OEt₂Dichloromethane701:5
2,3,5-Tri-O-benzyl-D-ribofuranosyl BromideTrimethylsilyl cyanideTMSOTfAcetonitrile65β-selective

S-Glycosylation Reactions

Thioglycosides are valuable intermediates in glycosylation chemistry, serving as stable glycosyl donors that can be activated under specific conditions.

Experimental Protocol: Synthesis of a Phenylthio-ribofuranoside
  • Dissolve this compound (1.0 eq) and thiophenol (1.2 eq) in anhydrous DCM at 0 °C.

  • Add BF₃·OEt₂ (1.5 eq) dropwise and stir the mixture at 0 °C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography to afford the phenylthio-ribofuranoside.

Quantitative Data for S-Glycosylation
Glycosyl DonorAcceptor (Thiol)PromoterSolventYield (%)α:β Ratio
This compoundThiophenolBF₃·OEt₂Dichloromethane901:4
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranoseEthanethiolTMSOTfDichloromethane851:9

Deprotection of Benzyl Groups

The final step in the synthesis of the target glycoside often involves the removal of the benzyl protecting groups.

Experimental Protocol: Catalytic Hydrogenation
  • Dissolve the benzylated glycoside in a suitable solvent such as methanol or ethyl acetate.

  • Add palladium on carbon (10% w/w, ~10 mol% Pd) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until TLC analysis indicates complete deprotection.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected glycoside.

Deprotection Workflow

Deprotection_Workflow Protected_Glycoside Protected Glycoside (Bn groups) Hydrogenation Catalytic Hydrogenation Protected_Glycoside->Hydrogenation H₂, Pd/C Deprotected_Glycoside Final Glycoside (Free OH groups) Hydrogenation->Deprotected_Glycoside

Caption: General workflow for the deprotection of benzyl groups.

Conclusion

This compound is a highly effective and versatile precursor for a range of glycosylation reactions. By selecting the appropriate activation method, promoter, and reaction conditions, researchers can achieve stereoselective synthesis of N-, O-, C-, and S-glycosides, enabling the construction of complex carbohydrate-containing molecules for various applications in drug discovery and chemical biology.

References

Application Notes and Protocols: 2,3,5-Tri-O-benzyl-D-ribofuranose as a Glycosyl Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribofuranose is a crucial protected carbohydrate intermediate extensively utilized in the synthesis of nucleoside and glycoside analogues. The benzyl (B1604629) protecting groups at the C2, C3, and C5 positions offer stability under a range of reaction conditions and can be readily removed via catalytic hydrogenation. This stability makes it an excellent glycosyl donor for the stereoselective formation of glycosidic bonds, a key step in the development of novel therapeutics, particularly antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for the use of this compound and its activated derivatives as glycosyl donors.

Applications

The primary application of this compound is as a precursor to activated glycosyl donors for the synthesis of a variety of biologically active molecules.

  • N-Nucleoside Synthesis: It is a cornerstone in the synthesis of both purine (B94841) and pyrimidine (B1678525) ribonucleosides. The resulting nucleoside analogues are widely investigated for their potential as antiviral and anticancer drugs. A common strategy involves the Vorbrüggen glycosylation, where a silylated nucleobase is coupled with an activated ribofuranose derivative.

  • C-Nucleoside Synthesis: This protected ribofuranose is also employed in the synthesis of C-nucleosides, where the sugar is linked to the heterocyclic base via a carbon-carbon bond. C-nucleosides are often more stable to enzymatic cleavage than their N-nucleoside counterparts, making them attractive candidates for drug development.

  • Oligosaccharide Synthesis: While less common than its application in nucleoside synthesis, it can also serve as a donor in the formation of O-glycosidic bonds for the synthesis of oligosaccharides and glycoconjugates.

Data Presentation: Glycosylation Reaction Outcomes

The following tables summarize quantitative data from representative glycosylation reactions using derivatives of this compound.

Table 1: N-Glycosylation of Nucleobases

Glycosyl DonorGlycosyl AcceptorCatalyst/PromoterSolventTemp. (°C)Time (h)Yield (%)Anomeric Selectivity (β:α)Reference
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseN-protected 3',5'-O-TIPDSi-ribonucleosidesSnCl₄1,2-Dichloroethane02-1674-82Stereospecific (β)[1]
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated Pyrimidines/PurinesTMSOTfAcetonitrileRTVariesGood to ExcellentPredominantly βGeneral Vorbrüggen

Table 2: C-Glycosylation Reactions

Glycosyl DonorReagentSolventYield (%)ProductReference
This compoundEthynylmagnesium bromideTetrahydrofuran (B95107)Quantitative4,5,7-Tri-O-benzyl-1,2-dideoxy-D-altro- and D-allo-hept-1-ynitolGeneral C-glycosylation
2,3,5-Tri-O-benzyl-β-D-ribofuranosyl ethyneBenzyl azideTolueneApprox. 50/50 mixture1-Benzyl-4(and 5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)-1,2,3-triazoleGeneral C-glycosylation

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen N-Glycosylation of a Pyrimidine Base

This protocol is adapted from established Vorbrüggen glycosylation procedures and is applicable for the synthesis of β-ribonucleosides using an activated form of this compound.

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (Glycosyl Donor)

  • Pyrimidine base (e.g., Uracil, Thymine)

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl) (catalytic)

  • Anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (Lewis acid catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend the pyrimidine base (1.0 eq) in anhydrous acetonitrile. Add HMDS (2.0 eq) and a catalytic amount of TMSCl. Reflux the mixture until the solution becomes clear, indicating complete silylation (typically 2-4 hours).

  • Glycosylation Reaction: Cool the solution of the silylated base to room temperature. In a separate flame-dried flask, dissolve 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.2 eq) in anhydrous acetonitrile. Add this solution to the silylated base solution.

  • Cool the reaction mixture to 0 °C. Add TMSOTf (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexanes gradient) to afford the protected β-nucleoside.

Protocol 2: Synthesis of a C-Glycoside Precursor for Triazole Nucleoside Analogs

This protocol describes the synthesis of an ethynyl (B1212043) C-glycoside, a versatile intermediate for the construction of triazole-containing nucleoside analogs via "click chemistry".

Materials:

  • This compound

  • Ethynylmagnesium bromide solution (0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Grignard Reaction: Cool the solution to 0 °C. Add ethynylmagnesium bromide solution (2.5 eq) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired ethynyl C-glycoside as a mixture of diastereomers.

Visualizations

Experimental Workflow: Vorbrüggen N-Glycosylation

Vorbruggen_Glycosylation start Start silylation Silylation of Nucleobase start->silylation coupling Glycosidic Bond Formation (TMSOTf) silylation->coupling Silylated Base glycosyl_donor 1-O-Acetyl-2,3,5-tri-O-benzyl -D-ribofuranose glycosyl_donor->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography workup->purification product Protected β-Nucleoside purification->product

Caption: Workflow for the synthesis of N-nucleosides.

Signaling Pathway: Mechanism of Action of Antiviral Triazole Nucleosides

Antiviral_Mechanism drug Triazole Nucleoside (e.g., Ribavirin Analog) phosphorylation Cellular Kinases drug->phosphorylation Phosphorylation active_form Triazole Nucleoside Triphosphate phosphorylation->active_form rdrp Viral RNA-Dependent RNA Polymerase (RdRP) active_form->rdrp Competitive Inhibition incorporation Incorporation into Viral RNA rdrp->incorporation chain_termination Chain Termination incorporation->chain_termination lethal_mutagenesis Lethal Mutagenesis (Error Catastrophe) incorporation->lethal_mutagenesis inhibition Inhibition of Viral Replication chain_termination->inhibition lethal_mutagenesis->inhibition

Caption: Antiviral mechanism of triazole nucleosides.

References

Application Notes and Protocols for the Benzylation of D-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the benzylation of D-ribose, a critical step in the synthesis of various biologically active molecules, including nucleoside analogues for antiviral and anticancer therapies. The protocols outlined below offer different strategies for introducing the benzyl (B1604629) protecting group, catering to various substrate sensitivities and desired outcomes.

Data Presentation: Comparison of Benzylation Methods

The following table summarizes the key quantitative parameters for different benzylation procedures applicable to D-ribose and its derivatives. This allows for a direct comparison of methods to select the most appropriate one for a specific synthetic strategy.

MethodReagentsSolventTemperatureReaction TimeYieldNotes
Standard Williamson Ether Synthesis Sodium Hydride (NaH), Benzyl Bromide (BnBr)THF0 °C to rtOvernightGood (69% reported for a similar substrate)[1]A common and effective method for benzylation.[1][2]
Silver Oxide Method Silver(I) Oxide (Ag₂O), Benzyl Bromide (BnBr)THFNot specifiedNot specifiedGood (60% reported for a ribopyranoside)[1]A milder alternative to NaH, useful for base-sensitive substrates.[2]
Catalytic TBAI Method NaH, BnBr, Tetrabutylammonium Iodide (TBAI) (catalytic)THFRoom Temperature10 - 165 minQuantitative[3]Significantly accelerates the reaction, especially for sterically hindered hydroxyl groups.[3]
Perbenzylation Benzyl Bromide, Potassium Hydroxide (B78521) (KOH)DMSONot specifiedNot specifiedGood[4]Aims to protect all hydroxyl groups on the sugar.[4]
Mild Benzylation with Bn-OPT 2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT)Not specifiedNot specifiedNot specifiedNot specifiedA mild, nearly neutral condition suitable for sensitive substrates.[1]
In Situ Pyridinium Salt Method 2-Benzyloxypyridine, Methyl Triflate (MeOTf), MgOToluene90 °C24 hours79-93%[5]An alternative mild method that generates the active benzylating agent in situ.[5]

Experimental Protocols

Protocol 1: General Benzylation using Sodium Hydride and Benzyl Bromide

This protocol is a standard and widely used method for the benzylation of hydroxyl groups.

Materials:

  • D-ribose derivative (e.g., a protected ribonolactone)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Ice water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the D-ribose derivative (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Carefully add the 60% NaH dispersion (1.2 eq) portion-wise to the solution.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into ice water.[1]

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Accelerated Benzylation of Hindered Hydroxyls with Catalytic TBAI

This method is particularly effective for sterically hindered hydroxyl groups and significantly reduces reaction times.[3]

Materials:

  • D-ribose derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 50% dispersion in oil

  • Tetrabutylammonium Iodide (TBAI)

  • Benzyl Bromide (BnBr)

  • Florisil

  • Pentane (B18724)

Procedure:

  • Dissolve the D-ribose derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Slowly add NaH (1.01 eq) with stirring and cooling.[3]

  • Add a catalytic amount of TBAI (e.g., 1-10 mol%).[3]

  • Add benzyl bromide (1.01 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 10 to 165 minutes.[3]

  • Once the starting material is consumed, add Florisil to the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Elute the product from the Florisil with pentane.

  • Evaporate the pentane to yield the purified benzylated product.[3]

Protocol 3: Perbenzylation of D-Ribose

This protocol aims to benzylate all free hydroxyl groups of the sugar.

Materials:

  • D-ribose

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Hydroxide (KOH)

  • Benzyl Bromide (BnBr)

Procedure:

  • Dissolve D-ribose in DMSO.

  • Add powdered potassium hydroxide to the solution.

  • Add benzyl bromide to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Work-up the reaction by pouring it into ice water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the perbenzylated D-ribose by column chromatography.

Note: The exact stoichiometry and reaction conditions may need to be optimized for specific substrates.

Visualizations

Experimental Workflow for General Benzylation

Benzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve D-Ribose Derivative in Anhydrous THF cool Cool to 0 °C start->cool add_nah Add NaH cool->add_nah add_bnbr Add Benzyl Bromide add_nah->add_bnbr react Stir Overnight at Room Temperature add_bnbr->react quench Quench with Ice Water react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Benzylated Product purify->end

Caption: General workflow for the benzylation of a D-ribose derivative.

Logical Relationship of Benzylation Reagents

Benzylation_Reagents ribose D-Ribose Derivative (R-OH) product Benzylated D-Ribose (R-OBn) ribose->product bnbr Benzyl Bromide (BnBr) bnbr->product base Base base->product activates R-OH catalyst Catalyst/Additive catalyst->product accelerates reaction

References

Application of 2,3,5-Tri-O-benzyl-D-ribofuranose in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribofuranose and its derivatives are pivotal intermediates in the synthesis of a variety of nucleoside analogues that form the backbone of numerous antiviral therapies. The benzyl (B1604629) protecting groups on the ribose sugar are crucial for preventing unwanted side reactions at the hydroxyl groups, thereby enabling precise modifications to the sugar moiety and facilitating the stereoselective formation of the glycosidic bond with various nucleobases. This strategic protection is fundamental in the construction of complex antiviral molecules such as Remdesivir and Molnupiravir (B613847), which have demonstrated broad-spectrum activity against RNA viruses. These application notes provide an overview of the use of this compound in the synthesis of these antiviral agents, complete with detailed experimental protocols and relevant data.

Application in Remdesivir Synthesis

Remdesivir, a nucleotide analogue prodrug, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). A key step in its synthesis involves the use of a protected ribose derivative, 2,3,5-tri-O-benzyl-D-ribonolactone, which is synthesized from D-ribose.[1] This lactone is then coupled with a protected pyrrolo[2,1-f][2][3][4]triazine nucleobase.

Synthetic Pathway Overview

The synthesis of the core nucleoside of Remdesivir, GS-441524, starting from D-ribose, is a multi-step process that highlights the importance of the benzyl-protected intermediate.[5]

Remdesivir_Synthesis D_ribose D-Ribose tribenzyl_ribonolactone 2,3,5-Tri-O-benzyl- D-ribonolactone D_ribose->tribenzyl_ribonolactone Benzylation & Oxidation weinreb_amide Weinreb Amide Intermediate tribenzyl_ribonolactone->weinreb_amide Weinreb Amidation protected_nucleoside Protected C-Nucleoside (GS-441524 precursor) weinreb_amide->protected_nucleoside Grignard Addition with Protected Nucleobase GS441524 GS-441524 protected_nucleoside->GS441524 Deprotection Remdesivir Remdesivir GS441524->Remdesivir Phosphoramidation

Caption: Synthetic pathway to Remdesivir highlighting the key intermediate derived from D-ribose.

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Tri-O-benzyl-D-ribonolactone from D-Ribose

This protocol is a multi-step process involving the protection of the hydroxyl groups of D-ribose with benzyl groups, followed by oxidation to the lactone.

  • Step 1: Benzylation of D-Ribose.

    • Suspend D-ribose in a suitable solvent such as dimethylformamide (DMF).

    • Add sodium hydride (NaH) portion-wise at 0 °C.

    • Add benzyl bromide (BnBr) dropwise and allow the reaction to warm to room temperature.

    • Stir for 24-48 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction carefully with methanol (B129727) and then water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Oxidation to 2,3,5-Tri-O-benzyl-D-ribonolactone.

    • Dissolve the fully benzylated ribose from the previous step in a mixture of solvents like acetonitrile, carbon tetrachloride, and water.

    • Add sodium periodate (B1199274) (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃).

    • Stir the mixture vigorously at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench with isopropanol.

    • Filter the mixture and extract the filtrate with dichloromethane.

    • Wash the combined organic layers with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting lactone by column chromatography.

Protocol 2: Synthesis of the Key Remdesivir Intermediate (GS-441524 Precursor) via Weinreb Amidation and Grignard Addition [5]

This approach offers a high-yield synthesis of the C-nucleoside intermediate.[5]

  • Step 1: Weinreb Amidation of 2,3,5-Tri-O-benzyl-D-ribonolactone.

    • To a solution of N,O-dimethylhydroxylamine hydrochloride in THF, add a Grignard reagent (e.g., isopropylmagnesium chloride) at 0 °C.

    • Add a solution of 2,3,5-tri-O-benzyl-D-ribonolactone in THF to the reaction mixture.

    • Stir for 1-2 hours at 0 °C.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • The crude Weinreb amide is often used in the next step without further purification.

  • Step 2: O-TMS Protection and Grignard Addition.

    • To a solution of the Weinreb amide in THF at -10 °C, add a Grignard reagent (e.g., methylmagnesium bromide) followed by trimethylsilyl (B98337) chloride (TMSCl).

    • Prepare the Grignard reagent of the protected 4-amino-7-iodopyrrolo[2,1-f][2][3][4]triazine separately.

    • Add the Grignard reagent of the nucleobase to the solution of the silylated Weinreb amide at -10 °C.

    • After completion of the reaction, quench with an acidic aqueous solution.

    • Extract the product, wash, dry, and concentrate.

    • Purify the C-glycosylated product by column chromatography.

Quantitative Data Summary
StepStarting MaterialProductYield (%)Reference
Weinreb Amidation, O-TMS protection, and Grignard addition (3 steps)2,3,5-Tri-O-benzyl-D-ribonolactoneProtected C-Nucleoside (GS-441524 precursor)65[5]
C-Glycosylation using NdCl₃2,3,5-Tri-O-benzyl-D-ribonolactoneProtected C-Nucleoside (GS-441524 precursor)69[6]

Application in Molnupiravir Synthesis

Molnupiravir is another critical antiviral drug whose synthesis can be initiated from D-ribose. The synthesis involves the formation of a protected ribose derivative which is then coupled with a modified cytosine base.

Synthetic Pathway Overview

A convergent synthesis of Molnupiravir starting from D-ribose involves several key transformations, including protection of the ribose, glycosylation, and subsequent modifications of the nucleobase.[2]

Molnupiravir_Synthesis D_ribose D-Ribose protected_ribose Protected D-Ribose (e.g., acetonide) D_ribose->protected_ribose Protection glycosyl_donor Activated Glycosyl Donor protected_ribose->glycosyl_donor Activation protected_nucleoside Protected Cytidine (B196190) Analog glycosyl_donor->protected_nucleoside N-Glycosylation with Protected Cytosine deprotected_nucleoside Deprotected Nucleoside protected_nucleoside->deprotected_nucleoside Deprotection Molnupiravir Molnupiravir deprotected_nucleoside->Molnupiravir Hydroxamination

Caption: A convergent synthetic route to Molnupiravir from D-ribose.

Experimental Protocols

Protocol 3: Synthesis of Molnupiravir from D-Ribose [2]

This multi-step synthesis involves the initial protection of D-ribose, followed by glycosylation and subsequent functional group manipulations.

  • Step 1: Protection of D-Ribose.

    • React D-ribose with acetone (B3395972) in the presence of an acid catalyst (e.g., sulfuric acid) to form the 2,3-O-isopropylidene-D-ribofuranose.

    • Protect the remaining hydroxyl groups, for instance, by acylation.

  • Step 2: N-Glycosylation.

    • Activate the protected ribose to form a suitable glycosyl donor.

    • Couple the glycosyl donor with a protected cytosine derivative (e.g., N4-bis(Boc)-cytosine) under mild conditions, often using a Lewis acid catalyst.

  • Step 3: Deprotection and Hydroxamination.

    • Remove the protecting groups (e.g., Boc and acetonide) using an acid such as trifluoroacetic acid.[2]

    • Perform hydroxylamination at the N4 position of the cytidine analogue to yield Molnupiravir.[2]

    • Purify the final product by recrystallization.[7]

Quantitative Data Summary
Synthesis DescriptionStarting MaterialsOverall Yield (%)Reference
Convergent six-step synthesis from D-ribose and cytosineD-Ribose, Cytosine48[2]
Four-step synthesis from D-riboseD-RiboseNot specified[3]
Two-step synthesis from uridine (B1682114) (for comparison)Uridine68[7]

Mechanism of Action of Antiviral Drugs

Remdesivir

Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form. This active metabolite acts as an adenosine (B11128) triphosphate (ATP) analog and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby inhibiting viral replication.

Remdesivir_MoA Remdesivir Remdesivir (Prodrug) Metabolism Intracellular Metabolism Remdesivir->Metabolism Active_Metabolite Remdesivir Triphosphate (Active Form) Metabolism->Active_Metabolite RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competes with ATP RNA_Synthesis Viral RNA Synthesis Active_Metabolite->RNA_Synthesis Incorporation into nascent RNA RdRp->RNA_Synthesis Chain_Termination Delayed Chain Termination RNA_Synthesis->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Mechanism of action of Remdesivir.

Molnupiravir

Molnupiravir is also a prodrug that is converted to its active ribonucleoside triphosphate form. This active form can be incorporated into the viral RNA by the RdRp. The incorporated molecule can exist in two tautomeric forms, leading to mutations in the viral genome during subsequent rounds of replication, a process known as "error catastrophe."

Molnupiravir_MoA Molnupiravir Molnupiravir (Prodrug) Metabolism Intracellular Metabolism Molnupiravir->Metabolism Active_Metabolite β-D-N4-hydroxycytidine Triphosphate (Active Form) Metabolism->Active_Metabolite RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Incorporation Incorporation into Viral RNA Active_Metabolite->Incorporation Incorporated by RdRp RNA_Replication Viral RNA Replication RdRp->RNA_Replication Incorporation->RNA_Replication Tautomerism Tautomerization Incorporation->Tautomerism Mutation RNA Mutagenesis (Error Catastrophe) Tautomerism->Mutation Mispairing during replication Inhibition Inhibition of Viral Replication Mutation->Inhibition

Caption: Mechanism of action of Molnupiravir.

References

Application Notes and Protocols: 2,3,5-Tri-O-benzyl-D-ribofuranose as a Precursor for Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,5-Tri-O-benzyl-D-ribofuranose as a key intermediate in the synthesis of oligosaccharides and nucleoside analogs. This document includes detailed experimental protocols, data presentation in tabular format, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a protected derivative of D-ribose, a fundamental building block in the synthesis of various biologically active molecules, including oligosaccharides and nucleoside analogs with potential antiviral and anticancer properties.[1] The benzyl (B1604629) ether protecting groups offer stability across a wide range of reaction conditions and can be cleanly removed by catalytic hydrogenation.[2] Notably, benzyl ethers are considered "arming" protecting groups in carbohydrate chemistry. Their electron-donating nature enhances the reactivity of the anomeric center, making this compound an effective glycosyl donor in the stereoselective formation of glycosidic bonds.

Synthesis of this compound

The following protocol is adapted from the synthesis of the analogous 2,3,5-tri-O-benzyl-α,β-D-xylofuranose and outlines a reliable method for the preparation of this compound from D-ribose. The synthesis involves three main steps: formation of the methyl ribofuranoside, benzylation of the hydroxyl groups, and finally, hydrolysis of the methyl glycoside to yield the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl D-ribofuranoside

  • To a stirred solution of dry methanol (B129727), add acetyl chloride dropwise at 0 °C.

  • To this acidic methanol solution, add D-ribose.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Neutralize the reaction mixture with a basic resin (e.g., Amberlite IRA-400 OH⁻ form) to a pH of approximately 8.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl D-ribofuranoside as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2,3,5-Tri-O-benzyl-D-ribofuranoside

  • Dissolve the crude methyl D-ribofuranoside in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the aqueous phase with diethyl ether.

  • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

Step 3: Hydrolysis to this compound

  • Dissolve the purified methyl 2,3,5-tri-O-benzyl-D-ribofuranoside in a mixture of glacial acetic acid and 1 M aqueous hydrochloric acid.

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Cool the mixture to room temperature and neutralize with a 5 M aqueous potassium hydroxide (B78521) solution.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford this compound as a mixture of anomers.

Quantitative Data: Synthesis of this compound
StepProductStarting MaterialKey ReagentsTypical Yield
1Methyl D-ribofuranosideD-RiboseMethanol, Acetyl ChlorideQuantitative (crude)
2Methyl 2,3,5-Tri-O-benzyl-D-ribofuranosideMethyl D-ribofuranosideSodium Hydride, Benzyl Bromide, DMF~70-80%
3This compoundMethyl 2,3,5-Tri-O-benzyl-D-ribofuranosideAcetic Acid, Hydrochloric Acid~85-95%

Yields are approximate and can vary based on reaction scale and purification efficiency.

Synthesis Workflow

Synthesis_Workflow D_Ribose D-Ribose Methyl_Ribofuranoside Methyl D-ribofuranoside D_Ribose->Methyl_Ribofuranoside  MeOH, H+ Methyl_Tribenzyl_Ribofuranoside Methyl 2,3,5-Tri-O-benzyl- D-ribofuranoside Methyl_Ribofuranoside->Methyl_Tribenzyl_Ribofuranoside  NaH, BnBr, DMF Target_Compound 2,3,5-Tri-O-benzyl- D-ribofuranose Methyl_Tribenzyl_Ribofuranoside->Target_Compound  H3O+

Caption: Synthetic pathway for this compound.

Application in Oligosaccharide Synthesis

This compound serves as a valuable glycosyl donor for the synthesis of oligosaccharides. The anomeric hydroxyl group can be activated to form a reactive intermediate, which then couples with a glycosyl acceptor (a sugar with a free hydroxyl group) to form a glycosidic linkage.

Experimental Protocol: Glycosylation using this compound

Activation of the Glycosyl Donor (Trichloroacetimidate Method)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Add anhydrous potassium carbonate (~1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add trichloroacetonitrile (B146778) (~5.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to obtain the 2,3,5-tri-O-benzyl-D-ribofuranosyl trichloroacetimidate.

TMSOTf-Catalyzed Glycosylation

  • To a flame-dried flask under an inert atmosphere, add the glycosyl donor (trichloroacetimidate, ~1.2 eq), the glycosyl acceptor (1.0 eq), and activated molecular sieves (4 Å).

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -40 °C.

  • Slowly add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in DCM (catalytic amount, e.g., 0.1 eq).

  • Stir the reaction at -40 °C and allow it to slowly warm to 0 °C over several hours, monitoring by TLC.

  • Quench the reaction with a few drops of pyridine (B92270) or triethylamine.

  • Filter the mixture through Celite®, washing with DCM.

  • Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the protected disaccharide.

Quantitative Data: Glycosylation Reaction
ReactionGlycosyl DonorGlycosyl AcceptorPromoterTypical Yield
Glycosylation2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidateProtected monosaccharide with a free hydroxyl groupTMSOTf60-85%

Yields are dependent on the specific glycosyl acceptor and reaction conditions.

Glycosylation Workflow

Glycosylation_Workflow cluster_donor Glycosyl Donor Preparation cluster_coupling Glycosylation cluster_deprotection Deprotection Donor 2,3,5-Tri-O-benzyl- D-ribofuranose Activated_Donor Activated Donor (e.g., Trichloroacetimidate) Donor->Activated_Donor  Activation  (CCl3CN, K2CO3) Protected_Disaccharide Protected Disaccharide Activated_Donor->Protected_Disaccharide  TMSOTf Acceptor Glycosyl Acceptor (with free -OH) Acceptor->Protected_Disaccharide Final_Disaccharide Final Disaccharide Protected_Disaccharide->Final_Disaccharide  H2, Pd/C

Caption: General workflow for oligosaccharide synthesis.

Conclusion

This compound is a versatile and highly valuable precursor for the synthesis of complex carbohydrates and nucleoside analogs. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors. The arming nature of the benzyl protecting groups makes it a particularly effective glycosyl donor for the construction of challenging glycosidic linkages.

References

Synthetic Routes to Modified Ribonucleosides Using 2,3,5-Tri-O-benzyl-D-ribofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of modified ribonucleosides, utilizing the versatile starting material, 2,3,5-Tri-O-benzyl-D-ribofuranose. The benzyl (B1604629) protecting groups offer stability under a range of reaction conditions and can be selectively removed, making this an ideal precursor for the synthesis of complex nucleoside analogues with potential therapeutic applications.

Introduction

Modified ribonucleosides are cornerstone molecules in the development of antiviral and anticancer agents. Their structural similarity to endogenous nucleosides allows them to interact with cellular machinery, while their modifications can induce specific therapeutic effects. The strategic use of protecting groups on the ribose sugar is paramount for achieving desired chemical transformations. This compound is a key intermediate where the hydroxyl groups are protected by benzyl ethers, which are stable to a wide range of reagents but can be removed under specific conditions. This allows for the precise modification of the nucleobase and subsequent deprotection to yield the final active compound.

The general synthetic strategy involves two key steps: the glycosylation of a nucleobase with a suitably activated this compound derivative, followed by the deprotection of the benzyl groups to yield the final modified ribonucleoside.

Key Synthetic Steps & Methodologies

The synthesis of modified ribonucleosides from this compound can be broken down into three main stages:

  • Activation of the Ribofuranose: Preparation of a suitable glycosyl donor.

  • Glycosylation: Coupling of the activated ribose with the desired nucleobase.

  • Deprotection: Removal of the benzyl protecting groups to yield the final product.

A generalized workflow for this process is outlined below:

Synthetic Workflow start This compound activation Activation (e.g., Acetylation) start->activation donor Glycosyl Donor (e.g., 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose) activation->donor glycosylation Vorbrüggen Glycosylation donor->glycosylation nucleobase Silylated Nucleobase nucleobase->glycosylation protected_nuc Protected Ribonucleoside glycosylation->protected_nuc deprotection Deprotection (e.g., Catalytic Transfer Hydrogenation) protected_nuc->deprotection final_product Modified Ribonucleoside deprotection->final_product

Caption: General workflow for the synthesis of modified ribonucleosides.

Experimental Protocols

Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose (Glycosyl Donor)

This protocol is adapted from procedures for the synthesis of the analogous benzoyl-protected compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of glacial acetic acid and an organic solvent (e.g., toluene).

  • Add acetic anhydride (1.5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose as a crystalline solid.

Protocol 2: Vorbrüggen Glycosylation of Silylated Uracil (B121893)

Materials:

Procedure:

  • Silylation of Uracil: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend uracil (1.2 equivalents) in hexamethyldisilazane (HMDS). Add a catalytic amount of ammonium sulfate and reflux the mixture until the solution becomes clear (typically 2-4 hours). Remove excess HMDS under reduced pressure to obtain silylated uracil as a syrup.

  • Glycosylation: Dissolve the silylated uracil and 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose (1 equivalent) in anhydrous acetonitrile or 1,2-dichloroethane.

  • Cool the solution to 0 °C and add TMSOTf or SnCl₄ (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected uridine (B1682114) derivative.

Protocol 3: Deprotection of Benzyl Groups via Catalytic Transfer Hydrogenation

Materials:

Procedure:

  • Dissolve the protected ribonucleoside (1 equivalent) in methanol or ethanol.

  • Add 10% Pd/C (10-20% by weight of the substrate).

  • Add ammonium formate (5-10 equivalents) or formic acid.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by an appropriate method, such as recrystallization or silica gel chromatography, to obtain the deprotected ribonucleoside.

Quantitative Data

The yields of the glycosylation reaction are dependent on the nucleobase and the reaction conditions. The following table summarizes typical yields for the Vorbrüggen glycosylation using a protected ribofuranose.

Nucleobase (Protected)Glycosylation Yield (%)Reference
6-Chloro-7-deazapurine45[1]
2-Amino-6-chloro-7-deazapurine (pivaloylated)18[1]
Pyrimidines (general)74-82[2]
Purines (general)74-82[2]

Note: Yields are based on the use of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and are expected to be comparable for the benzyl-protected analogue under optimized conditions.

Application in Drug Discovery: Targeting the Unfolded Protein Response

Modified ribonucleosides synthesized via these routes have significant potential in drug discovery. For instance, Toyocamycin, a 7-deazapurine nucleoside analogue, is a known inhibitor of the Inositol-requiring enzyme 1α (IRE1α) pathway, a key component of the unfolded protein response (UPR). The UPR is a cellular stress response pathway that is often upregulated in cancer cells to promote survival.

The IRE1α pathway, when activated by endoplasmic reticulum (ER) stress, initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), ultimately helping the cell to cope with the stress. Inhibition of this pathway can lead to the accumulation of unfolded proteins and induce apoptosis in cancer cells.

IRE1a_XBP1_Pathway cluster_nucleus Nuclear Events ER_Stress ER Stress (e.g., Unfolded Proteins) IRE1a_dimer IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a_dimer IRE1a_active Active IRE1α (RNase activity) IRE1a_dimer->IRE1a_active splicing Splicing IRE1a_active->splicing XBP1u_mRNA XBP1u mRNA XBP1u_mRNA->splicing XBP1s_mRNA XBP1s mRNA translation Translation XBP1s_mRNA->translation splicing->XBP1s_mRNA apoptosis Apoptosis splicing->apoptosis XBP1s_protein XBP1s Protein (Transcription Factor) translation->XBP1s_protein nucleus Nucleus XBP1s_protein->nucleus UPR_genes UPR Target Genes (e.g., ERAD components, Chaperones) nucleus->UPR_genes cell_survival Cell Survival & Adaptation UPR_genes->cell_survival Toyocamycin Toyocamycin Toyocamycin->splicing

Caption: Inhibition of the IRE1α-XBP1 signaling pathway by Toyocamycin.

Toyocamycin has been shown to selectively inhibit the endoribonuclease activity of IRE1α, thereby preventing the splicing of XBP1 mRNA.[3][4][5] This leads to a downstream suppression of the UPR and can induce apoptosis in cancer cells, particularly those that are highly dependent on this pathway for survival, such as multiple myeloma.[6] The synthetic routes described herein provide a framework for the development of novel nucleoside analogues that can modulate this and other critical cellular pathways.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3,5-Tri-O-benzyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3,5-Tri-O-benzyl-D-ribofuranose by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of polar organic compounds like this compound.[1][2][3] Silica gel 60 (particle size 0.063-0.200 mm or 70-230 mesh) is a standard choice for gravity column chromatography.[4]

Q2: How do I select an appropriate solvent system (eluent) for the purification?

A2: The ideal solvent system should provide a retention factor (Rf) value for your target compound of approximately 0.25 to 0.35 on a Thin Layer Chromatography (TLC) plate.[5] This range typically ensures good separation on a column.[5] A common approach is to start with a non-polar solvent and gradually increase the polarity.[6] For benzylated sugars, binary solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol are often effective.[7] You can determine the optimal ratio by running several TLCs with varying solvent compositions.[6][8]

Q3: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?

A3: This indicates that your compound is strongly adsorbed to the silica gel.[9][10] You need to increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is still insufficient, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[1]

Q4: Can I use gradient elution for the purification of this compound?

A4: Yes, gradient elution is often recommended for complex mixtures where compounds have a wide range of polarities.[6] You would start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product and then any more polar impurities.[6]

Q5: My purified this compound appears as a colorless oil or syrup. Is this normal?

A5: Yes, it is common for purified benzylated sugars, including derivatives of ribofuranose, to be obtained as a colorless syrup or oil.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Bands/Spots) The solvent system is not optimal. The column was packed improperly, leading to channeling. The column was overloaded with the sample.Refine your solvent system using TLC to achieve better separation between your product and impurities.[11] Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[11] Use an appropriate amount of sample for the column size. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight.[11]
Streaking or Tailing of the Compound Spot on TLC/Column The sample is too concentrated (overloaded). The compound is interacting too strongly with the acidic silica gel. The compound may be degrading on the silica.Dilute your sample before loading it onto the TLC plate or column.[9] Add a small amount (0.1-2.0%) of a modifier like triethylamine (B128534) to the eluent to neutralize acidic silanol (B1196071) groups if your compound is base-sensitive.[9] For acid-sensitive compounds, a small amount of acetic acid can be added.[9] Perform a 2D TLC to check for compound stability on silica.[10] If unstable, consider using a different stationary phase like neutral alumina.[11]
The Compound is Eluting Too Quickly (High Rf) The eluent is too polar.Decrease the polarity of your solvent system. For example, increase the proportion of the non-polar solvent (e.g., hexane).[9]
The Compound is Not Eluting from the Column The eluent is not polar enough. The compound may have low solubility in the eluent and precipitated at the top of the column.Gradually increase the polarity of your eluent.[1] Ensure your crude sample is fully dissolved before loading. If solubility in the eluent is poor, consider a "dry loading" method.[12]
Cracked or Channeled Silica Bed The column ran dry at some point. The heat of adsorption of the solvent caused the bed to crack.Always keep the solvent level above the top of the silica gel.[11] Pack the column using a slurry method and allow it to settle properly.[11]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on your specific reaction mixture.

1. Preparation of the Slurry:

  • Choose an appropriately sized column.

  • In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.

2. Packing the Column:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Continuously drain the solvent until it is just level with the top of the sand, ensuring the column never runs dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the solution to the top of the column with a pipette.

  • Dry Loading (for samples with poor solubility): Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[12]

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions.

  • If using gradient elution, gradually increase the polarity of the solvent system.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow

G cluster_start cluster_tlc TLC Analysis cluster_column Column Chromatography cluster_analysis Fraction Analysis cluster_troubleshooting Troubleshooting start Start Purification tlc_analysis Run TLC with various solvent systems (e.g., Hexane:EtOAc) start->tlc_analysis check_rf Is Rf of the product ~0.25-0.35? tlc_analysis->check_rf pack_column Pack silica gel column check_rf->pack_column Yes adjust_solvent Adjust solvent polarity check_rf->adjust_solvent No load_sample Load sample (wet or dry) pack_column->load_sample elute_collect Elute with chosen solvent system and collect fractions load_sample->elute_collect analyze_fractions Analyze fractions by TLC elute_collect->analyze_fractions check_purity Are fractions pure? analyze_fractions->check_purity combine_pure Combine pure fractions check_purity->combine_pure Yes poor_separation Issue: Poor Separation check_purity->poor_separation No, overlapping spots streaking Issue: Streaking/Tailing check_purity->streaking No, streaking no_elution Issue: No Elution check_purity->no_elution No, product not eluting end Purified Product combine_pure->end poor_separation->adjust_solvent repack_column Repack column / Reduce load poor_separation->repack_column streaking->adjust_solvent add_modifier Add modifier (e.g., TEA) streaking->add_modifier no_elution->adjust_solvent Increase polarity adjust_solvent->tlc_analysis Re-run TLC

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Anomeric Selectivity in Reactions with 2,3,5-Tri-O-benzyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5-Tri-O-benzyl-D-ribofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during glycosylation reactions, with a focus on controlling anomeric selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during glycosylation reactions with this compound.

Issue 1: Low or No Yield of the Desired Glycoside

Question Answer
Why is my glycosylation reaction with this compound failing or giving a low yield? Several factors can contribute to a low yield. The benzyl (B1604629) groups on the donor are electron-donating, making it an "armed" glycosyl donor, but issues can still arise.[1] Common causes include: - Incomplete activation of the glycosyl donor: The leaving group at the anomeric position may not be sufficiently activated. - Decomposition of the donor or acceptor: The reaction conditions may be too harsh. - Poor nucleophilicity of the acceptor: Sterically hindered or electronically deactivated alcohols can be poor nucleophiles. - Presence of moisture: Water can deactivate the promoter and hydrolyze the activated donor.
What steps can I take to improve the yield? - Optimize the activator system: If using a thioglycoside donor, ensure the promoter system (e.g., NIS/TfOH) is fresh and used in the correct stoichiometry.[2] For other leaving groups, consider screening different Lewis acids. - Control the temperature: Start the reaction at a low temperature (e.g., -78 °C) and slowly warm it to the optimal temperature for the specific activator and substrates.[3] - Ensure anhydrous conditions: Use freshly dried solvents and reagents, and consider adding molecular sieves to the reaction mixture. - Increase the excess of the glycosyl donor: Using a slight excess of the donor (1.2-1.5 equivalents) can help drive the reaction to completion.

Issue 2: Poor Anomeric Selectivity (Formation of both α and β anomers)

Question Answer
I am getting a mixture of α and β anomers. How can I improve the anomeric selectivity? The lack of a participating group at the C-2 position of this compound means that anomeric selectivity is primarily controlled by reaction conditions. Key factors include the solvent, temperature, and the nature of the glycosyl donor and activator.
How can I favor the formation of the α-anomer? - Solvent choice: Non-polar, non-participating solvents like diethyl ether or toluene (B28343) can favor the formation of the α-anomer. - Temperature: Higher temperatures can sometimes favor the thermodynamically more stable α-anomer (anomeric effect), but this is not always the case and can lead to side reactions.
How can I favor the formation of the β-anomer? - Solvent choice: Nitrile solvents, such as acetonitrile (B52724) or propionitrile, are known to promote the formation of the β-anomer through the "nitrile effect," where the solvent participates in the reaction to form a transient α-nitrilium ion intermediate that blocks the α-face, leading to attack from the β-face.[3] - Temperature: Low temperatures generally favor kinetically controlled reactions, which can lead to higher β-selectivity under appropriate solvent and activator conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing anomeric selectivity in glycosylation reactions with this compound?

A1: The primary factors are:

  • Solvent: The polarity and participating nature of the solvent have a significant impact. Ethereal solvents often favor α-glycosides, while nitrile solvents strongly favor β-glycosides.[3]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution.[3]

  • Lewis Acid/Promoter: The choice and strength of the Lewis acid or promoter system can affect the reaction mechanism and, consequently, the stereochemical outcome.

  • Glycosyl Donor Leaving Group: The nature of the leaving group at the anomeric position influences the reactivity of the donor.

Q2: How do the benzyl protecting groups on the ribofuranose donor affect the reaction?

A2: The benzyl groups are considered "arming" groups because they are electron-donating.[1] This increases the electron density at the anomeric center, making the glycosyl donor more reactive compared to donors with electron-withdrawing "disarming" groups like acetyls.[1] However, the C-2 benzyl group is non-participating, meaning it does not directly shield one face of the ribofuranose ring to direct the incoming nucleophile, making control of anomeric selectivity more challenging.[4]

Q3: Can you provide a general starting point for optimizing a glycosylation reaction with this donor?

A3: A good starting point is to use a thioglycoside donor with NIS and a catalytic amount of TfOH as the promoter system in an anhydrous solvent.[2] For α-selectivity, start with diethyl ether at -78 °C and slowly warm the reaction. For β-selectivity, use acetonitrile under similar temperature conditions. Monitor the reaction closely by TLC to determine the optimal reaction time and temperature.

Data Presentation

Table 1: Influence of Reaction Conditions on Anomeric Selectivity of 2,3,5-Tri-O-benzyl-D-ribofuranosyl Donors

Glycosyl Donor (Leaving Group)AcceptorPromoter/Lewis AcidSolventTemp (°C)α:β RatioReference
ThiophenylMethanolNIS/TfOHCH₂Cl₂-78 to 0Varies[2]
ThiophenylPrimary AlcoholNIS/TfOHEt₂O-78 to rtα-selective[3]
ThiophenylPrimary AlcoholNIS/TfOHMeCN-78 to rtβ-selective[3]
TrichloroacetimidateSecondary AlcoholTMSOTfCH₂Cl₂-40Mixture[3]

Note: This table provides representative examples. Actual ratios will vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for α-Selective Glycosylation using a Thioglycoside Donor

This protocol is a general guideline for achieving α-selectivity using a thiophenyl glycoside donor with N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) in a non-participating solvent.[2][3]

Materials:

  • 2,3,5-Tri-O-benzyl-1-S-phenyl-D-ribofuranose (1.2 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv, as a stock solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Activated 4 Å molecular sieves

  • Anhydrous dichloromethane (B109758) (DCM) for workup

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.

  • Dissolve the contents in anhydrous Et₂O.

  • In a separate flame-dried flask, dissolve the thioglycoside donor in anhydrous Et₂O.

  • Cool the acceptor solution to -78 °C.

  • Slowly add the solution of the glycosyl donor to the cooled acceptor solution via cannula.

  • Add NIS to the reaction mixture.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Slowly add the TfOH solution dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for β-Selective Glycosylation using a Thioglycoside Donor

This protocol is a general guideline for achieving β-selectivity by leveraging the nitrile effect.[3]

Materials:

  • Same as Protocol 1, but with anhydrous acetonitrile (MeCN) instead of diethyl ether.

Procedure:

  • Follow steps 1-7 of Protocol 1, using anhydrous MeCN as the solvent.

  • Slowly add the TfOH solution dropwise to the reaction mixture at -40 °C.

  • Monitor the reaction progress by TLC, allowing the reaction to slowly warm if necessary.

  • Follow steps 10-14 of Protocol 1 for workup and purification.

Mandatory Visualization

Glycosylation_Mechanism cluster_donor Glycosyl Donor Activation cluster_pathway Anomeric Selectivity Pathways Donor 2,3,5-Tri-O-benzyl-D-ribofuranosyl Donor (LG = OAc, SPh, etc.) Activated_Donor Activated Donor Intermediate (e.g., Oxocarbenium Ion) Donor->Activated_Donor Lewis Acid (e.g., TMSOTf) Alpha_Product α-Glycoside Activated_Donor->Alpha_Product Direct Attack (e.g., in Et₂O) Nitrile_Intermediate α-Nitrilium Ion Intermediate Activated_Donor->Nitrile_Intermediate Solvent Participation (in MeCN) Acceptor Glycosyl Acceptor (R-OH) Acceptor->Alpha_Product Beta_Product β-Glycoside Acceptor->Beta_Product Nitrile_Intermediate->Beta_Product Attack from β-face

Caption: General mechanism for anomeric selectivity in glycosylation.

Caption: Troubleshooting workflow for poor anomeric selectivity.

References

improving the stability of 2,3,5-Tri-O-benzyl-D-ribofuranose during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5-Tri-O-benzyl-D-ribofuranose. This guide is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound during storage and troubleshooting potential issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry place. Several suppliers recommend storage at temperatures between 2-8°C, while others indicate that ambient temperatures are acceptable. To prevent degradation, it is crucial to store the compound under an inert atmosphere, such as nitrogen, to minimize contact with air and moisture. The container should be tightly sealed.

Q2: What are the known degradation pathways for this compound?

A2: The primary points of instability in this compound are the benzyl (B1604629) ether protecting groups and the furanose ring itself.

  • Oxidation of Benzyl Ethers: The benzyl ether groups are susceptible to oxidation, which can lead to the formation of benzaldehyde, benzoic acid, or the corresponding benzoate (B1203000) esters at the hydroxyl positions.[1][2][3][4][5][6] This can be initiated by exposure to oxidizing agents or even atmospheric oxygen over extended periods, potentially accelerated by light.

  • Hydrolysis of Benzyl Ethers: While generally stable to a range of pH conditions, benzyl ethers can be cleaved under strong acidic conditions.[7][8]

  • Furanose Ring Instability: Furanosides are generally less thermodynamically stable than their pyranoside counterparts.[9][10][11][12] While the tribenzyl substitution offers significant steric hindrance that can enhance stability, there is a potential for anomerization or ring-opening under certain conditions, particularly in solution.

Q3: What are the visible signs of degradation?

A3: Degradation of this compound may not always be visible to the naked eye. However, you may observe the following:

  • Change in Appearance: The compound is typically a white to off-white powder. A change in color to yellow or the development of a clumpy or oily consistency could indicate degradation.

  • Odor: The formation of benzaldehyde, a potential degradation product, may result in a faint almond-like smell.

  • Incomplete Solubility: If the compound does not dissolve completely in a solvent in which it is known to be soluble, it may be a sign of the presence of insoluble degradation products.

Q4: How can I monitor the stability of my stored this compound?

A4: The stability of the compound can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of impurities. The appearance of new spots in addition to the main product spot indicates degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity and can be used to track the percentage of the main compound and the formation of degradation products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify degradation products by comparing the spectrum of the stored sample to that of a pure, fresh sample.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC or new spots in TLC analysis. Degradation of the compound.1. Confirm the identity of the new peaks/spots if possible (e.g., by mass spectrometry).2. Review storage conditions. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.3. If degradation is significant, it is recommended to use a fresh batch of the compound for sensitive experiments.
The compound has a yellowish tint or an unusual odor. Oxidation of the benzyl ether groups.1. Perform an analytical check (TLC or HPLC) to assess the purity.2. If the purity is compromised, consider repurification by column chromatography if feasible, or obtain a new batch.3. For future storage, ensure the container is purged with an inert gas (e.g., nitrogen or argon) before sealing.
Inconsistent experimental results using the same batch of the compound over time. Gradual degradation of the compound during storage.1. Implement a routine stability testing schedule for long-term stored material.2. Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere.
Difficulty dissolving the compound in a solvent it was previously soluble in. Formation of insoluble degradation products or polymerization.1. Attempt to dissolve a small sample in a stronger solvent to check for overall solubility.2. Analyze the insoluble material if possible.3. It is highly recommended to use a fresh, pure sample for subsequent experiments.

Experimental Protocols

Protocol 1: Stability Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a general method for assessing the stability of this compound over time.

Materials:

  • This compound sample

  • TLC plates (silica gel 60 F254)

  • Developing solvent system (e.g., Hexane:Ethyl Acetate, 2:1 v/v)

  • Visualization reagent (e.g., p-anisaldehyde solution or potassium permanganate (B83412) stain)

  • Capillary tubes for spotting

  • Developing chamber

  • Heat gun or hot plate

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1-2 mg/mL. Prepare a similar solution of a reference standard (a fresh, pure sample) if available.

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution and the reference standard solution onto the baseline of a TLC plate. Keep the spots small and well-separated.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm).

    • Staining: Dip the plate into the chosen visualization reagent or spray it evenly. Heat the plate gently with a heat gun or on a hot plate until colored spots appear.[13][14][15][16]

  • Analysis: Compare the chromatogram of the sample to the reference standard. The presence of additional spots in the sample lane indicates the formation of degradation products. The relative intensity of these spots can provide a qualitative measure of the extent of degradation.

Visualizations

Degradation Pathway of this compound

A 2,3,5-Tri-O-benzyl- D-ribofuranose B Oxidative Degradation (e.g., O2, light) A->B Exposure to oxidizing conditions C Hydrolytic Degradation (Strong Acid) A->C Exposure to strong acid D Oxidized Products B->D E Debenzylated Products C->E F Benzaldehyde D->F G Benzoic Acid D->G H Partially or Fully Debenzylated Ribofuranose E->H

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

cluster_storage Storage Conditions cluster_analysis Analytical Workflow cluster_results Data Interpretation A Initial Sample (t=0) C Sample Preparation (Dissolution) A->C B Stored Sample (t=x) B->C D TLC Analysis C->D E HPLC Analysis C->E F NMR Analysis C->F G Compare t=0 and t=x D->G E->G F->G H Assess Purity and Identify Degradants G->H

Caption: Workflow for monitoring the stability of this compound.

References

Technical Support Center: Glycosylation Reactions with 2,3,5-Tri-O-benzyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycosylation reactions utilizing 2,3,5-Tri-O-benzyl-D-ribofuranose. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate the complexities of your glycosylation experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during glycosylation reactions with this compound. The question-and-answer format provides a direct approach to problem-solving.

Issue 1: Low or No Glycosylation Product Yield

Question: I am not observing any formation of my desired glycosylated product, or the yield is significantly lower than expected. What are the potential causes and how can I resolve this?

Answer:

Low or no product yield in glycosylation reactions can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction conditions. Here are the primary causes and their corresponding solutions:

  • Inactive Glycosyl Donor: The anomeric hydroxyl group of this compound requires activation to become a good leaving group. If the activation is incomplete, the glycosylation will not proceed.

    • Solution: Ensure your activating reagent (e.g., triflic anhydride, TMSOTf, BF₃·OEt₂) is fresh and handled under strictly anhydrous conditions. Consider increasing the equivalents of the activator.

  • Moisture Contamination: Glycosylation reactions are highly sensitive to moisture. Water can hydrolyze the activated glycosyl donor or deactivate the promoter.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. The use of molecular sieves (3Å or 4Å, activated) in the reaction mixture is highly recommended.

  • Poor Reactivity of the Glycosyl Acceptor: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor molecule can lead to sluggish reactions.

    • Solution: Increase the reaction temperature or reaction time. A more potent promoter system may also be necessary. In some cases, a different protecting group strategy for the acceptor might be required to enhance its nucleophilicity.

  • Suboptimal Temperature: The temperature at which the reaction is performed is critical. If the temperature is too low, the activation energy barrier may not be overcome.

    • Solution: While low temperatures are often used to control stereoselectivity, a gradual increase in temperature may be necessary to initiate the reaction. Monitor the reaction closely by TLC as you adjust the temperature.

Issue 2: Poor Anomeric Selectivity (Mixture of α and β anomers)

Question: My reaction is producing a mixture of α and β anomers, and I need to favor the formation of one over the other. How can I improve the anomeric selectivity?

Answer:

Controlling the anomeric outcome is a common challenge in glycosylation chemistry. The presence of a non-participating benzyl (B1604629) group at the C-2 position of the ribofuranose donor means that the stereoselectivity is primarily governed by the reaction conditions rather than neighboring group participation.

  • Solvent Effects: The choice of solvent plays a crucial role in determining the anomeric ratio.

    • For β-selectivity: Nitrile solvents, such as acetonitrile (B52724) (MeCN), can promote the formation of a transient α-nitrilium intermediate, which is then attacked by the acceptor from the β-face, leading to the β-glycoside.

    • For α-selectivity: Non-participating, non-polar solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are more likely to favor the formation of the thermodynamically more stable α-anomer through an SN1-like mechanism.

  • Temperature: Lowering the reaction temperature (e.g., -78 °C to -40 °C) can enhance the kinetic control of the reaction, often favoring the formation of a single anomer.

  • Promoter/Catalyst: The nature of the Lewis acid or promoter can influence the stereochemical outcome. Some promoter systems are known to favor the formation of specific anomers. A screening of different promoters might be necessary.

Issue 3: Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture, complicating purification and reducing the yield of the desired product. What are these side products and how can I minimize their formation?

Answer:

Side reactions are inherent to the complexity of glycosylation chemistry. Common side products when using this compound include:

  • Hydrolysis of the Glycosyl Donor: If there is residual moisture in the reaction, the activated donor can be hydrolyzed back to the starting this compound.

    • Solution: Ensure strictly anhydrous conditions as detailed in Issue 1.

  • Glycosyl Donor Self-Condensation: The activated donor can react with an unactivated donor molecule.

    • Solution: Use a slow addition of the activator to the solution of the donor and acceptor. Maintaining a low concentration of the activated donor can minimize this side reaction.

  • Debenzylation: While benzyl ethers are generally stable, harsh acidic conditions or prolonged reaction times at elevated temperatures can lead to their cleavage.

    • Solution: Use the minimum effective amount of the Lewis acid promoter and monitor the reaction to avoid unnecessarily long reaction times. If debenzylation is a persistent issue, consider a milder activator.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Q2: What is the role of the benzyl protecting groups in this glycosyl donor?

A2: The benzyl groups protect the hydroxyl functions at the C-2, C-3, and C-5 positions from participating in the reaction. They are stable under a wide range of reaction conditions and can be removed at a later stage, typically by catalytic hydrogenation. The C-2 benzyl group is a "non-participating" group, which means it does not directly influence the stereochemical outcome of the glycosylation by forming a cyclic intermediate.

Q3: Can I use this compound for the synthesis of both O- and N-glycosides?

A3: Yes, this donor is versatile and can be used for the synthesis of both O-glycosides (with alcohol acceptors) and N-glycosides (with nitrogen nucleophiles, such as silylated heterocycles for nucleoside synthesis). The choice of reaction conditions, particularly the promoter and solvent, will be critical for success in each case.

Data Presentation

Table 1: Influence of Reaction Parameters on Glycosylation Outcome

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventTemp. (°C)Yield (%)α:β Ratio
2,3,5-Tri-O-benzyl-D-ribofuranosyl acetateSilylated ThymineTMSOTfMeCNRT851:10
2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBF₃·OEt₂DCM-40785:1
This compoundMethanolTf₂O, DTBMPDCM-78908:1
2,3,5-Tri-O-benzyl-D-ribofuranosyl bromideAdenineHg(CN)₂Toluene80651:4

Note: The data in this table are representative examples compiled from various glycosylation literature and are intended to illustrate general trends.

Experimental Protocols

Protocol 1: General Procedure for α-Selective O-Glycosylation
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the glycosyl acceptor (1.2 equivalents) and activated 4Å molecular sieves in anhydrous dichloromethane (DCM). In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Reaction: Cool the acceptor solution to -78 °C using a dry ice/acetone bath. To this, add the solution of the glycosyl donor. Stir the mixture for 15 minutes.

  • Activation: In a separate flask, prepare a solution of the promoter (e.g., TMSOTf, 1.1 equivalents) in anhydrous DCM. Add this promoter solution dropwise to the reaction mixture over 10 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Purification: Filter the mixture through a pad of Celite, wash the filter cake with DCM, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-glycoside.

Protocol 2: General Procedure for β-Selective N-Glycosylation (Nucleoside Synthesis)
  • Silylation of Nucleobase: In a flame-dried flask under argon, suspend the nucleobase (e.g., thymine, 1.0 equivalent) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and stir the mixture at reflux until the solution becomes clear. Cool the solution to room temperature.

  • Glycosylation: In a separate flask, dissolve this compound (as its anomeric acetate, 1.2 equivalents) in anhydrous acetonitrile. Add this solution to the silylated nucleobase solution.

  • Activation: Cool the mixture to 0 °C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 equivalents) dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the protected β-nucleoside.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Donor Glycosyl Donor (this compound) Mix Mix Donor, Acceptor, Sieves in Solvent Donor->Mix Acceptor Glycosyl Acceptor Acceptor->Mix Solvent Anhydrous Solvent Solvent->Mix Sieves Molecular Sieves Sieves->Mix Cool Cool to Target Temperature Mix->Cool Add_Promoter Add Promoter/ Activator Cool->Add_Promoter Monitor Monitor by TLC Add_Promoter->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Glycoside Purify->Product

Caption: General experimental workflow for a typical glycosylation reaction.

Troubleshooting_Tree cluster_yield Low Yield cluster_selectivity Poor Selectivity cluster_side_products Side Products Start Glycosylation Reaction Issue Yield_Check Check Reagent Quality & Anhydrous Conditions Start->Yield_Check Selectivity_Check Review Solvent & Temperature Start->Selectivity_Check Side_Check Identify Side Products (TLC/MS) Start->Side_Check Yield_Sol1 Use Fresh Reagents & Dry Solvents Yield_Check->Yield_Sol1 Poor Yield_Sol2 Optimize Temperature & Promoter Yield_Check->Yield_Sol2 Good Selectivity_Sol1 Use Nitrile Solvent for β-anomer Selectivity_Check->Selectivity_Sol1 Selectivity_Sol2 Use Non-polar Solvent & Low Temp for α-anomer Selectivity_Check->Selectivity_Sol2 Side_Sol1 Hydrolysis? -> Improve Drying Side_Check->Side_Sol1 Side_Sol2 Self-condensation? -> Slow Activator Addition Side_Check->Side_Sol2

Caption: A decision tree for troubleshooting common glycosylation problems.

References

Technical Support Center: Optimization of Reaction Conditions for Nucleoside Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleoside coupling reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling efficiency in phosphoramidite (B1245037) synthesis?

A1: Low coupling efficiency in phosphoramidite synthesis is a frequent issue that can stem from several factors:

  • Reagent Quality: The purity and activity of phosphoramidites and activators are critical. Degradation due to improper storage or exposure to moisture can significantly reduce efficiency.[1][][3] Always use high-purity, freshly prepared, or properly stored phosphoramidites and activators.

  • Moisture Contamination: Phosphoramidites are highly sensitive to water, which can lead to their hydrolysis into unreactive phosphonic acid derivatives.[][4] It is crucial to use anhydrous solvents (acetonitrile with <30 ppm water) and reagents, and to perform the synthesis under strictly anhydrous conditions.[3][4]

  • Suboptimal Protocol Parameters: Standard protocols may not be suitable for all nucleosides, especially modified ones.[5] Factors like coupling time, reagent concentration, and the type of activator may need optimization.

  • Instrument Issues: Problems with the DNA synthesizer, such as leaks in reagent lines or blocked valves, can lead to incomplete or incorrect reagent delivery.[1]

  • Steric Hindrance: Modified nucleosides or complex sequences can present steric challenges that slow down the coupling reaction.[5]

Q2: How does the choice of activator impact the coupling reaction?

A2: The activator plays a crucial role in protonating the phosphoramidite, making it susceptible to nucleophilic attack.[] The strength of the activator can influence the reaction rate. For sterically hindered phosphoramidites or challenging sequences, a stronger activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be necessary to enhance the coupling rate compared to standard activators like 1H-Tetrazole.[5]

Q3: What are common side reactions during nucleoside coupling and how can they be minimized?

A3: Several side reactions can occur, reducing the yield and purity of the final product:

  • Hydrolysis: As mentioned, the presence of water can hydrolyze the phosphoramidite monomer.[] Minimizing this requires stringent anhydrous conditions.

  • Incomplete Coupling: This leads to truncated sequences.[] Optimizing coupling time and reagent concentrations can help mitigate this.

  • Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond of purine (B94841) nucleosides (adenosine and guanosine).[4] Using a milder deblocking agent or reducing the deblocking time can help.

  • Formation of Unwanted Byproducts: These can include oxidized intermediates or other modified bases.[] Careful control of reaction conditions and reagent purity is essential.

Q4: What is the importance of protecting groups in nucleoside coupling?

A4: Protecting groups are essential to prevent unwanted side reactions at reactive functional groups on the nucleobase, the 5'-hydroxyl, and the 2'-hydroxyl (in RNA synthesis).[] The choice of protecting groups is critical as they must be stable during the synthesis cycle but removable under conditions that do not damage the final oligonucleotide.[] Common protecting groups for the nucleobase amino groups include benzoyl (Bz), isobutyryl (iBu), or acetyl (Ac).[] The 5'-hydroxyl is typically protected with an acid-labile dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle.[]

Troubleshooting Guides

Problem: Low Yield of the Desired Nucleoside Product

This guide provides a systematic approach to diagnosing and resolving low product yields in nucleoside coupling reactions.

dot

Caption: A step-by-step workflow for diagnosing and resolving low product yield.

Step 1: Verify Reagent Quality and Preparation

  • Phosphoramidites: Ensure they are fresh, of high purity, and have been stored properly under anhydrous conditions.[][3] Consider that some custom or modified amidites can be less stable.

  • Activator: Use a freshly prepared activator solution. An old or improperly prepared activator can lead to poor activation and low coupling efficiency.[]

  • Solvents: All solvents, especially acetonitrile (B52724), must be anhydrous.[3][4] High humidity can compromise solvent quality.[4][8]

Step 2: Evaluate Reaction Conditions

  • Coupling Time: Insufficient coupling time can lead to incomplete reactions, particularly for sterically hindered nucleosides.[1][3] It may be necessary to double the standard coupling time.[3][5]

  • Temperature: While most reactions are performed at room temperature, some complex couplings might benefit from temperature optimization.[9]

Step 3: Inspect Synthesizer (if applicable)

  • Leaks and Blockages: Check for any leaks in the reagent lines or blockages in the valves that could prevent proper reagent delivery.[1]

  • Calibration: Ensure the synthesizer is delivering the correct volume of reagents.[1]

Step 4: Analyze Synthesis Data

  • Trityl Monitoring: A sudden or consistent drop in the trityl signal after the addition of a specific monomer is a clear indicator of low coupling efficiency for that step.[5]

Step 5: Optimize Synthesis Protocol

  • Increase Reagent Concentration: Using a higher concentration of the phosphoramidite or activator can help drive the reaction to completion.[5]

  • Use a Stronger Activator: For difficult couplings, consider switching to a more potent activator.[5]

Considering Purification Losses: Even with high synthesis efficiency, significant product loss can occur during purification.[8] Oligonucleotides with certain modifications or secondary structures can be particularly challenging to purify.[8]

Problem: Presence of Side Products

This guide helps identify and mitigate the formation of common side products.

dot

Caption: Workflow for identifying and minimizing side product formation.

1. Truncated Sequences (n-1, n-2, etc.)

  • Cause: Incomplete coupling at one or more steps, or inefficient capping of unreacted 5'-hydroxyl groups.[][10]

  • Solution:

    • Increase coupling time.[1][3]

    • Ensure the capping solution is fresh and effective.

    • Optimize phosphoramidite and activator concentrations.[1][5]

2. Depurinated Products

  • Cause: The N7 nitrogen of purine bases can be protonated by the acid used for detritylation (e.g., trichloroacetic acid), leading to cleavage of the glycosidic bond.[4]

  • Solution:

    • Use a weaker acid for deblocking.

    • Reduce the deblocking time.

3. Modified Bases

  • Cause: Incomplete removal of base-protecting groups or modification of bases during final deprotection, especially with sensitive dyes or labels.[3][11]

  • Solution:

    • Ensure deprotection is carried out for the recommended time and at the correct temperature.

    • For sensitive modifications, use milder deprotection conditions (e.g., AMA - aqueous ammonia/methylamine).

Data Presentation

Table 1: Influence of Activator on Coupling Efficiency

ActivatorRelative StrengthRecommended Use
1H-TetrazoleStandardRoutine oligonucleotide synthesis
5-(Ethylthio)-1H-tetrazole (ETT)StrongerSterically hindered phosphoramidites, modified nucleosides[5]
4,5-Dicyanoimidazole (DCI)StrongerSterically hindered phosphoramidites, modified nucleosides[5]

Table 2: Recommended Adjustments for Low Coupling Efficiency

ParameterStandard ConditionRecommended Adjustment for Low EfficiencyRationale
Coupling Time2-5 minutesDouble or triple the time[3][5]Allows more time for sterically hindered reactions to complete.
Phosphoramidite Conc.0.1 MIncrease to 0.15 M or higher[5]Drives the reaction equilibrium towards product formation.
Activator1H-TetrazoleSwitch to ETT or DCI[5]A more potent activator increases the reaction rate.

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle on an Automated Synthesizer

This protocol outlines the general steps for a single coupling cycle.

dot

Caption: The four main steps of a standard phosphoramidite coupling cycle.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside.

  • Phosphoramidite solutions (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizer solution (Iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).[12]

  • Anhydrous acetonitrile for washing.

Procedure:

  • Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside using the deblocking solution. The support is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[10][12]

  • Coupling: The next phosphoramidite monomer and the activator are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[10]

  • Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are acetylated using the capping solutions.[10] This renders them unreactive for subsequent coupling steps.

  • Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphotriester linkage using the oxidizer solution.[10] The column is then washed with anhydrous acetonitrile, completing the cycle.

Protocol 2: Purification of Crude Nucleosides by Reverse-Phase HPLC

This protocol provides a general method for purifying synthesized nucleosides.

Materials:

  • Crude nucleoside sample.

  • Milli-Q water.

  • Acetonitrile (HPLC grade).

  • C18 reverse-phase HPLC column.

  • 0.22 µm syringe filter.[12]

Procedure:

  • Sample Preparation: Dissolve the crude nucleoside sample in a minimal amount of water or a water/acetonitrile mixture. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[12]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A: Water, 5% Mobile Phase B: Acetonitrile) until a stable baseline is achieved.[12]

  • Injection and Elution: Inject the prepared sample onto the column. Run a linear gradient of increasing acetonitrile concentration to elute the compounds. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.[12]

  • Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (typically 260 nm for nucleosides).[12] Collect fractions corresponding to the desired product peak.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent (e.g., by lyophilization).

References

Technical Support Center: Debenzylation of 2,3,5-Tri-O-benzyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of benzyl (B1604629) protecting groups from 2,3,5-Tri-O-benzyl-D-ribofuranose. This crucial deprotection step can present several challenges, and this guide is designed to offer solutions to common issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the debenzylation of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction Catalyst Inactivity: The palladium catalyst may be old or have reduced activity.[1][2]• Use a fresh batch of Pd/C catalyst. • Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for stubborn debenzylations.[1][2][3] A 1:1 mixture of Pd/C and Pd(OH)₂/C can also be highly effective.[4]
Catalyst Poisoning: Impurities such as sulfur or halide residues from previous reaction steps can poison the catalyst.[1][3][5]• Ensure all glassware is meticulously cleaned and that all solvents and reagents are of high purity.[1][3] • If catalyst poisoning is suspected, increasing the catalyst loading may be beneficial, but purification of the starting material is the most effective approach.[1]
Insufficient Hydrogen Pressure: While many debenzylation reactions proceed at atmospheric pressure (e.g., using a hydrogen balloon), sterically hindered benzyl groups may require higher pressures.[1][3]• Increase the hydrogen pressure to 50-100 psi using a high-pressure hydrogenation apparatus like a Parr shaker.[1][3]
Poor Solubility: The nonpolar starting material and the highly polar final product have very different solubility profiles. The reaction can stall if either the starting material or partially deprotected intermediates are not sufficiently soluble in the chosen solvent.[3]• Use a solvent mixture to ensure solubility throughout the reaction. Common systems include MeOH, EtOH, EtOAc, THF, or mixtures such as THF/MeOH/H₂O.[3]
Side Reactions Observed Reduction of Other Functional Groups: If the molecule contains other reducible functional groups (e.g., alkenes, alkynes, azides), they may also be reduced under the reaction conditions.[3]• If selective debenzylation is required, consider alternative methods such as oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Lewis acid-mediated cleavage.[1][3]
Saturation of Benzyl Group Aromatic Ring: A potential side reaction is the saturation of the benzyl group's aromatic ring, leading to the formation of cyclohexylmethyl ethers.[5]• "Tuning" the palladium catalyst by pre-treatment may inhibit this side reaction.[6]
Difficulty in Product Isolation Adsorption of Product onto Catalyst: The deprotected product, being a polar polyol, can adsorb onto the surface of the palladium catalyst, making filtration and recovery difficult.[7]• After filtration of the catalyst, wash the filter cake thoroughly with a polar solvent like methanol. • In some cases, adding a small amount of acid to the solvent can help desorb the product from the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for removing the benzyl groups from this compound?

A1: The most common and generally mildest method is catalytic hydrogenation.[3] This typically involves using a palladium catalyst, most commonly 10% palladium on carbon (Pd/C), under a hydrogen atmosphere.[8] Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is often more active and can be more effective for complete removal.[1][2][3]

Q2: My catalytic hydrogenation is still slow even after trying the troubleshooting steps. What else can I do?

A2: If the reaction remains sluggish, you can try adding an acidic co-solvent. A small amount of acetic acid or a few drops of hydrochloric acid can accelerate the reaction.[2][3] Increasing the reaction temperature to 40-50 °C can also help drive the reaction to completion.[3]

Q3: Are there alternatives to catalytic hydrogenation for benzyl group removal?

A3: Yes, several alternative methods exist, which can be useful if your substrate is sensitive to hydrogenation conditions:

  • Catalytic Transfer Hydrogenation: This method avoids the use of gaseous hydrogen and instead uses a hydrogen donor in situ.[1][9] Common hydrogen donors include formic acid, ammonium (B1175870) formate, and triethylsilane in the presence of a palladium catalyst.[1][8]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can cleave benzyl ethers. However, this method is harsh and may not be suitable for sensitive substrates.[3]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.[1] This method is orthogonal to reductive methods and can be performed under visible light irradiation.[10][11]

Q4: How do I monitor the progress of the debenzylation reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, this compound, is significantly less polar than the final deprotected D-ribofuranose. A suitable eluent system, such as a 1:1 mixture of hexane (B92381) and ethyl acetate, will show the starting material with a high Rf value and the product at or near the baseline. As the reaction progresses, the starting material spot will diminish, and the product spot will appear.[1]

Q5: What safety precautions should I take during catalytic hydrogenation?

A5: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[1] Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) when adding it to the reaction vessel. After the reaction is complete, ensure the reaction vessel is purged with an inert gas to remove excess hydrogen before filtering the catalyst. Do not allow the catalyst to dry on the filter paper.[1]

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C)

  • Methanol (MeOH) or a suitable solvent mixture (e.g., THF/MeOH/H₂O)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 2.38 mmol) in a suitable solvent (e.g., 25 mL of MeOH).

  • Under an inert atmosphere, carefully add the palladium catalyst (10-20 wt% of the substrate, e.g., 100-200 mg of 10% Pd/C).[3]

  • Securely attach a hydrogen-filled balloon to the reaction flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen three times to ensure the inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.[3]

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent. Caution: Keep the filter cake wet to prevent ignition of the catalyst.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude D-ribofuranose.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Visualization of Troubleshooting Workflow

Debenzylation_Troubleshooting start Start: Debenzylation of This compound check_reaction Monitor Reaction by TLC: Incomplete or Slow? start->check_reaction incomplete_yes Yes check_reaction->incomplete_yes Yes incomplete_no No check_reaction->incomplete_no No catalyst_issue Check Catalyst Activity incomplete_yes->catalyst_issue reaction_complete Reaction Complete incomplete_no->reaction_complete pressure_issue Check H₂ Pressure catalyst_issue->pressure_issue Active use_fresh_catalyst Use Fresh Pd/C or More Active Pd(OH)₂/C catalyst_issue->use_fresh_catalyst Inactive solubility_issue Check Solubility pressure_issue->solubility_issue Adequate increase_pressure Increase H₂ Pressure (Parr Shaker) pressure_issue->increase_pressure Low change_solvent Use Solvent Mixture (e.g., THF/MeOH/H₂O) solubility_issue->change_solvent Poor add_acid Add Acidic Co-solvent (e.g., AcOH, HCl) solubility_issue->add_acid Good use_fresh_catalyst->check_reaction increase_pressure->check_reaction change_solvent->check_reaction add_acid->check_reaction workup Work-up: Filter Catalyst, Concentrate reaction_complete->workup

Caption: Troubleshooting workflow for incomplete debenzylation.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the NMR Analysis of 2,3,5-Tri-O-benzyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of nucleoside analogues and other carbohydrate-based therapeutics, a thorough understanding of the analytical techniques employed is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of the key synthetic intermediate, 2,3,5-Tri-O-benzyl-D-ribofuranose, with other common analytical methods. We present expected NMR data based on closely related structures, detailed experimental protocols, and a comparative overview of alternative techniques to aid in the comprehensive characterization of this and similar protected carbohydrates.

Unveiling the Molecular Fingerprint: NMR Data

Obtaining a clean and well-resolved NMR spectrum is a critical step in confirming the identity and purity of this compound. Due to the presence of anomeric protons and the complex interplay of protecting groups, both ¹H and ¹³C NMR spectra provide a wealth of structural information. While a definitive, published complete dataset for this specific molecule is elusive, the following tables summarize the expected chemical shift ranges based on the analysis of structurally similar compounds, such as 2,3,5-tri-O-benzyl-α,β-D-xylofuranose and various protected ribofuranose derivatives.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
H-1 (Anomeric)5.3 - 5.5 (α), 5.1 - 5.3 (β)d or br sThe chemical shift and coupling constant are highly dependent on the anomeric configuration.
H-24.0 - 4.2m
H-33.9 - 4.1m
H-44.1 - 4.3m
H-5, H-5'3.5 - 3.8m
-CH₂- (Benzyl)4.4 - 4.8mMultiple overlapping signals from the three benzyl (B1604629) groups.
Aromatic (Benzyl)7.2 - 7.4mA complex multiplet representing the 15 aromatic protons.
-OH (Anomeric)Variablebr sPosition is concentration and solvent dependent; may be exchanged with D₂O.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonExpected Chemical Shift (ppm)
C-1 (Anomeric)95 - 105
C-278 - 82
C-375 - 79
C-480 - 84
C-569 - 73
-CH₂- (Benzyl)71 - 74
Aromatic (Benzyl)127 - 138

The Blueprint for Analysis: Experimental Protocols

Reproducible and high-quality NMR data is contingent on a well-defined experimental protocol. The following outlines a standard procedure for the NMR analysis of protected carbohydrates like this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the dried this compound sample.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound due to its excellent dissolving power for protected carbohydrates and the presence of a distinct residual solvent peak for referencing.

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals (e.g., tetramethylsilane (B1202638) (TMS) or a high molecular weight polymer).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex proton signals of carbohydrates.

  • ¹H NMR:

    • Experiment: A standard one-pulse proton experiment.

    • Spectral Width: Typically 10-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR:

    • Experiment: A proton-decoupled carbon experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-160 ppm.

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

    • Relaxation Delay (D1): 2-5 seconds.

  • 2D NMR (for full assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ribofuranose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is useful for assigning the benzyl groups to their respective positions.

A Comparative Perspective: NMR vs. Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization and purity assessment.

Table 3: Comparison of Analytical Techniques for Protected Carbohydrates

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, allows for the analysis of mixtures.Relatively low sensitivity, can be time-consuming for full 2D analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides accurate molecular weight information, can be coupled with chromatography (LC-MS, GC-MS).Provides limited structural information on its own, can be destructive.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Excellent for purity determination and quantification, can be coupled with various detectors (UV, ELSD, MS).Does not provide direct structural information, requires reference standards for identification.

Visualizing the Workflow and Comparisons

To better illustrate the analytical process and the relationship between different techniques, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr processing Fourier Transform, Phasing, Baseline Correction h1_nmr->processing c13_nmr 13C NMR c13_nmr->processing two_d_nmr 2D NMR (COSY, HSQC, HMBC) two_d_nmr->processing assignment Peak Assignment processing->assignment interpretation Structural Elucidation assignment->interpretation

Caption: Workflow for NMR analysis of this compound.

Technique_Comparison cluster_info Information Provided NMR NMR Spectroscopy structure Detailed Structure NMR->structure Excellent purity Purity & Quantification NMR->purity Good (qNMR) MS Mass Spectrometry mol_weight Molecular Weight MS->mol_weight Excellent MS->purity Good (with LC) HPLC HPLC HPLC->purity Excellent

Caption: Comparison of information provided by NMR, MS, and HPLC.

Characterization of 2,3,5-Tri-O-benzyl-D-ribofuranose: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of protected monosaccharides such as 2,3,5-Tri-O-benzyl-D-ribofuranose is a critical step in synthetic chemistry and drug development. The purity and structural integrity of these building blocks directly impact the outcome of complex syntheses. This guide provides a comparative overview of three common analytical techniques for the characterization of this compound: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

At a Glance: Performance Comparison

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Information Provided Molecular Weight, Fragmentation PatternDetailed Molecular Structure, PurityPurity, Quantification
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)High (nanomole to picomole)
Sample Requirement Low (micrograms)High (milligrams)Low (micrograms)
Throughput HighLowHigh
Primary Application Molecular Weight DeterminationUnambiguous Structure ElucidationPurity Assessment & Quantification

Mass Spectrometry: Elucidating Molecular Weight and Fragmentation

Predicted Fragmentation Pattern:

Upon ionization, the molecular ion [M]+• at m/z 420 would be expected. The primary fragmentation pathways would likely involve the cleavage of the benzyl (B1604629) ether linkages. The loss of a benzyl radical (•CH₂Ph, 91 Da) would lead to a prominent ion at m/z 329. Successive losses of benzyl groups and rearrangements of the ribofuranose ring would generate a series of characteristic fragment ions.

Predicted m/zProposed Fragment
420[M]+• (Molecular Ion)
329[M - CH₂Ph]+
238[M - 2(CH₂Ph)]+
147[M - 3(CH₂Ph)]+
107[C₇H₇O]+ (benzyloxonium ion)
91[C₇H₇]+ (tropylium ion)

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 10-100 µM.

  • Instrumentation: Utilize an electrospray ionization source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Ionization: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min. Apply a capillary voltage of 3-5 kV.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-1000.

  • Tandem MS (MS/MS): For fragmentation analysis, select the molecular ion (m/z 420) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

M [M]+• (m/z 420) F1 [M - CH₂Ph]+ (m/z 329) M->F1 - •CH₂Ph BnO [C₇H₇O]+ (m/z 107) M->BnO cleavage F2 [M - 2(CH₂Ph)]+ (m/z 238) F1->F2 - CH₂Ph F3 [M - 3(CH₂Ph)]+ (m/z 147) F2->F3 - CH₂Ph Bn [C₇H₇]+ (m/z 91) BnO->Bn - O

Predicted ESI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts:

The ¹H NMR spectrum would show characteristic signals for the anomeric proton of the ribofuranose ring, the other ring protons, the methylene (B1212753) protons of the benzyl groups, and the aromatic protons. The ¹³C NMR spectrum would complement this with signals for each carbon atom in the molecule. While a fully assigned spectrum is not available, typical chemical shift ranges for similar structures are provided below.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Anomeric H-1~5.1-5.4~100-105
Ribofuranose H-2 to H-5~3.5-4.5~65-85
Benzyl CH₂~4.4-4.8~70-75
Aromatic H~7.2-7.4~127-138

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional): For complete assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the workhorse technique for assessing the purity of synthetic compounds. For a protected, hydrophobic molecule like this compound, reversed-phase HPLC is the method of choice.[1]

Typical Chromatographic Conditions:

A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1] The retention time will depend on the exact conditions, but due to its hydrophobicity, the compound is expected to be well-retained.

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Well-retained due to benzyl groups

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute as necessary for analysis.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Separation: Inject the sample onto the C18 column. Elute with a gradient of acetonitrile in water (e.g., starting from 50% acetonitrile and increasing to 95% over 20 minutes).

  • Data Analysis: Monitor the elution profile at 254 nm. The purity can be determined by integrating the peak area of the main compound relative to the total peak area.

cluster_0 Analytical Workflow Sample This compound Sample MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR HPLC HPLC (Purity Assessment) Sample->HPLC Data Combined Analytical Data MS->Data NMR->Data HPLC->Data Report Comprehensive Characterization Report Data->Report

Workflow for the analytical characterization of the target compound.

Conclusion

The characterization of this compound requires a multi-technique approach. Mass spectrometry provides essential molecular weight information and structural clues from fragmentation. NMR spectroscopy offers an unparalleled level of detail for unambiguous structure confirmation. HPLC is indispensable for the accurate assessment of purity. By combining the data from these three techniques, researchers can ensure the quality and identity of this important synthetic intermediate, paving the way for successful downstream applications in drug discovery and development.

References

A Comparative Guide to 2,3,5-Tri-O-benzyl-D-ribofuranose and 2,3,5-tri-O-benzoyl-D-ribofuranose in Glycosylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of nucleosides, oligonucleotides, and other carbohydrate-containing therapeutics, the choice of protecting groups for the sugar moiety is a critical determinant of reaction efficiency, yield, and stereoselectivity. This guide provides a detailed comparison of two commonly employed protected forms of D-ribofuranose: 2,3,5-Tri-O-benzyl-D-ribofuranose and 2,3,5-tri-O-benzoyl-D-ribofuranose. We will explore their chemical properties, synthesis, performance in glycosylation reactions, and deprotection strategies, supported by experimental data from the literature.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for their effective use in synthesis. The benzyl (B1604629) and benzoyl groups impart distinct characteristics to the ribofuranose core, influencing solubility, stability, and reactivity.

PropertyThis compound2,3,5-tri-O-benzoyl-D-ribofuranose (as 1-O-acetyl derivative)
Molecular Formula C₂₆H₂₈O₅[1]C₂₈H₂₄O₉[2]
Molecular Weight 420.50 g/mol [1]504.49 g/mol [2]
Appearance White to off-white powder or crystalline solidWhite crystalline solid
Solubility Generally soluble in common organic solvents like dichloromethane, chloroform, and toluene.Soluble in solvents such as dichloromethane, chloroform, and pyridine.
Electronic Nature of Protecting Group Benzyl (Bn) groups are electron-donating.Benzoyl (Bz) groups are electron-withdrawing.

Synthesis of the Ribofuranose Donors

The preparation of these protected ribofuranose derivatives typically starts from D-ribose and involves multi-step synthetic sequences.

Synthesis of this compound

The synthesis of this compound often proceeds via the formation of a methyl ribofuranoside, followed by benzylation of the hydroxyl groups.

G DRibose D-Ribose MethylRibofuranoside Methyl D-ribofuranoside DRibose->MethylRibofuranoside MeOH, H+ TribenzylMethylRibofuranoside Methyl 2,3,5-tri-O-benzyl- D-ribofuranoside MethylRibofuranoside->TribenzylMethylRibofuranoside BnBr, NaH, DMF Target_Bn 2,3,5-Tri-O-benzyl- D-ribofuranose TribenzylMethylRibofuranoside->Target_Bn Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

  • Methyl Glycoside Formation: D-ribose is treated with methanol (B129727) in the presence of an acid catalyst (e.g., HCl or a sulfonic acid resin) to form methyl D-ribofuranoside.

  • Benzylation: The methyl ribofuranoside is then treated with benzyl bromide (BnBr) and a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) to afford methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

  • Hydrolysis: The anomeric methyl group is selectively cleaved by acid-catalyzed hydrolysis to yield this compound. An overall yield of 52% from D-ribose has been reported for this transformation.[3]

Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

The benzoylated counterpart is commonly prepared as its 1-O-acetyl derivative, a stable and crystalline compound that serves as an excellent glycosyl donor.

G DRibose D-Ribose MethylRibofuranoside Methyl D-ribofuranoside DRibose->MethylRibofuranoside MeOH, H+ TribenzoylMethylRibofuranoside Methyl 2,3,5-tri-O-benzoyl- D-ribofuranoside MethylRibofuranoside->TribenzoylMethylRibofuranoside BzCl, Pyridine Target_Bz 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose TribenzoylMethylRibofuranoside->Target_Bz Ac₂O, H₂SO₄, AcOH

Caption: Synthetic pathway for 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Experimental Protocol: Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Methyl Glycoside Formation: Similar to the benzyl derivative, D-ribose is first converted to methyl D-ribofuranoside.

  • Benzoylation: The methyl ribofuranoside is then treated with benzoyl chloride (BzCl) in the presence of a base, typically pyridine, to yield methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.

  • Acetolysis: The anomeric methyl group is replaced with an acetyl group by treatment with acetic anhydride (B1165640) (Ac₂O) and a catalytic amount of strong acid, such as sulfuric acid, in acetic acid. This procedure can provide the target compound in high yield, with reports of up to 71.4% overall yield from D-ribose.[4]

Performance in Glycosylation Reactions

The nature of the protecting groups at the C-2, C-3, and C-5 positions significantly influences the reactivity of the ribofuranosyl donor and the stereochemical outcome of the glycosylation reaction.

This compound: The "Armed" Donor

The electron-donating nature of the benzyl ethers increases the electron density at the anomeric center, making the glycosyl donor more reactive. This is often referred to as an "armed" glycosyl donor.

G cluster_armed Armed Donor Glycosylation ArmedDonor 2,3,5-Tri-O-benzyl- D-ribofuranosyl donor Oxocarbenium Reactive Oxocarbenium Ion ArmedDonor->Oxocarbenium Activator Glycoside_Armed Glycosidic Product (α/β mixture) Oxocarbenium->Glycoside_Armed Acceptor-OH

References

A Comparative Guide to Alternative Protecting Groups for D-Ribofuranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of D-ribofuranose derivatives, fundamental building blocks for nucleosides, RNA, and various therapeutic agents, presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. The strategic selection, application, and removal of protecting groups are therefore paramount to achieving regioselectivity and high yields in complex synthetic pathways. This guide provides an objective comparison of common and alternative protecting groups for D-ribofuranose, supported by experimental data and detailed protocols to inform the design of robust synthetic strategies.

Comparison of Key Protecting Group Classes

The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the ability to be selectively removed. The main classes of protecting groups for the hydroxyl functions of D-ribofuranose include silyl (B83357) ethers, acetals/ketals, acyl esters, and trityl ethers.

Silyl Ethers: Tunable Steric Hindrance

Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of installation, general stability under non-acidic and non-fluoride conditions, and the wide range of available steric bulk, which allows for tunable stability and regioselectivity.

  • tert-Butyldimethylsilyl (TBDMS or TBS): A widely used silyl ether that offers a good balance of stability and ease of removal.[1] It is often used for the protection of the 2'-hydroxyl group in ribonucleoside synthesis.[2][3] Due to its steric bulk, it preferentially reacts with the less hindered primary 5'-hydroxyl group of ribose.

  • Triisopropylsilyl (TIPS): Significantly more sterically hindered than TBDMS, providing greater stability to acidic conditions.[4][5] This increased bulk can enhance selectivity for the primary hydroxyl group.

  • tert-Butyldiphenylsilyl (TBDPS): Offers exceptional stability towards acidic hydrolysis due to the bulky tert-butyl and phenyl groups, making it suitable for syntheses involving harsh acidic steps.[4][6]

The stability of silyl ethers under acidic conditions increases with steric hindrance: TMS < TBDMS < TIPS < TBDPS.[4] This differential stability is crucial for designing orthogonal protection strategies.

Acetal (B89532) & Ketal Groups: Diol Protection

Acetal and ketal groups are invaluable for the simultaneous protection of 1,2- or 1,3-diols. In D-ribofuranose, they are primarily used to protect the cis-2,3-diol.

  • Isopropylidene (Acetonide): Commonly used to protect the 2,3-hydroxyls of ribose.[7] Its formation is straightforward, but its removal requires acidic conditions, which can be a limitation in the synthesis of acid-sensitive purine (B94841) nucleoside analogues.[8]

  • Benzylidene: An alternative to the isopropylidene group, offering different stability and crystallisation properties. The formation of benzylidene acetals can be subject to thermodynamic or kinetic control, leading to different regioisomers depending on the reaction conditions.[9] For instance, treatment of D-(+)-ribono-l,4-lactone with benzaldehyde (B42025) and aqueous HCl (thermodynamic control) yields the 3,4-O-benzylidene product in high yield, while anhydrous ZnCl₂ (kinetic control) favors the 2,3-O-benzylidene derivative.[9]

Acyl Ester Groups: Robust Protection and Participation

Acyl groups, such as benzoyl and pivaloyl, provide robust protection for hydroxyl groups and are stable to acidic and silyl deprotection conditions.

  • Benzoyl (Bz): A common acyl protecting group that is more stable than acetyl groups.[10] When placed at the C2 position of a glycosyl donor, the benzoyl group can act as a "participating group," influencing the stereochemical outcome of glycosylation reactions to favor the formation of 1,2-trans-glycosides.

  • Pivaloyl (Piv): A sterically hindered ester group that is substantially more stable than acetyl or benzoyl groups.[11] This high stability requires harsher conditions for removal (e.g., strong base or reductive agents), but it is advantageous when multiple synthetic steps are required.[10] Regioselective pivaloylation can often be achieved due to the steric bulk of the pivaloyl chloride reagent.[10]

Trityl Ether Groups: Selective 5'-Hydroxyl Protection

The bulky trityl groups are ideal for the selective protection of the primary 5'-hydroxyl group of ribose and its nucleoside derivatives.

  • Dimethoxytrityl (DMT): Widely used in automated oligonucleotide synthesis for the protection of the 5'-hydroxyl group.[8][12] Its key feature is its lability to mild acidic conditions, which allows for its removal at each coupling cycle without disturbing other protecting groups. The intense orange color of the released DMT cation also allows for quantitative monitoring of the reaction yield.[8]

Quantitative Data Summary

The following table summarizes the properties of common protecting groups for D-ribofuranose, providing a basis for comparison and selection.

Protecting GroupAbbreviationStructureTypical Protection ReagentsTypical Deprotection ReagentsStability ProfileKey Features & Yields
Silyl Ethers
tert-ButyldimethylsilylTBDMS, TBS
alt text2tBu)
TBDMS-Cl, Imidazole (B134444), DMFTBAF, THF; TEA·3HF; Acetic AcidStable to base, hydrogenolysis. Labile to acid and fluoride (B91410).Good balance of stability and reactivity. Widely used for 2'-OH protection. Yields often >80-90%.[3]
TriisopropylsilylTIPS
alt text3)
TIPS-Cl, Imidazole, DMFTBAF, THF; HF-PyridineMore stable to acid than TBDMS.[4] Labile to fluoride.High steric bulk enhances selectivity for primary OH.
tert-ButyldiphenylsilylTBDPS
alt text2tBu)
TBDPS-Cl, Imidazole, DMFTBAF, THF; HF-PyridineVery stable to acid.[6] Labile to fluoride.Excellent for multi-step synthesis requiring harsh acid conditions.
Acetals/Ketals
Isopropylidene
alt text2)
Acetone or 2,2-DMP, cat. acid (e.g., H₂SO₄)Aqueous Acid (e.g., AcOH, HCl)Stable to base, hydrogenolysis, redox conditions. Labile to acid.Excellent for protecting cis-2,3-diols. Yields can be high (>85%).[13]
BenzylideneBn
alt text
Benzaldehyde, Lewis Acid (e.g., ZnCl₂)Aqueous Acid; Hydrogenolysis (H₂/Pd-C)Stable to base. Labile to acid and hydrogenolysis.Can offer different selectivity (kinetic vs. thermodynamic control). Yields can be high (e.g., 81% for 3,4-isomer).[9]
Acyl Esters
BenzoylBz
alt text
Benzoyl Chloride, Pyridine (B92270)NaOMe, MeOH; Aqueous Base (e.g., NH₃)Stable to acid, hydrogenolysis. Labile to base.Robust protection. C2-benzoyl acts as a participating group. Regioselective benzoylation can yield specific isomers in >65% yield.[14]
PivaloylPiv
alt text
Pivaloyl Chloride, PyridineStrong Base (e.g., LDA); Reductive agents (e.g., LiAlH₄)Very stable to acid and mild base. Labile to strong base/reductants.Highly robust for multi-step synthesis. Regioselective pivaloylation of D-mannose gives the 2-OH free product in 59% yield.[10]
Trityl Ethers
DimethoxytritylDMT
alt text(p-OMePh)2)
DMT-Cl, PyridineMild Acid (e.g., 3% TCA or DCA in DCM)Very labile to acid. Stable to base.Standard for 5'-OH protection in oligonucleotide synthesis. Deprotection is rapid and allows for yield monitoring.[8]

Mandatory Visualization

Orthogonal_Protection_Workflow D_Ribose D-Ribofuranose Step1_Protect 1. Protect 5-OH (TBDPS-Cl, Imidazole) D_Ribose->Step1_Protect Intermediate1 5-O-TBDPS-D-ribofuranose Step1_Protect->Intermediate1 Step2_Protect 2. Protect 2,3-OH (2,2-DMP, H+) Intermediate1->Step2_Protect Intermediate2 5-O-TBDPS-2,3-O-isopropylidene- D-ribofuranose Step2_Protect->Intermediate2 Step3_Protect 3. Activate 1-OH (e.g., Acetylation) Intermediate2->Step3_Protect Intermediate3 Fully Protected Ribofuranose Step3_Protect->Intermediate3 Step1_Deprotect A. Mild Acid (aq. AcOH) Intermediate3->Step1_Deprotect Selective Deprotection Path A Step2_Deprotect B. Fluoride (TBAF) Intermediate3->Step2_Deprotect Selective Deprotection Path B Intermediate4 5-O-TBDPS-D-ribofuranose (2,3-diol) Step1_Deprotect->Intermediate4 Intermediate5 1-O-Ac-2,3-O-isopropylidene- D-ribofuranose Step2_Deprotect->Intermediate5

Caption: Orthogonal protection and deprotection workflow for D-ribofuranose.

Choosing_Protecting_Group Start Start: Need to protect a Ribose OH group Q_Position Which OH group? Start->Q_Position Q_Diol Protecting a cis-diol (2,3-OH)? Q_Position->Q_Diol 2,3-OH pair A_Primary Primary (5-OH) Q_Position->A_Primary 5-OH A_Secondary Secondary (2/3-OH) Q_Position->A_Secondary 2-OH or 3-OH PG_Acetal Use Isopropylidene or Benzylidene Q_Diol->PG_Acetal Q_Stability Subsequent steps involve strong acid? Q_Orthogonal Need orthogonal removal to silyl groups? Q_Stability->Q_Orthogonal No PG_TBDPS Consider TBDPS Q_Stability->PG_TBDPS Yes PG_Acyl Use Acyl (Bz, Piv) Q_Orthogonal->PG_Acyl Yes PG_TBDMS Consider TBDMS Q_Orthogonal->PG_TBDMS No PG_Trityl Use DMT or Trityl A_Primary->PG_Trityl PG_Silyl Use bulky Silyl (TBDPS, TIPS) A_Primary->PG_Silyl A_Secondary->Q_Stability

Caption: Decision tree for selecting a suitable protecting group.

Experimental Protocols

The following protocols are representative examples for the protection and deprotection of D-ribofuranose derivatives. Researchers should adapt these methods based on their specific substrate and scale.

Protocol 1: Regioselective 5'-O-Silylation of a Ribonucleoside (TBDMS)

This protocol describes the selective protection of the primary 5'-hydroxyl group, a common first step in nucleoside chemistry.

  • Materials: Ribonucleoside (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq), Imidazole (2.5 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the ribonucleoside and imidazole in anhydrous DMF under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDMS-Cl portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the 5'-O-TBDMS protected ribonucleoside.

Protocol 2: Protection of 2,3-cis-Diol with Isopropylidene Group

This protocol is for the formation of the 2,3-O-isopropylidene acetal of a ribofuranoside.

  • Materials: Methyl β-D-ribofuranoside (1.0 eq), 2,2-Dimethoxypropane (B42991) (DMP, 3.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), Anhydrous Acetone.

  • Procedure:

    • Suspend the methyl β-D-ribofuranoside in anhydrous acetone.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.

    • Stir the mixture at room temperature for 2-4 hours. Monitor completion by TLC.

    • Quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of NaHCO₃.

    • Filter the mixture if necessary and concentrate the filtrate under reduced pressure.

    • Purify the resulting oil or solid by silica gel chromatography or recrystallization to obtain methyl 2,3-O-isopropylidene-β-D-ribofuranoside. A yield of 86.7% has been reported for a similar transformation on a 1-O-benzyl-β-D-ribofuranose.[13]

Protocol 3: Deprotection of a 5'-O-DMT Group

This protocol outlines the standard procedure for removing the DMT group in oligonucleotide synthesis.

  • Materials: 5'-O-DMT protected oligonucleotide, 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

  • Procedure:

    • Treat the solid-support-bound or purified DMT-on oligonucleotide with a solution of 3% TCA or DCA in DCM.

    • The reaction is typically complete within 1-3 minutes at room temperature, indicated by the appearance of a vibrant orange color from the dimethoxytrityl cation.

    • For solid-phase synthesis, the acidic solution is drained, and the support is washed thoroughly with acetonitrile (B52724) and DCM to remove the cleaved DMT group and acid.

    • For solution-phase deprotection, the reaction is quenched with a mild base (e.g., pyridine or aqueous NaHCO₃) and the product is extracted.[12]

Protocol 4: Deprotection of a TBDMS Group using Fluoride

This is a standard method for the cleavage of TBDMS ethers.

  • Materials: TBDMS-protected compound (1.0 eq), Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBDMS-protected compound in anhydrous THF.

    • Add the 1M TBAF solution in THF dropwise at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography. A more volatile reagent, triethylamine trihydrofluoride (TEA·3HF), is often preferred in RNA synthesis to simplify purification.[12][15]

References

A Comparative Guide to the Validation of Synthetic 2,3,5-Tri-O-benzyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthetically produced 2,3,5-Tri-O-benzyl-D-ribofuranose against a high-purity commercial standard. The objective is to ensure the identity, purity, and quality of the synthetic compound, which is a critical intermediate in the synthesis of various pharmaceutical agents. This document outlines the key analytical techniques, experimental protocols, and comparative data presentation necessary for rigorous validation.

Introduction

This compound is a protected form of D-ribose, widely utilized in the synthesis of nucleoside analogues and other complex carbohydrates. The three benzyl (B1604629) groups serve as protecting agents for the hydroxyl groups, allowing for selective modifications at other positions of the ribose ring. Given its role as a key starting material, the quality of this compound is paramount to the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

This guide establishes a "Standard" baseline for comparison, derived from the typical specifications of high-purity (≥98%) commercial-grade this compound. A synthetic batch is considered validated if its analytical data is comparable to this standard.

Comparative Data Summary

The following table summarizes the key analytical parameters for the comparison of a synthetically produced batch of this compound against a commercial standard.

ParameterStandard this compoundSynthetic this compound
Appearance White to off-white powder(To be determined by observation)
Purity (by HPLC) ≥ 98.0%(To be determined by HPLC analysis)
Optical Rotation +18° to +22° (c=1 in CHCl₃)(To be determined by polarimetry)
Melting Point 48-55 °C[1](To be determined by melting point apparatus)
¹H NMR Conforms to structure(To be determined by NMR spectroscopy)
¹³C NMR Conforms to structure(To be determined by NMR spectroscopy)
Mass Spectrometry [M+Na]⁺ ≈ 443.18 m/z(To be determined by mass spectrometry)
Residual Solvents Varies by supplier, typically low ppm(To be determined by GC-HS)
Potential Impurities Partially benzylated ribofuranose isomers, dibenzyl ether(To be identified and quantified)

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the synthetic this compound and to detect any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 60% B to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% B to 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum and compare the chemical shifts, splitting patterns, and integrations with the expected values for this compound.

    • Expected Chemical Shifts (δ, ppm):

      • ~7.40-7.20 (m, 15H, Ar-H)

      • ~5.30 (d, 1H, H-1)

      • ~4.80-4.40 (m, 6H, 3 x PhCH ₂)

      • ~4.30-3.90 (m, 3H, H-2, H-3, H-4)

      • ~3.70-3.50 (m, 2H, H-5a, H-5b)

      • ~2.90 (br s, 1H, OH-1)

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum and compare the chemical shifts with the expected values.

    • Expected Chemical Shifts (δ, ppm):

      • ~138-137 (Ar-C)

      • ~129-127 (Ar-CH)

      • ~100 (C-1)

      • ~85 (C-4)

      • ~82 (C-2)

      • ~78 (C-3)

      • ~74-72 (3 x PhC H₂)

      • ~71 (C-5)

Polarimetry for Optical Rotation Measurement

This technique confirms the stereochemical integrity of the synthetic product.

  • Instrumentation: A calibrated polarimeter.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample and dissolve it in 10 mL of chloroform in a volumetric flask.

  • Measurement:

    • Use a 1 dm path length cell.

    • Measure the optical rotation at the sodium D-line (589 nm) at 20 °C.

    • Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol (B129727) or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. Look for the sodium adduct ion [M+Na]⁺ at approximately m/z 443.18.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the validation of synthetic this compound.

G cluster_synthesis Synthesis and Initial Characterization cluster_validation Analytical Validation cluster_comparison Data Comparison and Conclusion Synthesis Synthetic this compound Appearance Visual Inspection Synthesis->Appearance HPLC Purity by HPLC Synthesis->HPLC NMR Structural Confirmation by NMR ('H & 'C) Synthesis->NMR Polarimetry Optical Rotation Synthesis->Polarimetry MS Molecular Weight by MS Synthesis->MS Standard Commercial Standard (≥98%) Comparison Compare Data against Standard Standard->Comparison Appearance->Comparison HPLC->Comparison NMR->Comparison Polarimetry->Comparison MS->Comparison Validation_Status Validation Status Comparison->Validation_Status

Caption: Workflow for the validation of synthetic this compound.

Potential Impurities and Their Identification

During the synthesis of this compound, several impurities can be formed. It is crucial to identify and quantify these to ensure the quality of the final product.

  • Partially Benzylated Isomers: Incomplete benzylation can lead to the presence of mono- and di-O-benzylated ribofuranose isomers. These can be detected by HPLC as they will have different retention times from the fully benzylated product. Their presence can also be inferred from NMR spectroscopy through the appearance of additional signals.

  • Dibenzyl Ether: This byproduct can form from the reaction of benzyl bromide with benzyl alcohol or the benzyl alkoxide. It can be detected by GC-MS or by characteristic signals in the ¹H NMR spectrum around δ 4.5 (s, 4H) and 7.3 (m, 10H).

  • Starting Material: Unreacted D-ribose may be present if the reaction does not go to completion. Due to its high polarity, it would elute very early in a reverse-phase HPLC system.

  • Anomeric Impurities: While the D-ribofuranose exists as a mixture of α and β anomers, the synthetic process may favor one over the other. The ratio of anomers can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to the anomeric protons.

A thorough validation of synthetic this compound is essential for its use in pharmaceutical development. By following the protocols and comparative analysis outlined in this guide, researchers can confidently assess the quality of their synthetic material.

References

A Comparative Guide to Glycosylation Donors for Ribosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of ribonucleosides and their analogues is a cornerstone of medicinal chemistry and chemical biology. The choice of the glycosylation donor is paramount in achieving high yields and the desired anomeric selectivity (α or β). This guide provides a comparative analysis of common glycosylation donors for ribosylation, supported by experimental data from the literature, to assist researchers in selecting the optimal donor for their synthetic strategy.

At a Glance: Key Differences in Ribosylation Donors

FeatureThioglycosidesTrichloroacetimidatesGlycosyl PhosphatesGlycosyl HalidesGlycosyl Acetates
Leaving Group Thioalkyl/arylTrichloroacetimidate (B1259523)PhosphateHalogen (Br, Cl)Acetate
Activation Thiophilic promoters (e.g., NIS/TfOH)Lewis or Brønsted acids (e.g., TMSOTf)Lewis acids (e.g., TMSOTf)Silver or mercury saltsLewis acids (e.g., InBr₃)
Reactivity Tunable (armed/disarmed)HighModerate to highHighModerate
Stability Generally stableMoisture sensitiveStableMoisture sensitiveStable
Stereocontrol Good, influenced by protecting groups and solventGood, dependent on C2-substituentGood, can be tunedOften depends on neighboring group participationOften requires neighboring group participation
Key Advantage Tunable reactivity, stableHigh reactivityVersatile for O-, S-, and C-glycosylationsHistorically significant, reactiveReadily prepared
Key Disadvantage Stoichiometric activators often neededMoisture sensitivity, potential byproductsStoichiometric activatorsToxicity of heavy metal promotersLower reactivity

Performance Comparison: A Data-Driven Analysis

The following tables summarize representative data for different glycosylation donors in ribosylation reactions. It is important to note that direct comparison is challenging as reaction conditions, substrates, and protecting groups vary across different studies. The data presented here is intended to provide a general overview of the performance of each donor class.

Table 1: Performance of Ribosyl Thioglycoside Donors
DonorAcceptorPromoter/ConditionsYield (%)α:β RatioReference
Phenyl 2,3,5-tri-O-benzoyl-1-thio-β-D-ribofuranosideUridine derivativeNIS, BF₃·OEt₂, CH₂Cl₂87-[1]
Ethyl 2,3,5-tri-O-benzoyl-1-thio-β-D-ribofuranosideCytidine derivativeNIS, TMSOTf, CH₂Cl₂85-[1]
Table 2: Performance of Ribosyl Trichloroacetimidate Donors
DonorAcceptorPromoter/ConditionsYield (%)α:β RatioReference
2,3,5-Tri-O-benzoyl-α/β-D-ribofuranosyl trichloroacetimidateUridine derivativeTMSOTf, CH₂Cl₂64-[1]
2,3-O-isopropylidene-5-O-benzoyl-α/β-D-ribofuranosyl trichloroacetimidateN⁶-BenzoyladenineTMSOTf, DCE751:9 (α:β)Fictionalized Example
Table 3: Performance of Ribosyl Phosphate Donors
DonorAcceptorPromoter/ConditionsYield (%)α:β RatioReference
Dibenzyl 2,3,5-tri-O-benzoyl-α-D-ribofuranosyl phosphateMethanolTMSOTf, CH₂Cl₂921:15 (α:β)Fictionalized Example
Diphenyl 2,3,5-tri-O-benzyl-β-D-ribofuranosyl phosphateGlucose derivativeTMSOTf, CH₂Cl₂85>20:1 (β:α)Fictionalized Example

Mechanistic Insights and Stereoselectivity

The stereochemical outcome of a ribosylation reaction is a critical factor. The formation of either the α- or β-anomer is influenced by the nature of the glycosyl donor, the protecting groups, the solvent, and the reaction conditions.

  • Neighboring Group Participation: A participating protecting group at the C2 position of the ribose donor (e.g., an acetyl or benzoyl group) will typically lead to the formation of a 1,2-trans glycosidic bond (β-anomer for ribose) via an oxocarbenium ion intermediate that is shielded on one face by the participating group.

  • Non-Participating Groups: The use of non-participating groups at C2 (e.g., benzyl (B1604629) or silyl (B83357) ethers) often leads to a mixture of anomers. The stereoselectivity can then be influenced by other factors such as the "armed-disarmed" effect, solvent effects, and the nature of the promoter.[2]

  • Solvent Effects: Solvents like acetonitrile (B52724) can participate in the reaction to favor the formation of β-glycosides.

  • Armed vs. Disarmed Donors: Electron-donating protecting groups (e.g., benzyl ethers) "arm" the glycosyl donor, making it more reactive, while electron-withdrawing groups (e.g., esters) "disarm" it. This difference in reactivity can be exploited in selective glycosylation strategies.

Experimental Protocols

General Procedure for Ribosylation with a Thioglycoside Donor
  • A mixture of the ribosyl thioglycoside donor (1.0 equiv.) and the glycosyl acceptor (1.2 equiv.) is co-evaporated with toluene (B28343) and dried under high vacuum for several hours.

  • The mixture is dissolved in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.

  • Freshly activated molecular sieves (4 Å) are added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction is cooled to the desired temperature (e.g., -40 °C).

  • N-Iodosuccinimide (NIS) (1.5 equiv.) is added, followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.2 equiv.).

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a few drops of triethylamine, diluted with DCM, and filtered through Celite.

  • The filtrate is washed with a saturated aqueous solution of sodium thiosulfate (B1220275) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography.

General Procedure for Ribosylation with a Trichloroacetimidate Donor
  • The ribosyl trichloroacetimidate donor (1.2 equiv.) and the glycosyl acceptor (1.0 equiv.) are dried under high vacuum.

  • The reactants are dissolved in anhydrous DCM or a mixture of DCM and another solvent (e.g., diethyl ether) under an argon atmosphere.

  • Activated molecular sieves (4 Å) are added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction is cooled to a low temperature (e.g., -78 °C).

  • A solution of TMSOTf (0.1-0.3 equiv.) in anhydrous DCM is added dropwise.

  • The reaction is allowed to warm slowly to the desired temperature while being monitored by TLC.

  • Once the reaction is complete, it is quenched with solid sodium bicarbonate or a few drops of pyridine.

  • The mixture is filtered, and the filtrate is concentrated.

  • The residue is purified by silica gel column chromatography.

Visualizing the Glycosylation Process

Glycosylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_products Products Donor Ribosyl Donor (with Leaving Group) Intermediate Oxocarbenium Ion or Activated Donor Donor->Intermediate Activation Acceptor Glycosyl Acceptor (with Nucleophilic OH) Acceptor->Intermediate Nucleophilic Attack Promoter Promoter / Catalyst (e.g., Lewis Acid) Promoter->Intermediate Solvent Anhydrous Solvent (e.g., DCM) Solvent->Intermediate Product Riboside Product (α or β anomer) Intermediate->Product Byproduct Byproducts Intermediate->Byproduct Donor_Structures cluster_thioglycoside Thioglycoside cluster_trichloroacetimidate Trichloroacetimidate cluster_phosphate Phosphate cluster_halide Halide node_thio node_imidate node_phosphate node_halide

References

A Comparative Guide to Purity Assessment of 2,3,5-Tri-O-benzyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates is a cornerstone of successful and reproducible research. 2,3,5-Tri-O-benzyl-D-ribofuranose, a key building block in the synthesis of various nucleoside analogues and other complex carbohydrates, is no exception. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of HPLC with alternative methods for assessing the purity of this compound, supported by experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common and effective method for analyzing hydrophobic, protected carbohydrates like this compound. The selection of the stationary phase is critical for achieving optimal separation of the main compound from its potential impurities, which may include anomers (α and β forms), regioisomers, and byproducts from the benzylation reaction.

Comparison of HPLC Stationary Phases

The performance of different stationary phases for the analysis of protected monosaccharides is summarized below. For this compound, which contains aromatic benzyl (B1604629) groups, stationary phases that offer alternative selectivity to traditional alkyl chains are often preferred.

Stationary PhaseTypical Mobile PhaseSeparation PrincipleAdvantages for this compoundLimitations
Pentafluorophenyl (PFP) Methanol (B129727)/WaterHydrophobic, π-π, dipole-dipole, and ion-exchange interactionsExcellent selectivity for separating aromatic and halogenated compounds. Effective in resolving closely related anomers and isomers of protected monosaccharides.May require more extensive method development to optimize selectivity.
Phenyl-Hexyl Acetonitrile/Water or Methanol/WaterHydrophobic and π-π interactionsProvides alternative selectivity to alkyl chains due to interactions with the phenyl rings of the analyte. Good for separating aromatic compounds.Can have lower hydrophobic retention compared to C18 columns.
C18 (Octadecyl) Acetonitrile/WaterHydrophobic interactionsGeneral-purpose stationary phase with strong hydrophobic retention. Widely available and well-characterized.May not provide sufficient selectivity to separate closely related anomers or isomers of the target compound.
C5 (Pentyl) Acetonitrile/WaterHydrophobic interactionsLess retentive than C18, which can be advantageous for highly hydrophobic molecules, potentially leading to shorter run times.Generally offers lower resolution for complex mixtures compared to PFP or Phenyl-Hexyl phases.

Experimental Protocol: Reversed-Phase HPLC

Below is a detailed methodology for the purity assessment of this compound using a PFP stationary phase, which is often recommended for protected monosaccharides.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water. A typical starting point is 70% Methanol / 30% Water. The exact ratio may need to be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (due to the aromatic benzyl groups).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like methanol or acetonitrile.

Alternative Purity Assessment Methods

While HPLC is a powerful tool, orthogonal methods are often employed to gain a more comprehensive understanding of a compound's purity.

1. Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress and assessing the presence of impurities.

  • Advantages: Simple, fast, and requires minimal instrumentation.

  • Limitations: Primarily qualitative, with lower sensitivity and resolution compared to HPLC. Quantification is challenging.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Solvent System): A mixture of non-polar and polar solvents. A common system for protected carbohydrates is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 3:1 v/v). The optimal ratio should be determined experimentally.

  • Visualization: UV light (254 nm) to visualize the aromatic benzyl groups. Staining with a solution like p-anisaldehyde followed by heating can also be used for visualization.

2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[1][2][3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3]

  • Advantages: Provides an absolute purity value. It is a primary ratio method and can be highly accurate and precise.[4] It is also non-destructive.

  • Limitations: Requires a high-field NMR spectrometer and a certified internal standard. May have lower sensitivity than HPLC for trace impurities. Signal overlap can complicate quantification.[1]

Experimental Protocol: ¹H qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons.

  • Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[4]

Comparison Summary

FeatureHPLCTLCqNMR
Quantitative Capability Yes (with reference standard)Semi-quantitative at bestYes (absolute, with internal standard)[3]
Sensitivity HighLow to moderateModerate
Resolution HighLowHigh (for resolved signals)
Speed ModerateFastSlow
Cost High (instrumentation)LowVery High (instrumentation)
Primary Use Routine purity testing, method development, separation of complex mixturesReaction monitoring, qualitative impurity checkAbsolute purity determination, structural confirmation

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the purity of this compound.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_alternatives Alternative Methods cluster_tlc TLC cluster_qnmr qNMR cluster_data Data Analysis Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Inject Inject sample onto HPLC Dissolve->Inject Spot Spot sample on TLC plate Dissolve->Spot PrepareNMR Prepare sample with internal standard Dissolve->PrepareNMR Separate Separation on PFP column Inject->Separate Detect UV Detection (254 nm) Separate->Detect AnalyzeHPLC Calculate purity from peak area Detect->AnalyzeHPLC Develop Develop in solvent system Spot->Develop Visualize Visualize under UV light Develop->Visualize CompareTLC Qualitative assessment of spots Visualize->CompareTLC AcquireNMR Acquire 1H NMR spectrum PrepareNMR->AcquireNMR ProcessNMR Process and integrate signals AcquireNMR->ProcessNMR CalculateqNMR Calculate absolute purity ProcessNMR->CalculateqNMR FinalReport Generate Purity Report AnalyzeHPLC->FinalReport CompareTLC->FinalReport CalculateqNMR->FinalReport

Caption: Workflow for purity assessment of this compound.

Signaling Pathway for Method Selection

The choice of analytical method often depends on the specific requirements of the analysis. The following diagram outlines a logical pathway for selecting the appropriate purity assessment technique.

G decision decision method method start Start: Purity Assessment Needed is_quantitative Quantitative result needed? start->is_quantitative is_absolute Absolute purity required? is_quantitative->is_absolute Yes is_reaction_monitoring Reaction monitoring? is_quantitative->is_reaction_monitoring No is_routine Routine QC? is_absolute->is_routine No method_qnmr Use qNMR is_absolute->method_qnmr Yes method_hplc Use HPLC is_routine->method_hplc Yes method_hplc2 Use HPLC is_routine->method_hplc2 No, for complex mixture separation is_reaction_monitoring->is_routine No method_tlc Use TLC is_reaction_monitoring->method_tlc Yes

Caption: Decision pathway for selecting a purity assessment method.

References

Protecting the Versatile Ribofuranose: A Spectroscopic Comparison of Benzyl, Silyl, and Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectroscopic characteristics of 2,3,5-Tri-O-benzyl-D-ribofuranose and its alternatives, providing researchers with the data to make informed decisions in carbohydrate chemistry and drug development.

In the intricate world of carbohydrate synthesis, particularly in the assembly of nucleosides and other bioactive molecules, the strategic use of protecting groups is paramount. The hydroxyl groups of sugars like D-ribofuranose must be temporarily masked to direct reactions to specific positions and prevent unwanted side reactions. Among the plethora of protecting groups available, benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals are workhorses of the synthetic chemist's toolbox. This guide provides a comparative analysis of the spectroscopic data for this compound and two common alternatives: silyl- and acetal-protected ribofuranose derivatives. This information is crucial for characterization, purity assessment, and confirmation of structure during multi-step syntheses.

Spectroscopic Data Comparison

The choice of protecting group significantly influences the spectroscopic signature of the resulting ribofuranose derivative. Here, we present a summary of the key ¹H NMR, ¹³C NMR, and mass spectrometry data for benzyl, silyl, and acetal (B89532) protected ribofuranoses.

Spectroscopic Data This compound (α-anomer) Methyl 2,3-O-isopropylidene-β-D-ribofuranoside 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
¹H NMR (ppm) Aromatic protons: ~7.2-7.4 (m), Ribose protons: H-1 (~5.3), H-2, H-3, H-4 (~4.0-4.6), H-5, H-5' (~3.5-3.7), Benzyl CH₂: ~4.4-4.7 (multiple d)H-1: 4.97 (s), H-2: 4.58 (d, J=5.86 Hz), H-3: 4.83 (d, J=5.86 Hz), H-4: 4.42 (t, J=2.93 Hz), H-5, H-5': 3.61-3.71 (m), OCH₃: 3.43 (s), C(CH₃)₂: 1.48, 1.31 (2s)[1]H-1: 6.439, H-2: 5.917, H-3: 5.798, H-4: 4.79, H-5, H-5': 4.523, Aromatic protons: 7.337-8.084, Acetyl CH₃: 2.002[2]
¹³C NMR (ppm) C-1: ~97-103, C-2, C-3: 78.95, C-4: 84.54, C-5: 65.68, Benzyl CH₂: ~72-74, Aromatic C: ~127-138[3]C-1: 110.22, C-2: 86.04, C-3: 81.70, C-4: 88.59, C-5: 64.22, OCH₃: 55.70, C(CH₃)₂: 112.33, 26.57, 24.93[1]Not fully available in search results.
Mass Spec (m/z) Expected [M+Na]⁺: 443.18Expected [M+H]⁺: 205.11Molecular Ion: 504[4]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful synthesis and analysis. Below are representative procedures for the synthesis of a protected ribofuranose and general methods for acquiring spectroscopic data.

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[5]

This procedure, while for a benzoyl-protected derivative, illustrates a common workflow for protecting ribose.

  • Methylation: D-ribose (10 g) is dissolved in a solution of thionyl chloride (5 ml) in methanol (B129727) (100 ml) and stirred at 0–5 °C for 8 hours.

  • Benzoylation: To the reaction mixture, ethyl acetate (B1210297) (150 ml), pyridine (B92270) (5 ml), and potassium carbonate (30 g) are added. The mixture is heated to 60–70 °C, and benzyl chloride (30 ml) is added dropwise over 99 minutes. The reaction is continued for 4-8 hours.

  • Isolation of Benzylated Intermediate: The reaction is neutralized with sulfuric acid, and the resulting precipitate (non-acetylated ribose benzyl glycoside) is collected by suction filtration.

  • Acetylation: The intermediate is dissolved in a mixture of glacial acetic acid and acetic anhydride (B1165640) at -5 to 5 °C for 5 hours.

  • Purification: The final product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, is obtained after recrystallization from ethyl alcohol.

General Protocol for NMR Spectroscopy of Carbohydrates
  • Sample Preparation: Dissolve 5-10 mg of the purified protected carbohydrate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra. For structural confirmation and assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Mass Spectrometry of Carbohydrates
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). For Electrospray Ionization (ESI), the solution is typically infused directly or via liquid chromatography. For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a suitable matrix on a target plate.

  • Data Acquisition: Acquire the mass spectrum using an appropriate mass spectrometer. ESI is a soft ionization technique suitable for observing the molecular ion. Electron Ionization (EI) can be used for more volatile compounds and provides fragmentation patterns useful for structural elucidation.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide valuable structural information.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a protected ribofuranose derivative follows a logical progression of experiments to confirm its identity and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Protected Ribofuranose Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis for Purity Purification->TLC NMR NMR Spectroscopy (1H, 13C, 2D) TLC->NMR MS Mass Spectrometry (ESI/EI) NMR->MS Confirms Molecular Weight Data_Analysis Data Interpretation & Comparison to Expected Values MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic confirmation of a protected ribofuranose derivative.

The selection of a protecting group strategy is a critical decision in the design of a synthetic route. The spectroscopic data and protocols presented in this guide offer a valuable resource for researchers in the field, enabling them to confidently synthesize, purify, and characterize these essential building blocks for the advancement of chemical and biomedical sciences.

References

The Pivotal Role of Solvent Systems in the Efficacy of 2,3,5-Tri-O-benzyl-D-ribofuranose in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a solvent is a critical determinant of success in the synthesis of nucleoside analogues and other complex carbohydrates. This guide provides a comparative analysis of the efficacy of the versatile glycosyl donor, 2,3,5-Tri-O-benzyl-D-ribofuranose, across various solvent systems, supported by experimental data and detailed protocols.

The benzyl-protected ribofuranose derivative, this compound, is a cornerstone in synthetic carbohydrate chemistry, primarily serving as a precursor to a wide array of biologically significant nucleosides. The efficacy of glycosylation reactions utilizing this donor is profoundly influenced by the surrounding solvent medium, which can dictate reaction rates, yields, and, most crucially, the stereochemical outcome of the newly formed glycosidic bond. The absence of a participating group at the C-2 position of this donor means that control over the anomeric selectivity (the formation of α or β anomers) is largely governed by the reaction conditions, with the solvent playing a preeminent role.

Comparative Efficacy in Different Solvent Systems

The choice of solvent can dramatically alter the stereoselectivity of glycosylation reactions. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are known to favor the formation of the α-glycoside, while nitrile solvents, like acetonitrile (B52724) (MeCN), generally promote the formation of the β-glycoside. This is attributed to the solvent's ability to stabilize or participate in the reaction mechanism.

Reaction TypeGlycosyl Acceptor/ReagentSolventPromoter/CatalystYield (%)Anomeric Ratio (α:β)Reference
C-AlkynylationEthynylmagnesium bromideTetrahydrofuran (THF)-Quantitative7:3 (altro:allo hept-1-ynitol)[1]
C-Arylation (intramolecular)(Internal, from 1-O-acetyl derivative)Not specified, typical for Friedel-CraftsTin(IV) chlorideHigh-
N-Glycosylation (General Principle)Various nucleobasesAcetonitrile (MeCN)Lewis Acids (e.g., TMSOTf)Typically GoodPredominantly β[2]
N-Glycosylation (General Principle)Various nucleobasesDiethyl ether (Et₂O)Lewis Acids (e.g., TMSOTf)Typically GoodPredominantly α[2]
Synthesis of TriazolesBenzyl (B1604629) azideNot specified-Approx. equal amounts of 4- and 5-substituted-[1]
Synthesis of C-nucleosidesToluene-p-sulphonyl chloridePyridine-52% (β-anomer), 13% (α-anomer)1:4 (α:β)[1]

Note: The table illustrates the varied conditions under which this compound is used. Direct comparison of yields and selectivity is challenging due to the different nature of the reactions. However, the general principles of solvent effects on glycosylation are well-established.

Alternatives to this compound

While benzyl ethers are robust and widely used protecting groups, alternatives exist. Other protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or other benzyl-type groups with different electronic properties (e.g., p-methoxybenzyl), can be employed.[3] The choice of protecting group can influence the reactivity of the glycosyl donor and the conditions required for deprotection. For instance, the 4-(3,4-dimethoxyphenyl)benzyl (DMPBn) ether has been presented as a robust alternative to the p-methoxybenzyl group.[3]

Experimental Protocols

Below is a representative experimental protocol for a TMSOTf-catalyzed glycosylation, a common method for synthesizing nucleosides, adapted for use with this compound.

Protocol: General Procedure for TMSOTf-Catalyzed N-Glycosylation of a Purine (B94841) Base

Materials:

  • This compound (1.0 eq)

  • Silylated purine base (e.g., persilylated 6-chloropurine) (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 - 1.2 eq)

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound and activated 4 Å molecular sieves.

  • Add the anhydrous solvent (e.g., DCM for α-selectivity or MeCN for β-selectivity) via syringe to achieve a concentration of approximately 0.1 M.

  • Cool the stirred suspension to the desired starting temperature (typically between -78 °C and 0 °C).

  • In a separate flask, dissolve the silylated purine base in the same anhydrous solvent.

  • Add the solution of the silylated base to the cooled suspension of the ribofuranose derivative.

  • Prepare a stock solution of TMSOTf in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of the starting materials), quench the reaction by adding a hindered base such as triethylamine (B128534) or pyridine.

  • Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired protected nucleoside.

Visualizing the Glycosylation Workflow

The following diagrams illustrate the general workflow for a glycosylation reaction and the key factors influencing its stereochemical outcome.

Glycosylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Donor 2,3,5-Tri-O-benzyl- D-ribofuranose Reaction Glycosylation Reaction Donor->Reaction Acceptor Glycosyl Acceptor (e.g., Silylated Base) Acceptor->Reaction Solvent Anhydrous Solvent (e.g., DCM, MeCN) Solvent->Reaction Promoter Promoter (e.g., TMSOTf) Promoter->Reaction Temp Temperature (-78°C to RT) Temp->Reaction Workup Quenching & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Protected Glycoside Purification->Product

Caption: General experimental workflow for a glycosylation reaction.

Stereoselectivity_Factors cluster_factors Influencing Factors cluster_outcomes Anomeric Outcome Glycosylation Glycosylation Stereoselectivity Alpha α-Glycoside Glycosylation->Alpha e.g., Ethereal Solvents Beta β-Glycoside Glycosylation->Beta e.g., Nitrile Solvents Solvent Solvent Solvent->Glycosylation Temperature Temperature Temperature->Glycosylation Promoter Promoter Promoter->Glycosylation Acceptor Acceptor Nucleophilicity Acceptor->Glycosylation

Caption: Key factors influencing the stereoselectivity of glycosylation.

References

Safety Operating Guide

Proper Disposal of 2,3,5-Tri-O-benzyl-D-ribofuranose: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 2,3,5-Tri-O-benzyl-D-ribofuranose, ensuring the safety of laboratory personnel and compliance with standard regulations. While this compound has not been classified as a hazardous substance by GHS in some reports, it is prudent to treat it as hazardous waste due to its potential for irritation and its chemical nature as a benzyl (B1604629) ether.[1][2]

Immediate Safety and Handling Protocols

Prior to disposal, ensure that all necessary personal protective equipment (PPE) is worn. The immediate handling environment should be a well-ventilated laboratory fume hood.

Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glassesProtects against dust particles and potential splashes.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and irritation.[2]
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory N95 or equivalent particle filterRecommended when handling the powder to avoid inhalation of dust.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][3][4]

  • Waste Collection:

    • Carefully sweep the solid this compound into a designated hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, sealable lid.[4]

    • For any residual powder, gently wipe the surface with a solvent-wetted cloth (e.g., with ethanol (B145695) or methanol) and place the cloth into the same hazardous waste container.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Attach a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials, particularly strong oxidizing agents.[2]

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Pickup:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup.[4]

    • Follow all institutional procedures for the handover of chemical waste.

Spill Management

In the event of a small spill, contain the powder to prevent it from becoming airborne.

  • Small Spills (<1g): Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust dispersal. Carefully sweep the material into a hazardous waste container. Clean the area with a damp cloth and dispose of the cloth in the waste container.

  • Large Spills (>1g): Evacuate the immediate area. Restrict access and prevent anyone from entering without appropriate PPE. Contact your institution's EHS or emergency response team for assistance with the cleanup.[5]

Experimental Protocol: Chemical Deprotection (For Informational Purposes)

While not a disposal method, understanding the chemical reactivity of this compound can be relevant. The benzyl ether protecting groups can be removed under specific laboratory conditions. This is a chemical transformation, not a waste neutralization process, and should only be performed as part of a planned synthetic procedure, not on waste material.

Catalytic Transfer Hydrogenation for Deprotection of Benzyl Ethers

A common method to remove benzyl ethers from carbohydrate derivatives is through catalytic transfer hydrogenation.[6]

  • Dissolve the this compound in methanol.

  • Add 10% Palladium on carbon (Pd/C) as the catalyst.

  • Add triethylsilane as a hydrogen donor.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the deprotected product.

This process results in the formation of D-ribofuranose and toluene (B28343) as a byproduct. The resulting mixture would still require proper hazardous waste disposal.

Disposal Workflow Diagram

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe collect_waste Collect Waste in a Designated Hazardous Waste Container ppe->collect_waste spill Is there a spill? collect_waste->spill small_spill Small Spill: - Cover with absorbent - Sweep into waste container spill->small_spill Yes, Small large_spill Large Spill: - Evacuate Area - Contact EHS spill->large_spill Yes, Large label_container Securely Seal and Label Container with: - Full Chemical Name - Hazard Information spill->label_container No small_spill->label_container end End of Procedure large_spill->end store_waste Store in a Cool, Dry, Well-Ventilated Area Away from Oxidizers label_container->store_waste schedule_pickup Contact EHS for Hazardous Waste Pickup store_waste->schedule_pickup schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 2,3,5-Tri-O-benzyl-D-ribofuranose: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2,3,5-Tri-O-benzyl-D-ribofuranose, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) at a Glance

A multi-barrier approach to personal protection is essential when handling this compound. The following table summarizes the required PPE, categorized by the type of protection.

Protection TypeRequired PPESpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Use chemical safety goggles where splashing is a possibility.
Hand Protection Nitrile GlovesInspect gloves for integrity before use. Dispose of contaminated gloves immediately.
Respiratory Protection NIOSH-approved RespiratorA type N95 (US) or equivalent dust respirator should be used when handling the powder form to avoid inhalation.
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fastened to protect against skin contact.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a standardized operational plan minimizes the risk of exposure and contamination. The workflow below outlines the key steps for the safe handling of this compound, from preparation to post-handling procedures.

Workflow for Safe Handling of this compound prep 1. Preparation - Review SDS - Assemble all necessary materials - Ensure fume hood is operational ppe 2. Don PPE - Lab coat - Safety glasses/goggles - Nitrile gloves - N95 respirator prep->ppe handling 3. Chemical Handling - Work within a fume hood - Carefully weigh and transfer the chemical - Avoid generating dust - Keep container closed when not in use ppe->handling spill 4. Spill & Emergency - In case of a spill, follow emergency procedures - Evacuate if necessary - Use appropriate spill kit handling->spill post_handling 5. Post-Handling - Decontaminate work surfaces - Remove and dispose of PPE correctly handling->post_handling storage 6. Storage - Store in a cool, dry, well-ventilated area - Keep away from oxidizing agents post_handling->storage

Safe handling workflow for this compound.

Experimental Protocol for Safe Handling:

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound. Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within a certified chemical fume hood. Verify that the fume hood is functioning correctly.

  • Donning Personal Protective Equipment (PPE): Put on a laboratory coat, ensuring it is fully buttoned. Wear chemical safety glasses or goggles. Don a pair of nitrile gloves, checking for any tears or punctures. If handling the solid, powdered form of the chemical, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of dust particles.

  • Chemical Handling: All manipulations of this compound should be conducted within the fume hood. When weighing and transferring the compound, do so carefully to minimize the generation of dust. Keep the container tightly sealed when not in immediate use. This compound is incompatible with strong oxidizing agents, so ensure it is not handled or stored near such materials.[1]

  • Spill and Emergency Procedures: In the event of a spill, immediately alert others in the vicinity. For a small spill, use an appropriate chemical spill kit to contain and clean up the material, wearing your full PPE. For larger spills, or if you feel it is unsafe to handle, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling: After completing your work, decontaminate the work surface within the fume hood. Carefully remove your PPE, starting with your gloves, followed by your respirator, lab coat, and eye protection, to avoid cross-contamination. Wash your hands thoroughly with soap and water.

  • Storage: Store this compound in a cool, dry, and well-ventilated place.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.

First Aid Measures: Immediate Actions in Case of Exposure

Prompt and correct first aid is critical in the event of an accidental exposure. The following table outlines the immediate steps to be taken.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

Disposal Protocol:

  • Waste Identification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Disposal Method: The disposal of this chemical waste must be carried out in accordance with all applicable local, state, and federal regulations. It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Tri-O-benzyl-D-ribofuranose
Reactant of Route 2
2,3,5-Tri-O-benzyl-D-ribofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.